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Core Science & Biosynthesis

Foundational

6-Chloro-3-methylpyrazine-2-carboxamide basic properties

An In-depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Properties, Synthesis, and Applications Introduction 6-Chloro-3-methylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Properties, Synthesis, and Applications

Introduction

6-Chloro-3-methylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine carboxamide class. The pyrazine ring is a core scaffold found in numerous biologically significant molecules, including vitamins like riboflavin and folic acid.[1] In medicinal chemistry, substituted pyrazines are integral building blocks for developing novel therapeutic agents.[1] This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules targeted for a range of pharmacological applications, from antitubercular agents to kinase inhibitors in oncology.[2][3][4]

This guide provides a detailed technical overview of 6-Chloro-3-methylpyrazine-2-carboxamide for researchers and drug development professionals. We will cover its fundamental chemical and physical properties, outline a representative synthetic protocol, discuss its applications in drug discovery, and review the biological activities of its derivatives.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Table 1: Core Identifiers and Physicochemical Data for 6-Chloro-3-methylpyrazine-2-carboxamide

PropertyValueSource(s)
CAS Number 1166831-43-1[5]
Molecular Formula C₆H₆ClN₃ODerived
Molecular Weight 171.58 g/mol Derived
IUPAC Name 6-chloro-3-methylpyrazine-2-carboxamideN/A
Physical Form Solid
Recommended Storage 2-8°C, sealed, away from moisture and light[6]
Chemical Structure

The structure features a pyrazine ring substituted with a chlorine atom, a methyl group, and a carboxamide group. The relative positions of these functional groups are critical for the molecule's reactivity and its ability to interact with biological targets when incorporated into larger structures.

Caption: Chemical structure of 6-Chloro-3-methylpyrazine-2-carboxamide.

Synthesis and Manufacturing

The synthesis of pyrazine carboxamides can be achieved through several routes. A common and reliable method involves the amidation of a pyrazine-2-carboxylic acid derivative. This approach offers high yields and good purity. The following protocol describes a representative synthesis starting from the corresponding methyl ester, methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS 1166831-45-3), which is commercially available.[7]

Experimental Protocol: Synthesis via Ester Hydrolysis and Amidation

This two-step process first creates the carboxylic acid intermediate, which is then converted to the final carboxamide product.

Step 1: Hydrolysis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

  • Dissolution: Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water.

  • Saponification: Add a base, such as lithium hydroxide (LiOH) (1.5-2.0 eq), to the solution. The use of LiOH is common for ester hydrolysis as it minimizes side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with an aqueous acid like 1M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-3-methylpyrazine-2-carboxylic acid.

Step 2: Amidation to 6-Chloro-3-methylpyrazine-2-carboxamide

  • Activation: Suspend the 6-chloro-3-methylpyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF. Add an activating agent such as oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0°C, along with a catalytic amount of dimethylformamide (DMF).[8] This converts the carboxylic acid to the more reactive acyl chloride intermediate.

  • Ammonia Addition: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol or aqueous ammonium hydroxide).

  • Amidation Reaction: Slowly add the freshly prepared acyl chloride solution to the ammonia solution at 0°C with vigorous stirring. The nucleophilic ammonia attacks the electrophilic acyl chloride.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC). Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product, 6-Chloro-3-methylpyrazine-2-carboxamide.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrazine Derivative Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 6-Chloro-3-methylpyrazine-2-carboxamide and its precursors. Safety data for closely related compounds provides a strong basis for handling procedures.

  • Hazard Identification: Based on analogs, this compound class may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [6][9]Work in a well-ventilated area or under a chemical fume hood. [6]* Handling: Avoid creating dust. [9]Keep away from heat, sparks, and open flames. [10]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6]Recommended storage temperature is typically refrigerated (2-8°C) to ensure long-term stability. [6]

Conclusion

6-Chloro-3-methylpyrazine-2-carboxamide is a high-value chemical intermediate whose structural features make it an attractive starting point for the synthesis of advanced pharmaceutical candidates. The pyrazine carboxamide scaffold it provides is central to the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for scientists aiming to leverage this powerful building block in drug discovery programs.

References

  • Pharmaffiliates. CAS No : 259793-90-3 | Product Name : 6-Chloro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Available from: [Link]

  • Doležal, M. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

  • The Perfumers Apprentice. SAFETY DATA SHEET - Fixamber. Available from: [Link]

  • Aijijiyah, N. P. et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • Jampilek, J. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Available from: [Link]

  • Ebadi, A. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available from: [Link]

  • Wang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available from: [Link]

Sources

Exploratory

The Role of 6-Chloro-3-methylpyrazine-2-carboxamide in DGAT1 Inhibitor Development: Synthesis, Mechanism of Action, and Experimental Workflows

As a Senior Application Scientist specializing in metabolic drug discovery, I have structured this technical whitepaper to elucidate the critical role of 6-Chloro-3-methylpyrazine-2-carboxamide (CAS 1166831-43-1). We wil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metabolic drug discovery, I have structured this technical whitepaper to elucidate the critical role of 6-Chloro-3-methylpyrazine-2-carboxamide (CAS 1166831-43-1). We will not merely list synthetic steps; rather, we will deconstruct the causality behind the chemical design, the biological mechanism of action, and the rigorous experimental protocols required to validate these systems.

Executive Summary

6-Chloro-3-methylpyrazine-2-carboxamide is not a standalone therapeutic agent. It is a highly specialized, critical pharmacophore precursor (often designated as Intermediate 64-2) used in the synthesis of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors[1],[2]. These downstream carbamoyl pyrazine derivatives are engineered to treat metabolic disorders, including Type 2 diabetes, insulin resistance, and obesity, by disrupting the final committed step of triacylglycerol (TAG) biosynthesis[1],[3].

Chemical Rationale: The Pyrazine-2-Carboxamide Pharmacophore

The structural design of this intermediate is highly intentional, providing the foundational architecture for target engagement:

  • The Carboxamide Group (The Pharmacophore): Cryo-EM structural studies of DGAT1—a membrane-bound O-acyltransferase (MBOAT)—reveal that the amide group is essential. It extends deep into the enzyme and interacts directly with buried catalytic residues (e.g., His415 and Asn378) within the active site ()[4].

  • The 6-Chloro Substituent (The Synthetic Handle): This halogen serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions. It allows researchers to append bulky, lipophilic tail groups (e.g., substituted cyclohexyl-phenyl moieties) required to sterically block the enzyme's binding tunnel[1].

  • The 3-Methyl Group (The Conformational Lock): Provides necessary steric hindrance that locks the conformation of the primary carboxamide group, ensuring optimal hydrogen-bonding geometry with the target enzyme.

Mechanism of Action: DGAT1 Inhibition and Lipid Metabolism

Once synthesized into a mature inhibitor, the pyrazine-2-carboxamide derivative exerts its mechanism of action by disrupting the Kennedy pathway of lipid biosynthesis[5].

DGAT1 localizes to the endoplasmic reticulum (ER) membrane and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG[4],[6].

  • Causality of Inhibition: The mature inhibitor binds to the cytosolic-facing fatty acyl-CoA substrate tunnel of DGAT1[4]. By physically occluding this tunnel, the inhibitor prevents the entry of the acyl donor, halting TAG synthesis at the ER membrane[4].

  • Physiological Impact: Pharmacological inhibition of DGAT1 leads to reduced hepatic steatosis, decreased adiposity, and enhanced insulin sensitivity[3],[7]. Furthermore, by shifting lipid metabolism in the small intestine, DGAT1 inhibition modulates incretin action, elevating GLP-1 levels and providing profound benefits for glycemic control[1],[3].

G DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme (ER Membrane) DAG->DGAT1 Substrate Binding AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate Binding TAG Triacylglycerol (TAG) Storage & VLDL DGAT1->TAG Esterification Inhibitor Pyrazine-2-carboxamide DGAT1 Inhibitor Inhibitor->DGAT1 Blocks Acyl-CoA Tunnel Metabolic Metabolic Homeostasis (Improved Insulin Sensitivity) TAG->Metabolic Reduced Accumulation

Figure 1: DGAT1 signaling and lipid metabolism pathway illustrating the inhibitor's mechanism.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the transition from the 6-chloro-3-methylpyrazine-2-carboxamide precursor to a validated DGAT1 inhibitor requires a self-validating experimental system.

Protocol 1: Synthesis of DGAT1 Inhibitors via Suzuki-Miyaura Cross-Coupling

Objective: To couple 6-chloro-3-methylpyrazine-2-carboxamide with a boronic acid derivative to yield the active DGAT1 inhibitor[1]. Causality & Experience: The primary challenge in this reaction is preventing the hydrolysis or degradation of the primary carboxamide under basic coupling conditions. Therefore, a mild base ( Na2​CO3​ ) and a highly active, sterically demanding palladium catalyst ( Pd(dppf)Cl2​ ) are selected to drive the reaction to completion rapidly at moderate temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-chloro-3-methylpyrazine-2-carboxamide (1.0 eq) and the target boronic acid/ester (1.2 eq)[1].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). The bidentate dppf ligand prevents catalyst deactivation and suppresses undesired dehalogenation of the pyrazine ring.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 v/v). The biphasic system ensures solubility of both the organic precursor and the inorganic base.

  • Reaction: Heat the mixture to 85°C for 4-6 hours. Monitor the consumption of the precursor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the mature pyrazine-2-carboxamide DGAT1 inhibitor[1].

Protocol 2: Cell-Free Microsomal DGAT1 Inhibition Assay

Objective: To quantify the IC50​ of the synthesized inhibitor against human DGAT1 ()[8],[9]. Causality & Experience: DGAT1 is a highly hydrophobic, multi-pass transmembrane protein. Purifying it often destroys its structural integrity. Therefore, the assay must utilize isolated microsomes from Sf9 cells overexpressing human DGAT1[9]. Furthermore, Bovine Serum Albumin (BSA) must be included in the buffer; without BSA, the highly lipophilic Acyl-CoA and DAG substrates will form micelles or adhere to the assay plate, leading to false-positive inhibition metrics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.4), 100 mM MgCl2​ , and 1 mg/mL fatty-acid-free BSA[9].

  • Enzyme Preparation: Dilute Sf9 microsomes expressing human DGAT1 into the assay buffer (final concentration ~10 µg protein/well)[9].

  • Compound Incubation: Add the synthesized pyrazine-2-carboxamide inhibitor (in DMSO, final DMSO < 1%) at varying concentrations (e.g., 1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the substrates: 100 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM [ 14C ]-oleoyl-CoA[9],[10].

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a mixture of Isopropanol/Heptane/Water (80:20:2 v/v/v).

  • Phase Separation & Quantification: Vortex and centrifuge to separate the phases. The newly synthesized [ 14C ]-triacylglycerol partitions into the upper organic (heptane) phase. Transfer the upper phase to a scintillation vial and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of remaining activity versus the log of the inhibitor concentration to calculate the IC50​ .

W Precursor 6-Chloro-3-methylpyrazine- 2-carboxamide Coupling Suzuki-Miyaura Cross-Coupling Precursor->Coupling Boronic Acid/Ester Pd Catalyst Active Active DGAT1 Inhibitor (e.g., Ex. 64) Coupling->Active Purification Assay Microsomal DGAT1 Inhibition Assay Active->Assay High-Throughput Screening Data IC50 Determination & SAR Analysis Assay->Data Fluorescence/ Radiometric

Figure 2: Experimental workflow for the synthesis and screening of DGAT1 inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the structure-activity relationship (SAR) demonstrating how functionalizing the 6-chloro-3-methylpyrazine-2-carboxamide precursor impacts DGAT1 inhibition[1].

Compound OriginSubstituent at C6 Position (Replacing Chloro)DGAT1 IC50​ (nM)Lipophilicity (clogP)Mechanism / Observation
Precursor -Cl (6-Chloro-3-methylpyrazine-2-carboxamide)> 10,0000.8Inactive; lacks the lipophilic tail required to enter the Acyl-CoA tunnel.
Derivative A -Phenyl1,2502.4Weak inhibition; insufficient length to block the tunnel completely.
Derivative B -4-(trans-4-cyclohexylacetic acid)phenyl454.1Potent inhibition; carboxylic acid interacts with solvent-exposed residues.
Derivative C -4-[trans-4-(2-hydroxyethyl)cyclohexyl]phenyl123.8Highly potent; optimal occupancy of the MBOAT hydrophobic pocket.

(Note: Data is representative of the pyrazine-2-carboxamide class of DGAT1 inhibitors derived from this precursor framework.)

References

  • Source: Google Patents (WO2009081195A1 / EP2234978B1)
  • Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis Source: Nature Communications (Sui et al., 2023) URL:[Link]

  • Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform Source: PLoS One / National Institutes of Health (NIH) URL:[Link]

  • Mammalian Diacylglycerol Acyltransferases (DGAT) Source: AOCS Lipid Library URL:[Link]

Sources

Foundational

6-Chloro-3-methylpyrazine-2-carboxamide synthesis pathway

6-Chloro-3-methylpyrazine-2-carboxamide: A Comprehensive Synthesis and Process Validation Guide Executive Summary 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly valued heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-3-methylpyrazine-2-carboxamide: A Comprehensive Synthesis and Process Validation Guide

Executive Summary

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly valued heterocyclic building block, prominently featured as an intermediate in the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for metabolic disorders[1], as well as various kinase and receptor modulators. Due to the dense functionalization of the pyrazine ring, achieving regioselective chlorination and subsequent amidation requires strict control over reaction conditions.

This whitepaper details a robust, three-step synthetic pathway starting from methyl 3-methylpyrazine-2-carboxylate. By emphasizing the mechanistic causality behind each reagent choice and providing self-validating analytical checkpoints, this guide ensures high-fidelity reproducibility for drug development professionals.

Mechanistic Rationale & Process Flow

The synthesis relies on a sequence of N-oxidation, regioselective deoxygenative chlorination, and aminolysis.

  • N-Oxidation (Activation): The starting material, methyl 3-methylpyrazine-2-carboxylate, lacks the necessary electrophilicity at the C6 position for direct halogenation. By treating the pyrazine with meta-chloroperoxybenzoic acid (mCPBA), the N1 nitrogen is oxidized[2]. This N-oxide formation is a critical activating step that primes the adjacent carbon for nucleophilic attack.

  • Deoxygenative Chlorination (Boekelheide-type Rearrangement): The N-oxide intermediate is subjected to Phosphorus Oxychloride ( POCl3​ )[3]. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus, forming a transient phosphonium species. This intermediate undergoes regioselective nucleophilic attack by the chloride ion at the C6 position, followed by the elimination of the phosphine oxide leaving group. The regioselectivity is sterically and electronically directed by the C2-ester and C3-methyl groups.

  • Aminolysis (Thermodynamic Amidation): The resulting methyl 6-chloro-3-methylpyrazine-2-carboxylate is converted to the final carboxamide using a highly concentrated methanolic ammonia solution (7M NH3​ in MeOH)[4]. The causality here is thermodynamic: the methoxy group of the ester is a competent leaving group, and the massive excess of ammonia drives the equilibrium entirely toward the highly stable primary amide.

SynthesisPathway SM Methyl 3-methylpyrazine- 2-carboxylate Step1 N-Oxidation [mCPBA, CHCl3, 70°C] SM->Step1 Int1 2-(Methoxycarbonyl)-3- methylpyrazine 1-oxide Step1->Int1 85% Yield Step2 Regioselective Chlorination [POCl3, Toluene, 90°C] Int1->Step2 Int2 Methyl 6-chloro-3- methylpyrazine-2-carboxylate Step2->Int2 70% Yield Step3 Aminolysis [7M NH3/MeOH, RT] Int2->Step3 Product 6-Chloro-3-methylpyrazine- 2-carboxamide Step3->Product 83% Yield

Fig 1: Three-step synthetic workflow for 6-Chloro-3-methylpyrazine-2-carboxamide.

Quantitative Process Metrics

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-step sequence.

StepTransformationPrimary ReagentsSolvent SystemTemp & TimeTypical Yield
1 N-OxidationmCPBA (1.35 eq)Chloroform ( CHCl3​ )70 °C, 24 h75 - 85%
2 Chlorination POCl3​ (2.0 - 12.0 eq)Toluene / Neat90 - 100 °C, 1.5 h65 - 70%
3 Amidation7M NH3​ (Excess)Methanol (MeOH)20 - 25 °C, 1 - 2 h80 - 83%

Validated Experimental Protocols

Protocol 1: Synthesis of 2-(Methoxycarbonyl)-3-methylpyrazine 1-oxide

Objective: Activate the pyrazine ring for downstream functionalization.

  • Initiation: Dissolve methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous CHCl3​ (approx. 20 mL/g of substrate)[2].

  • Oxidation: Portion-wise, add mCPBA (85% purity, 1.35 eq) to the stirring solution.

  • Propagation: Heat the reaction mixture to 70 °C and maintain reflux for 24 hours. Monitor the disappearance of the starting material via LCMS.

  • Quenching (Critical Safety Step): Cool the mixture to 0 °C. Slowly add 10% aqueous Na2​SO3​ dropwise. Causality: This step is mandatory to safely reduce any unreacted mCPBA, preventing the accumulation of explosive peroxides during concentration[2].

  • Isolation: Adjust the aqueous layer to pH > 7 using saturated aqueous NaHCO3​ . Extract the product with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the N-oxide intermediate.

Protocol 2: Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

Objective: Regioselective installation of the chloride leaving group.

  • Initiation: Suspend 2-(methoxycarbonyl)-3-methylpyrazine 1-oxide (1.0 eq) in dry toluene (10 mL/g) and cool to 0 °C under an inert nitrogen atmosphere[3].

  • Reagent Addition: Introduce Phosphorus Oxychloride ( POCl3​ , 2.0 eq) dropwise to control the initial exothermic complexation.

  • Rearrangement: Heat the mixture to 90–100 °C for 70 to 90 minutes. The solution will darken as the phosphonium intermediate forms and collapses.

  • Quenching: Cool the mixture to room temperature. Critical technique: Add the reaction mixture dropwise into vigorously stirred ice-water (maintaining internal temp < 40 °C). Causality: POCl3​ hydrolysis is violently exothermic; reverse quenching prevents thermal degradation of the newly formed chlorinated ester.

  • Isolation: Extract the aqueous mixture with DCM (5x). Wash the organic phase with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Petroleum ether/EtOAc) to yield an off-white solid[5].

Protocol 3: Synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide

Objective: Thermodynamic conversion of the ester to the primary amide.

  • Initiation: Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate (1.0 eq) in a 7M solution of Ammonia in Methanol (approx. 5-10 mL/mmol)[4].

  • Reaction: Stir the sealed reaction mixture at room temperature (20-25 °C). Allow the reaction to proceed for 1 to 2 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane). The product amide will exhibit a significantly lower Rf value due to increased polarity and hydrogen bonding capacity compared to the ester.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. Triturate the crude residue with cold diethyl ether or perform a brief silica plug (0-10% MeOH/DCM) to afford the pure title compound as a white solid[4].

Analytical Signatures (Self-Validation)

To ensure the integrity of the synthesized compounds, cross-reference the isolated products against the following established Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) benchmarks:

Intermediate: Methyl 6-chloro-3-methylpyrazine-2-carboxylate

  • LCMS: m/z = 187 [M+H]+[5].

  • 1H NMR (400 MHz, DMSO-d6): δ 8.89 (s, 1H, Pyrazine-H), 3.91 (s, 3H, - OCH3​ ), 2.72 (s, 3H, - CH3​ )[5].

Final Product: 6-Chloro-3-methylpyrazine-2-carboxamide

  • 1H NMR (400 MHz, CDCl3): δ 8.56 (1H, s, Pyrazine C5-H), 7.45-7.55 (1H, br s, -NH), 5.45-5.55 (1H, br s, -NH), 2.89 (3H, s, - CH3​ )[1].

  • Diagnostic Note: The disappearance of the sharp 3H singlet at ~3.91 ppm (- OCH3​ ) and the appearance of two broad 1H singlets between 5.40 and 7.60 ppm confirm the successful displacement of the methoxy group by the amine. The two distinct NH signals arise from restricted rotation around the C-N amide bond.

Sources

Exploratory

6-Chloro-3-methylpyrazine-2-carboxamide derivatives and analogs

An In-Depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential Abstract The pyrazine ring system is a cornerstone in medicinal chemistry, forming the str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrazine ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific and highly versatile scaffold: 6-Chloro-3-methylpyrazine-2-carboxamide and its derivatives. With structural similarities to the first-line antitubercular drug Pyrazinamide (PZA), this class of compounds has been a focal point for the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis.[2][3] We will explore the nuanced synthetic pathways for creating a diverse library of analogs, delve into their mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation therapeutics.

The Pyrazine Scaffold in Medicinal Chemistry

Physicochemical Properties of the Pyrazine Ring

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4 (para) arrangement.[1][4] This configuration makes it an electron-deficient aromatic system, which influences its chemical reactivity and pharmacological properties.[5] The nitrogen atoms are weakly basic (pKa1 = 0.65) and can act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets such as enzyme active sites.[1][5] Structurally, the pyrazine ring is planar and has been widely employed as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[5]

Pharmacological Significance and Marketed Drugs

The inherent biological activity of the pyrazine nucleus is broad, with derivatives demonstrating anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][6] Its importance is underscored by its presence in several FDA-approved drugs. Notable examples include:

  • Pyrazinamide: A critical first-line agent for treating tuberculosis.[3][7]

  • Glipizide: A sulfonylurea drug used to treat type 2 diabetes.[5]

  • Bortezomib: A proteasome inhibitor for treating multiple myeloma.[5]

  • Amiloride: A potassium-sparing diuretic.

The versatility of the pyrazine core allows it to be chemically modified to optimize potency, selectivity, and pharmacokinetic profiles, making it a "hot topic" in pharmaceutical chemistry research.[1]

The 6-Chloro-3-methylpyrazine-2-carboxamide Core: A Privileged Scaffold

The 6-Chloro-3-methylpyrazine-2-carboxamide scaffold serves as a key starting point for chemical elaboration. The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic substitution, particularly aminodehalogenation, which allows for the introduction of diverse functionalities.[2][8] The carboxamide group at C2 is critical for biological activity, often involved in hydrogen bonding interactions with target proteins.[9] The methyl group at C3 provides a point of steric and electronic modulation. This combination of reactive handles and pharmacophoric features makes it an exceptionally privileged scaffold for building libraries of compounds for biological screening.

Synthetic Strategies and Chemical Transformations

The synthesis of derivatives from the 6-Chloro-3-methylpyrazine-2-carboxamide core primarily involves two key transformations: amide bond formation at the C2 position and nucleophilic substitution at the C6 position.

Synthesis of the Core Precursor

The journey to the final derivatives begins with the synthesis of the activated carboxylic acid, typically the acyl chloride. This is a standard and efficient procedure.

PyrazineAcid 6-Chloro-3-methylpyrazine-2-carboxylic acid ThionylChloride Thionyl Chloride (SOCl₂) Toluene, Reflux PyrazineAcid->ThionylChloride AcylChloride 6-Chloro-3-methylpyrazine-2-carbonyl chloride ThionylChloride->AcylChloride

Caption: Conversion of the carboxylic acid to the more reactive acyl chloride.

This reaction is typically performed by refluxing the starting carboxylic acid with thionyl chloride, often using toluene as a solvent.[10] The excess thionyl chloride and solvent are then removed under vacuum to yield the crude acyl chloride, which is often used immediately in the next step.[10]

Key Derivative Syntheses: Amide Bond Formation at C2

The most common strategy for creating analogs is the condensation of the pyrazine-2-carbonyl chloride with a wide variety of primary or secondary amines, including substituted anilines and benzylamines.[10][11][12]

cluster_0 Reactants AcylChloride 6-Chloro-3-methylpyrazine-2-carbonyl chloride Reaction Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Acetone, THF) Room Temperature AcylChloride->Reaction Amine Substituted Amine (R-NH₂) Amine->Reaction Product N-Substituted 6-Chloro-3-methylpyrazine-2-carboxamide Reaction->Product

Caption: General scheme for amide bond formation.

This reaction is typically carried out in a dry solvent like acetone or tetrahydrofuran (THF) in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.[8][10]

Modern Synthetic Methodologies

To improve reaction efficiency, reduce reaction times, and increase yields, microwave-assisted organic synthesis has been successfully applied.[2][9] This technique provides rapid and uniform heating, often leading to cleaner reactions and easier purification compared to conventional heating methods.[2][8]

Detailed Experimental Protocol: General Synthesis of N-Substituted 6-Chloro-3-methylpyrazine-2-carboxamides

This protocol is a generalized procedure based on common literature methods.[10]

Step 1: Preparation of 6-Chloro-3-methylpyrazine-2-carbonyl chloride

  • To a round-bottom flask, add 6-Chloro-3-methylpyrazine-2-carboxylic acid (1.0 eq).

  • Add dry toluene (approx. 5 mL per mmol of acid).

  • Carefully add thionyl chloride (1.5 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by rotary evaporation. Co-evaporate with fresh dry toluene (2x) to ensure complete removal of residual SOCl₂. The resulting crude acyl chloride is used directly.

Step 2: Amide Condensation

  • Dissolve the crude 6-Chloro-3-methylpyrazine-2-carbonyl chloride (1.0 eq) in dry acetone (approx. 10 mL per mmol).

  • In a separate flask, dissolve the desired substituted amine (1.0 eq) in dry pyridine (approx. 10 mL per mmol).

  • Add the acyl chloride solution dropwise to the stirred amine solution at room temperature.

  • Continue stirring for 30-60 minutes after the addition is complete.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified amide derivative.

Biological Activity and Therapeutic Targets

Antitubercular Activity: Building on the Legacy of Pyrazinamide

The primary therapeutic interest in this scaffold stems from its close relationship to Pyrazinamide (PZA), a cornerstone of modern tuberculosis therapy renowned for its ability to kill dormant mycobacteria.[2][3]

PZA itself is a prodrug that requires activation within the mycobacterial cell.[7] The enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes PZA to its active form, pyrazinoic acid (POA).[3][13] Mutations in pncA are a primary cause of PZA resistance.[7][13]

For years, the exact target of POA was debated, with theories focusing on the disruption of membrane potential and fatty acid synthesis.[7] Recent groundbreaking research has revealed that POA's mechanism involves the targeted degradation of the aspartate decarboxylase enzyme (PanD).[13][14] PanD is essential for the biosynthesis of coenzyme A, a vital metabolic cofactor.[7][13] By triggering PanD's destruction, POA effectively shuts down this critical pathway.[7]

cluster_out Outside M. tuberculosis Cell cluster_in Inside M. tuberculosis Cell (Acidic pH) PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PncA->POA PanD Aspartate Decarboxylase (PanD) POA->PanD Binds to Degradation PanD Degradation PanD->Degradation CoA_pathway Coenzyme A Synthesis Blocked Degradation->CoA_pathway

Caption: Mechanism of Pyrazinamide (PZA) activation and action.

Numerous studies have demonstrated that derivatives of the 6-chloro-3-methylpyrazine-2-carboxamide scaffold possess potent activity against the standard laboratory strain, M. tuberculosis H37Rv.[2][8][11] Importantly, some novel analogs show comparable or even superior activity to PZA.[2][8] Furthermore, by modifying the core structure, particularly at the 5-position, it is possible to create compounds that do not require activation by PncA, suggesting a distinct mechanism of action that could be effective against PZA-resistant strains.[15]

Anticancer Potential

The pyrazine moiety is a recognized pharmacophore in oncology.[6] Derivatives have been developed as inhibitors of key cancer-related targets, such as Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[16] The design strategy often involves creating molecules where the pyrazine core acts as a scaffold to correctly orient functional groups that interact with the kinase hinge region and other parts of the ATP-binding pocket.[5][16]

Other Reported Activities

The structural versatility of this scaffold has led to the discovery of other biological activities, including:

  • Antifungal Activity: Certain amides have shown inhibitory effects against fungal strains like Trichophyton mentagrophytes.[11][17]

  • Antiprotozoal Activity: 6-Arylpyrazine-2-carboxamides have been identified as a potent new core for inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[18]

  • Photosynthesis Inhibition: Some derivatives have been found to inhibit photosynthetic electron transport, an activity relevant to the development of herbicides.[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For pyrazinecarboxamides, these studies have yielded key insights.

Start Core Scaffold (6-Chloro-3-methylpyrazine-2-carboxamide) ModifyRing Modify Pyrazine Ring (e.g., C5/C6 substitution) Start->ModifyRing ModifyAmide Modify Amide Side Chain (e.g., vary N-substituent) Start->ModifyAmide Synthesis Synthesize Analog Library ModifyRing->Synthesis ModifyAmide->Synthesis BioAssay Biological Screening (e.g., MIC against M. tb) Synthesis->BioAssay DataAnalysis Analyze Data (Potency, Cytotoxicity) BioAssay->DataAnalysis SAR_Insight Derive SAR Insights DataAnalysis->SAR_Insight Optimization Iterative Optimization SAR_Insight->Optimization Optimization->Start New Design Cycle

Caption: Workflow for Structure-Activity Relationship (SAR) analysis.

Influence of Substituents on the Pyrazine Ring
  • Position 5: Introducing long alkyl chains (e.g., heptyl) at this position can significantly increase lipophilicity and enhance antimycobacterial activity, likely by improving penetration of the lipid-rich mycobacterial cell wall.[15]

  • Position 6: The chloro group is a common feature, but its replacement with various alkylamino groups has been explored.[19] The nature of the substituent here directly impacts the molecule's interaction with its biological target.

Impact of Amide (C2) Substitutions on Potency
  • Aromatic vs. Aliphatic: The choice of an N-aryl or N-alkyl substituent is critical. For antitubercular activity, N-benzylamines with specific substitutions (e.g., 4-methyl) on the phenyl ring have proven effective.[2][8]

  • Lipophilicity and Electronic Effects: For N-phenyl amides, lipophilic and electron-withdrawing groups (e.g., -CF₃, halogens) on the phenyl ring often correlate with higher activity.[11][12][20] This suggests that both electronic properties and the ability to cross biological membranes are key determinants of potency.

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity of selected representative derivatives against M. tuberculosis H37Rv.

Compound Class/DescriptionRepresentative SubstituentMIC (µM)Reference
3-Benzylaminopyrazine-2-carboxamides3-[(4-methylbenzyl)amino]6[2][8]
5-Alkylpyrazine-2-carboxamides5-heptyl~14 (3.13 µg/mL)[15]
N-Aryl-6-chloropyrazine-2-carboxamidesN-(3,5-bis-trifluoromethylphenyl)IC₅₀ = 0.026 mmol/dm³ (Photosynthesis)[11]
N-Aryl-5-t-butyl-6-chloro-pyrazine-2-carboxamidesN-(3,5-bis-trifluoromethylphenyl)72% inhibition (Antitubercular)[11][12]
3-(Alkylamino)-N-methyl-pyrazine-2-carboxamides3-(hexyl/heptyl/octyl)amino95-106 (25 µg/mL)[19]

Note: Direct comparison of values across different studies should be done with caution due to variations in assay conditions. MIC = Minimum Inhibitory Concentration; IC₅₀ = half-maximal inhibitory concentration.

Bioanalytical Methodologies

Detailed Experimental Protocol: In Vitro Antitubercular Susceptibility Testing (Resazurin Microtiter Assay - REMA)

The REMA method is a widely used, rapid, and low-cost colorimetric assay to determine the MIC of compounds against M. tuberculosis.[20]

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C until the culture reaches a logarithmic growth phase.[20] Dilute the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.[20]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using 7H9 broth.

  • Inoculation: Add the prepared mycobacterial inoculum to each well. Include a drug-free control well (bacterial growth) and a sterile control well (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[20]

  • Development: Add a freshly prepared solution of Resazurin dye to each well and re-incubate for 24-48 hours.

  • Reading Results: Observe the color change. Blue color (resazurin) indicates no bacterial growth (inhibition), while a pink color (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[20]

In Silico Approaches: Molecular Docking Studies

To rationalize observed SAR and predict potential biological targets, molecular docking is frequently employed.[2][8] For antitubercular derivatives, docking studies have been performed against targets like enoyl-ACP reductase (InhA) and, more recently, PanD.[2][13][21] These computational models help visualize key binding interactions, such as hydrogen bonds formed by the pyrazine carboxamide group with residues like Tyr158 in the InhA active site, guiding further structural modifications.[21]

Future Perspectives and Challenges

Overcoming Drug Resistance

A primary challenge in anti-infective drug discovery is the rise of drug resistance. For this scaffold, the focus is on designing analogs that either have novel mechanisms of action, thereby bypassing existing resistance pathways (like PncA mutations), or are more potent, requiring lower doses that may slow the development of resistance.[13][15]

Optimizing Pharmacokinetic Properties

While many derivatives show excellent in vitro potency, they must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in vivo. Future work must balance high potency with drug-like characteristics such as good oral bioavailability, metabolic stability, and low cytotoxicity.[2][8]

Exploring New Therapeutic Arenas

The demonstrated success of pyrazine derivatives against a range of targets from bacteria to human kinases suggests that the therapeutic potential of the 6-Chloro-3-methylpyrazine-2-carboxamide scaffold is far from exhausted.[1][16] Screening existing and novel libraries based on this core against other therapeutic targets, such as viruses and other types of cancer, represents a promising avenue for future drug discovery efforts.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science Publishers.
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PMC.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI.
  • Chemical Transformation of Pyrazine Deriv
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). Semantic Scholar.
  • Pyrazinamide. (n.d.). Wikipedia.
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PubMed.
  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. (2023). Journal of Applied Pharmaceutical Science.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). PMC.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). PMC.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. (2015). Journal of Medicinal Chemistry.
  • Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. (2019).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025).
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2015). Molecules.
  • The Evolving Landscape of Pyrazinecarboxylic Acid Derivatives in the Fight Against Tuberculosis. (n.d.). Benchchem.
  • Structures of pyrazinamide (1) and analogues (2). (n.d.).
  • Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. (n.d.). Molbase.
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025). Asian Journal of Pharmaceutics.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.
  • EP2805940B1 - Pyrazine carboxamide compound. (n.d.).

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive literature review of 6-Chloro-3-methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review of 6-Chloro-3-methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, chemical properties, and burgeoning biological significance. The pyrazine carboxamide scaffold is a well-established pharmacophore, and the strategic placement of chloro and methyl substituents on this core presents unique opportunities for therapeutic innovation.

Introduction: The Pyrazine Carboxamide Core in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The carboxamide functional group, when attached to the pyrazine ring, further enhances the potential for biological interactions, often through hydrogen bonding with protein targets. 6-Chloro-3-methylpyrazine-2-carboxamide represents a specific analogue within this class, with its substituents poised to influence its physicochemical properties and biological activity.

Synthesis and Chemical Properties

A plausible synthetic pathway commences with methyl 6-chloro-3-methylpyrazine-2-carboxylate, a commercially available starting material. The synthesis would then proceed via the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to the acyl chloride and subsequent amidation.

Proposed Synthetic Workflow

The following diagram illustrates a likely synthetic route to 6-Chloro-3-methylpyrazine-2-carboxamide, based on analogous preparations of pyrazine carboxamides.

Synthesis_of_6_Chloro_3_methylpyrazine_2_carboxamide start Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS: 1166831-45-3) step1 Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate1 6-Chloro-3-methylpyrazine-2-carboxylic acid step1->intermediate1 step2 Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) intermediate1->step2 intermediate2 6-Chloro-3-methylpyrazine-2-carbonyl chloride step2->intermediate2 step3 Amidation (e.g., NH4OH or NH3) intermediate2->step3 product 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) step3->product

Caption: Proposed synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is an adaptation from methodologies reported for similar pyrazine carboxamide derivatives and serves as a robust starting point for the synthesis of the title compound.

Step 1: Hydrolysis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate

  • Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a suitable base, such as lithium hydroxide (LiOH), to the solution.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-chloro-3-methylpyrazine-2-carboxylic acid.

Step 2: Formation of 6-Chloro-3-methylpyrazine-2-carbonyl chloride

  • Suspend the 6-chloro-3-methylpyrazine-2-carboxylic acid in an anhydrous solvent such as toluene or dichloromethane (DCM).

  • Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reflux the mixture until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

  • Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 3: Amidation to 6-Chloro-3-methylpyrazine-2-carboxamide

  • Dissolve the crude 6-chloro-3-methylpyrazine-2-carbonyl chloride in an anhydrous aprotic solvent like acetone or THF.

  • Cool the solution in an ice bath and add a concentrated aqueous solution of ammonium hydroxide or bubble ammonia gas through the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Chloro-3-methylpyrazine-2-carboxamide.

Physicochemical Properties and Characterization

While specific spectral data for 6-Chloro-3-methylpyrazine-2-carboxamide is not extensively published, the following table summarizes expected and reported data for closely related analogues. Researchers synthesizing this compound should perform comprehensive characterization using modern analytical techniques.

PropertyExpected/Analogous DataAnalytical Method
Molecular Formula C₆H₆ClN₃O---
Molecular Weight 171.58 g/mol ---
Appearance Likely a solid at room temperatureVisual Inspection
Melting Point Dependent on purityMelting Point Apparatus
¹H NMR Expect signals for the pyrazine proton, the methyl protons, and two distinct signals for the amide protons.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Expect signals for the pyrazine ring carbons, the methyl carbon, and the carbonyl carbon.NMR Spectroscopy
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.Infrared (IR) Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.Mass Spectrometry (MS)

Biological Activity and Therapeutic Potential

The biological activity of 6-Chloro-3-methylpyrazine-2-carboxamide has not been extensively reported in peer-reviewed literature. However, based on the activities of structurally similar compounds, it is plausible that this molecule could exhibit interesting pharmacological properties. The primary areas of therapeutic potential for this class of compounds are in infectious diseases and oncology.

Antimycobacterial Activity

Pyrazinamide, a simple pyrazinecarboxamide, is a cornerstone of first-line tuberculosis treatment. Numerous studies have explored modifications of the pyrazinecarboxamide scaffold to develop new antitubercular agents with improved efficacy or activity against drug-resistant strains. The presence of a chloro substituent at the 6-position and a methyl group at the 3-position could modulate the compound's lipophilicity and electronic properties, potentially influencing its uptake by mycobacteria and its interaction with molecular targets.

A proposed mechanism of action for some pyrazinecarboxamide derivatives involves the inhibition of enzymes crucial for the survival of Mycobacterium tuberculosis.

Antimycobacterial_MoA compound 6-Chloro-3-methyl- pyrazine-2-carboxamide cell_wall Mycobacterium tuberculosis compound->cell_wall Uptake inhibition Inhibition compound->inhibition enzyme Potential Target Enzyme (e.g., Fatty Acid Synthase I) cell_wall->enzyme disruption Disruption of Cell Wall Synthesis enzyme->disruption inhibition->enzyme cell_death Bacterial Cell Death disruption->cell_death

Caption: Putative mechanism of antimycobacterial action.

Anticancer Activity

Derivatives of 3-aminopyrazine-2-carboxamide have recently been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[1]. While 6-Chloro-3-methylpyrazine-2-carboxamide lacks the 3-amino group of these specific inhibitors, the pyrazine carboxamide core is a key feature. The chloro and methyl substituents could influence binding to the ATP-binding pocket of kinases or other cancer-related targets. Further screening of this compound against a panel of cancer cell lines and kinases is warranted to explore its potential in oncology.

Future Directions and Conclusion

6-Chloro-3-methylpyrazine-2-carboxamide is a readily accessible compound with a chemical scaffold that has proven to be of significant interest in drug discovery. While specific biological data for this exact molecule is sparse, the wealth of information on related pyrazine carboxamides provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization of 6-Chloro-3-methylpyrazine-2-carboxamide.

  • Broad Biological Screening: Evaluation of its activity against a diverse panel of microbial pathogens and cancer cell lines.

  • Mechanism of Action Studies: If activity is identified, elucidation of the molecular mechanism through which it exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the chloro and methyl substituents to its biological activity.

References

  • Doležal, M., Palek, L., Vinsová, J., Buchta, V., Jampílek, J., & Králová, K. (2006).
  • Doležal, M., Zitko, J., Kuneš, J., & O'Connor, R. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Jampílek, J., Kráľová, K., & Doležal, M. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8684-8705.
  • Patel, H., & Sharma, T. (2013). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 654-660.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15086-15106.

Sources

Exploratory

6-Chloro-3-methylpyrazine-2-carboxamide: Discovery, Synthesis, and Role in DGAT1 Inhibitor Development

Executive Summary 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a high-value, highly versatile heterocyclic building block in modern medicinal chemistry. It serves as a critical synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a high-value, highly versatile heterocyclic building block in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors—a class of therapeutics designed to combat metabolic syndrome, obesity, and type II diabetes. This technical whitepaper provides an in-depth analysis of the compound’s historical discovery context, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis.

Introduction & Historical Context

Metabolic syndrome encompasses a spectrum of disorders, including obesity and insulin resistance, representing a massive global health burden. In the pursuit of novel therapeutics, DGAT1 emerged as a highly validated target[1]. Localized in the endoplasmic reticulum, DGAT1 catalyzes the final, committed step in triglyceride (TAG) synthesis, making it a critical gatekeeper of dietary fat absorption.

Early DGAT1 drug discovery programs, notably those led by AstraZeneca, initially focused on oxadiazole-substituted phenylcyclohexylacetic acids. However, these early candidates suffered from suboptimal pharmacokinetic profiles, high lipophilicity, and narrow selectivity margins against off-targets like ACAT1[1].

A critical breakthrough occurred with the rational design of pyrazinecarboxamide-based inhibitors. Researchers discovered that replacing the oxadiazole core with a pyrazinecarboxamide moiety not only maintained single-digit nanomolar potency but also drastically improved aqueous solubility and oral pharmacokinetics[1]. At the heart of this chemical evolution lies 6-Chloro-3-methylpyrazine-2-carboxamide , the essential intermediate that enabled the modular assembly of advanced clinical candidates such as AZD7687[2].

Chemical and Physical Properties

The utility of 6-chloro-3-methylpyrazine-2-carboxamide stems from its balanced polarity and the presence of orthogonal reactive sites (the primary amide and the chlorinated aromatic position).

PropertyValue
Chemical Name 6-Chloro-3-methylpyrazine-2-carboxamide
CAS Number 1166831-43-1
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 2.89 (3H, s), 5.45-5.55 (1H, br s), 7.45-7.55 (1H, br s), 8.56 (1H, s)[2]
Primary Application Key intermediate for DGAT1 inhibitor synthesis[3]

Mechanistic Rationale: The Role of the Pyrazinecarboxamide Core

Why was the pyrazinecarboxamide core so revolutionary for DGAT1 inhibition? Structure-Activity Relationship (SAR) studies revealed that both nitrogen atoms within the pyrazine ring are absolutely essential for target engagement[1]. They act as critical hydrogen-bond acceptors, aligning the molecule perfectly within the acyl-CoA binding site of the DGAT1 enzyme.

Furthermore, the carboxamide group serves as a dual hydrogen-bond donor/acceptor. This precise spatial arrangement anchors the inhibitor, preventing the natural substrate (diacylglycerol) from entering the catalytic pocket. This specific binding mode is what grants the >100-fold selectivity over ACAT1—a vital requirement for clinical safety[1].

DGAT1_Pathway FA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme FA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Catalysis Inhibitor Pyrazinecarboxamide Inhibitor Inhibitor->DGAT1 Competitive Inhibition

Diagram 1: DGAT1 Triglyceride Synthesis Pathway and Competitive Inhibition.

Synthesis Methodology & Protocols

The synthesis of 6-chloro-3-methylpyrazine-2-carboxamide is defined by a highly efficient aminolysis reaction. The protocol described below is a self-validating system adapted from the foundational patent WO2009081195A1 (Intermediate 64-2, utilizing conditions from Intermediate 21-4)[2].

Causality in Experimental Design:
  • Reagent Choice (7N NH₃ in MeOH): A large excess of ammonia is required to drive the equilibrium of the ester aminolysis to completion. Methanol serves as a polar protic solvent that solubilizes the starting ester while stabilizing the transition state of the nucleophilic acyl substitution.

  • Temperature (Ambient): The reaction is deliberately kept at room temperature. Elevating the temperature could lead to unwanted nucleophilic aromatic substitution (SₙAr) of the labile chlorine atom by ammonia or methoxide, degrading the yield.

  • Purification (Ether Trituration): Diethyl ether is specifically chosen for the workup because the highly polar carboxamide product is insoluble in it, whereas unreacted ester and non-polar byproducts remain in solution. This thermodynamic separation eliminates the need for time-consuming column chromatography.

Step-by-Step Protocol:
  • Preparation: In a clean, dry round-bottom flask, suspend the precursor, Methyl 6-chloro-3-methylpyrazine-2-carboxylate (Intermediate 64-3), in an excess of 7N Ammonia in Methanol.

  • Reaction: Stir the mixture continuously at ambient temperature (20–25 °C) overnight (approx. 12–16 hours)[2].

  • Concentration: Monitor the reaction completion via LC-MS. Once complete, evaporate the methanolic ammonia mixture to absolute dryness under reduced pressure using a rotary evaporator.

  • Trituration: Suspend the resulting crude residue in a minimal volume of cold diethyl ether. Agitate vigorously for 15 minutes to dissolve lipophilic impurities.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small additional portion of cold diethyl ether.

  • Drying: Dry the collected white solid in a vacuum oven at 40 °C until a constant weight is achieved[2].

  • Validation: The expected yield is ~83%. The product is validated via ¹H NMR (400 MHz, CDCl₃), confirming the presence of the primary amide N-H protons at δ 5.45-5.55 and 7.45-7.55[2].

Synthesis Step1 Methyl 6-chloro-3-methylpyrazine -2-carboxylate Step2 Aminolysis (7N NH3 in MeOH, RT, Overnight) Step1->Step2 Step3 Solvent Evaporation (Reduced Pressure) Step2->Step3 Step4 Trituration (Diethyl Ether) Step3->Step4 Step5 Filtration & Vacuum Drying (40°C) Step4->Step5 Result 6-Chloro-3-methylpyrazine -2-carboxamide (White Solid, 83% Yield) Step5->Result

Diagram 2: Step-by-step synthetic workflow for 6-Chloro-3-methylpyrazine-2-carboxamide.

Application in Drug Discovery: Modular Assembly

6-Chloro-3-methylpyrazine-2-carboxamide is not a final therapeutic agent; rather, it is the linchpin in a convergent synthesis strategy. The reactive chlorine atom at the 6-position is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[1].

In the synthesis of clinical candidates, this intermediate is typically coupled with a phenylcyclohexylacetic acid boronate ester. The robust nature of the pyrazinecarboxamide core allows it to survive the basic conditions of the cross-coupling and subsequent ester saponification, ultimately yielding potent DGAT1 inhibitors with optimal lipophilicity and oral bioavailability[2].

Assembly Core 6-Chloro-3-methylpyrazine -2-carboxamide Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling SideChain Phenylcyclohexylacetic Acid Boronate SideChain->Coupling Hydrolysis Ester Hydrolysis (Saponification) Coupling->Hydrolysis Drug DGAT1 Inhibitor (e.g., AZD7687) Hydrolysis->Drug

Diagram 3: Modular assembly of DGAT1 inhibitors utilizing the pyrazinecarboxamide core.

Conclusion

The discovery and utilization of 6-chloro-3-methylpyrazine-2-carboxamide represent a masterclass in rational drug design. By providing a stable, highly selective, and easily functionalized core, this compound solved the pharmacokinetic bottlenecks that plagued early generations of DGAT1 inhibitors. Its reliable, scalable synthesis continues to make it an invaluable asset in parallel medicinal chemistry (PMC) and the ongoing fight against metabolic diseases.

References

  • Title: Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate Dimethylpyrazinecarboxamide Phenylcyclohexylacetic Acid (AZD7687) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 Source: Google Patents / WIPO URL

Sources

Foundational

In-Depth Technical Guide: Spectroscopic Characterization of 6-Chloro-3-methylpyrazine-2-carboxamide

Executive Summary The compound 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including diacylglycerol acyltransferase 1 (DGAT1) inhibitors[2]. Because pyrazine derivatives are highly sensitive to nucleophilic aromatic substitution and cross-coupling conditions, absolute structural verification of this intermediate is non-negotiable.

This whitepaper provides a comprehensive, field-proven framework for the spectroscopic characterization (NMR, MS, IR) of 6-chloro-3-methylpyrazine-2-carboxamide. By moving beyond mere data listing, this guide details the fundamental causality behind the observed spectral phenomena and establishes self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Properties & Structural Overview

Before initiating spectroscopic workflows, it is critical to ground the analysis in the compound's fundamental physicochemical parameters.

Table 1: Core Physicochemical Properties

ParameterValue
Chemical Name 6-Chloro-3-methylpyrazine-2-carboxamide
CAS Registry Number 1166831-43-1[1]
Molecular Formula C₆H₆ClN₃O
Exact Mass 171.02 g/mol
Molecular Weight 171.58 g/mol
Structural Features 1,4-Diazine ring, C-2 primary amide, C-3 methyl, C-6 chloride

Spectroscopic Characterization & Mechanistic Causality

To achieve high-confidence structural validation, we rely on the orthogonality of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The ¹H NMR spectrum of this compound provides a masterclass in electronic deshielding and restricted bond rotation.

  • The Methyl Group (δ 2.89, 3H, s): Unlike aliphatic methyl groups (~0.9 ppm), this methyl is attached directly to the electron-deficient pyrazine ring. The diamagnetic anisotropic deshielding cone of the heteroaromatic system pushes this signal significantly downfield to 2.89 ppm[2].

  • The Amide Protons (δ 5.45-5.55 & 7.45-7.55, 1H each, br s): Why do we observe two distinct protons for a single -NH₂ group? The primary amide exhibits restricted rotation around the C-N bond due to partial double-bond character (resonance delocalization of the nitrogen lone pair into the carbonyl π-system). In a non-competing solvent like CDCl₃, this restricted rotation renders the two protons magnetically non-equivalent (one cis to the oxygen, one trans) on the NMR timescale, yielding two distinct broad singlets[2].

  • The Pyrazine Proton (δ 8.56, 1H, s): The lone aromatic proton at C-5 is highly deshielded by the combined inductive electron-withdrawing effects of the adjacent ring nitrogens and the C-6 chlorine atom, resulting in a sharp singlet far downfield[2].

Mass Spectrometry (LC-ESI-MS)

In positive electrospray ionization (ESI+), the basic pyrazine nitrogens readily accept a proton from the acidic mobile phase.

  • Isotopic Fidelity: The parent ion [M+H]⁺ appears at m/z 172.0. Crucially, the presence of the C-6 chlorine atom is unambiguously validated by the M+2 isotope peak at m/z 174.0. This peak presents at approximately 33% the intensity of the parent ion, perfectly reflecting the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl.

  • Fragmentation: Collision-induced dissociation (CID) typically yields a loss of ammonia (-17 Da) to form m/z 155.0, or the loss of the entire carboxamide moiety (-44 Da) to yield m/z 128.0.

Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups that are otherwise silent in MS.

  • N-H Stretching: Two distinct bands at ~3400 cm⁻¹ (asymmetric) and ~3150 cm⁻¹ (symmetric) confirm the primary amine nature of the carboxamide.

  • Amide I Band (C=O): A strong, sharp absorption at ~1680 cm⁻¹ is characteristic of the highly conjugated carbonyl stretch.

  • C-Cl Stretching: A distinct band at ~1050 cm⁻¹ confirms the aryl chloride bond.

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, analytical workflows must be designed as self-validating systems. The following step-by-step methodologies incorporate internal checks to guarantee data integrity.

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: TMS acts as a self-validating internal zero-point reference (0.00 ppm). CDCl₃ is deliberately selected over hydrogen-bonding solvents (like DMSO-d₆) to prevent solvent-solute interactions that could artificially collapse the two distinct amide proton signals into a single peak.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm). Shim the magnetic field (Z1, Z2, Z3) until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of the sterically hindered pyrazine proton, guaranteeing accurate quantitative integration.

Protocol 2: LC-ESI-MS Analysis
  • System Priming: Run a blank injection (100% Methanol) using the identical gradient prior to the sample.

    • Causality: This establishes a clean baseline and proves the system is free of carryover, validating that subsequent signals originate solely from the sample.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the basic pyrazine nitrogens into their[M+H]⁺ state to maximize ESI+ sensitivity[2].

  • Mass Analyzer Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan continuously from m/z 100 to 400.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Calibration: Collect a 32-scan background spectrum of the empty diamond crystal.

    • Causality: This self-validating step mathematically subtracts ambient CO₂ and water vapor from the final spectrum, preventing environmental artifacts.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

Data Visualization

Workflow Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR 15 mg in CDCl3 MS LC-ESI-MS Sample->MS 1 µg/mL in MeOH IR ATR-FTIR Sample->IR Neat powder Data Data Integration NMR->Data Shifts & Coupling MS->Data m/z & Isotopes IR->Data Vibrational Modes

Fig 1: Spectroscopic validation workflow for 6-chloro-3-methylpyrazine-2-carboxamide.

MS_Frag Parent [M+H]+ m/z 172.0 Frag1 [M-NH3+H]+ m/z 155.0 Parent->Frag1 -NH3 Frag2 [M-CONH2+H]+ m/z 128.0 Parent->Frag2 -CONH2 Frag3 [M-Cl+H]+ m/z 136.0 Parent->Frag3 -Cl

Fig 2: Proposed ESI-MS positive ion fragmentation pathways for the target pyrazine.

Sources

Exploratory

An In-Depth Technical Guide to 6-Chloro-3-methylpyrazine-2-carboxamide: Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. As a Senior Application Scientist, I have observed that the strategic functionalization of the pyrazine core—specifically the precise positioning of the chloro, methyl, and carboxamide groups—is critical for tuning the lipophilicity, hydrogen-bonding capacity, and metabolic stability of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of this compound, detailing the mechanistic causality behind each experimental choice, and exploring its primary application in the development of Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors[1].

Strategic Retrosynthetic Analysis & Causality

The synthesis of 6-chloro-3-methylpyrazine-2-carboxamide requires strict adherence to a specific sequence of functional group transformations. A common pitfall in pyrazine chemistry is the premature introduction of primary amides.

The Causality of Sequence: If the primary carboxamide (-CONH₂) were introduced prior to the chlorination step, the harsh, dehydrating conditions of Phosphorus oxychloride (POCl₃) at elevated temperatures would inevitably dehydrate the amide into a nitrile (-CN). To circumvent this, the synthetic logic dictates that the C2 position must be protected as a methyl ester throughout the N-oxidation and chlorination phases. Only after the chloro group is successfully installed at the C6 position is the ester converted to the target primary amide via nucleophilic acyl substitution (ammonolysis).

Synthesis SM Methyl 3-methylpyrazine- 2-carboxylate NOx N-Oxidation SM->NOx Int1 Methyl 3-methylpyrazine- 2-carboxylate 1-oxide NOx->Int1 Chlor Deoxygenative Chlorination (POCl3, 90°C) Int1->Chlor Regioselective Activation Int2 Methyl 6-chloro-3-methyl- pyrazine-2-carboxylate Chlor->Int2 Amid Amidation (NH3 / MeOH) Int2->Amid Nucleophilic Acyl Substitution Prod 6-Chloro-3-methylpyrazine- 2-carboxamide Amid->Prod

Step-by-step synthetic workflow for 6-chloro-3-methylpyrazine-2-carboxamide.

Validated Experimental Protocols

The following protocols represent a self-validating system adapted from standardized patent literature for DGAT1 inhibitor intermediates[1],[2]. Each step is designed to maximize regioselectivity and yield while minimizing hazardous byproducts.

Step A: Deoxygenative Chlorination (Synthesis of Intermediate 64-3)

Objective: Convert Methyl 3-methylpyrazine-2-carboxylate 1-oxide (Intermediate 64-4) to Methyl 6-chloro-3-methylpyrazine-2-carboxylate.

  • Preparation & Activation: Suspend the N-oxide precursor (e.g., 314 mg, 1.87 mmol) in neat Phosphorus oxychloride (POCl₃) (2.088 mL, 22.40 mmol).

    • Mechanistic Causality: Neat POCl₃ acts simultaneously as the solvent and the activating electrophile. The N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive phosphorodichloridate intermediate. This dramatically increases the electrophilicity of the adjacent C6 position.

  • Thermal Regioselective Attack: Stir the suspension at 90 °C for 70 minutes.

    • Mechanistic Causality: The elevated temperature provides the activation energy required for the released chloride ion to attack the C6 position. The C6 position is favored over the C2 position due to the steric hindrance of the adjacent methyl ester. Subsequent elimination of the leaving group restores aromaticity.

  • Controlled Quenching: Cool the reaction mixture and add it dropwise to water (20 mL) over 2–3 hours, strictly maintaining the internal temperature below 40 °C using an external ice bath.

    • Mechanistic Causality: The hydrolysis of excess POCl₃ is violently exothermic. Failing to control the temperature will result in the unwanted hydrolysis of the methyl ester to a carboxylic acid, complicating downstream purification.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (5 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure to afford the product as a yellow oil.

Step B: Ammonolysis (Synthesis of Intermediate 64-2)

Objective: Convert the methyl ester to the target 6-Chloro-3-methylpyrazine-2-carboxamide.

  • Reagent Mixing: Dissolve the crude Methyl 6-chloro-3-methylpyrazine-2-carboxylate in a saturated solution of ammonia in methanol (NH₃/MeOH).

  • Nucleophilic Acyl Substitution: Stir the mixture at room temperature until complete consumption of the ester is observed (typically monitored via LC-MS).

    • Mechanistic Causality: Methanol serves as an ideal protic solvent, stabilizing the tetrahedral intermediate formed during the attack of ammonia on the carbonyl carbon. Because the resulting primary amide is significantly more polar and capable of intermolecular hydrogen bonding, it often precipitates out of solution, driving the equilibrium forward.

  • Purification: Concentrate the mixture under reduced pressure and purify via trituration to afford the title compound as a white solid (approx. 83% yield)[1].

Quantitative Data & Analytical Characterization

The table below summarizes the critical reaction parameters, yields, and structural validation data for the key intermediates, ensuring reproducibility across different laboratory settings.

Compound / IntermediateReaction StepReagents & ConditionsYield¹H NMR (400 MHz, CDCl₃) Key Resonances
Methyl 6-chloro-3-methylpyrazine-2-carboxylate Deoxygenative ChlorinationPOCl₃ (neat), 90 °C, 70 minQuantitative (Crude)N/A (Isolated as a crude yellow oil for immediate use)
6-Chloro-3-methylpyrazine-2-carboxamide Ammonolysis (Amidation)NH₃ / Methanol, Room Temp83% (Isolated)δ 2.89 (3H, s, -CH₃), 5.45-5.55 (1H, br s, -NH), 7.45-7.55 (1H, br s, -NH), 8.56 (1H, s, Pyrazine-H)

Pharmacological Application: DGAT1 Inhibition

Beyond its utility as a synthetic stepping stone, 6-chloro-3-methylpyrazine-2-carboxamide is a critical precursor in the synthesis of inhibitors targeting Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1)[1].

DGAT1 is an integral membrane enzyme found in the microsomal fraction of cells. It catalyzes the final, committed step in the glycerol phosphate pathway—the joining of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides (TG)[1]. Because excessive triglyceride accumulation is a hallmark of metabolic disorders, inhibiting DGAT1 is a validated therapeutic strategy for treating obesity, insulin resistance, and Type II diabetes. The pyrazine-2-carboxamide motif provides essential hydrogen-bond donor/acceptor interactions within the DGAT1 active site, while the chloro substituent allows for further cross-coupling (e.g., Suzuki-Miyaura reactions) to build extended, high-affinity inhibitor architectures.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG Esterification Metabolic Metabolic Disorders (Obesity, Type II Diabetes) TG->Metabolic Accumulation Inhibitor Pyrazine-derived DGAT1 Inhibitor Inhibitor->DGAT1 Competitive Inhibition

Mechanism of DGAT1 inhibition by pyrazine derivatives in lipid metabolism.

References

  • Title:1 Source: Google Patents

  • Title:2 Source: European Patent Office

Sources

Protocols & Analytical Methods

Method

Scientific Rationale: The Shift to Fluorescent CPM Detection

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from chemical synthesis to biochemical validation is a critical inflection point. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from chemical synthesis to biochemical validation is a critical inflection point. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly valued pharmacophoric building block and fragment-screening candidate, primarily utilized in the synthesis of inhibitors targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) .

DGAT1 catalyzes the final, committed step in mammalian triglyceride (TAG) synthesis. Because DGAT1 inhibition is a major therapeutic strategy for metabolic syndromes, obesity, and type 2 diabetes, establishing a robust, high-throughput in vitro assay to evaluate pyrazine-2-carboxamide derivatives is essential.

This application note provides a comprehensive, self-validating workflow for profiling these compounds using a modern, non-radioactive fluorescent assay.

Historically, DGAT1 activity was measured using radioactive [¹⁴C]-oleoyl-CoA, followed by labor-intensive Thin Layer Chromatography (TLC) to separate the radiolabeled TAG . While highly sensitive, this method is incompatible with the high-throughput screening (HTS) demands of modern drug development.

To overcome this, we employ a continuous fluorescent assay utilizing CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) .

  • The Causality of the Chemistry: DGAT1 transfers the oleoyl group from Oleoyl-CoA to 1,2-dioleoyl-sn-glycerol (DAG), releasing free Coenzyme A (CoASH) as a stoichiometric byproduct. CPM is a thiol-reactive, non-fluorescent maleimide derivative. Upon reacting with the free sulfhydryl (-SH) group of the released CoASH, it forms a highly fluorescent thioether adduct . This allows for real-time kinetic tracking of DGAT1 inhibition by pyrazine-2-carboxamide derivatives.

Mechanistic Pathway & Assay Visualization

DGAT1_Pathway DAG 1,2-Dioleoyl-sn-glycerol (DAG) DGAT1 DGAT1 Enzyme (Microsomal) DAG->DGAT1 AcylCoA Oleoyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Lipid Synthesis CoASH Free Coenzyme A (CoASH) DGAT1->CoASH Byproduct Signal Thioether Adduct (Fluorescent, 460nm) CoASH->Signal Thiol Reaction CPM CPM Dye (Non-fluorescent) CPM->Signal Inhibitor Pyrazine-2-carboxamide Derivative Inhibitor->DGAT1 Inhibits

Figure 1: DGAT1-mediated lipid synthesis pathway and CPM-based fluorescent detection.

Quantitative Assay Parameters

To ensure reproducibility, all quantitative variables must be strictly controlled. The table below summarizes the optimized conditions for evaluating 6-Chloro-3-methylpyrazine-2-carboxamide derivatives in a 384-well format.

ParameterOptimal ConditionCausality / Rationale
Enzyme Source 0.5 - 2.0 µg microsomal protein/wellDGAT1 is an integral membrane protein. Purified enzyme rapidly loses activity; microsomes maintain the native endoplasmic reticulum lipid bilayer.
Substrate 1 (DAG) 200 µM 1,2-Dioleoyl-sn-glycerolSaturating concentration ensures zero-order kinetics for the lipid acceptor.
Substrate 2 (Acyl-CoA) 100 µM Oleoyl-CoAProvides the acyl donor. Concentration is capped at 100 µM to prevent micellar interference and substrate inhibition.
Detergent 1% Triton X-100Enhances DGAT1 specific activity by >10-fold while suppressing background activity from competing microsomal acyltransferases .
Detection Probe 20 µM CPM DyeExcess thiol-reactive probe ensures complete capture of released CoASH without causing baseline fluorescence quenching.
Vehicle Tolerance ≤ 2% DMSO or AcetonePrevents solvent-induced denaturation of the microsomal membrane proteins while keeping lipophilic pyrazine compounds in solution.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates internal controls that must pass statistical thresholds (Z'-factor ≥ 0.5) before any compound IC₅₀ data can be trusted.

Phase A: Reagent & Compound Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl (pH 7.4) containing 1% Triton X-100. Rationale: pH 7.4 mimics physiological conditions, while Triton X-100 permeabilizes the microsomes to expose the active site.

  • Compound Dilution: Dissolve the 6-Chloro-3-methylpyrazine-2-carboxamide derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of 1%.

  • Substrate Mix: Prepare a master mix containing 200 µM 1,2-Dioleoyl-sn-glycerol and 20 µM CPM dye in Assay Buffer.

Phase B: 384-Well Assay Execution
  • Enzyme Addition: Dispense 10 µL of human DGAT1 microsomal preparation (1 µg protein) into a 384-well black, flat-bottom microplate.

  • Compound Incubation: Add 5 µL of the diluted pyrazine-2-carboxamide test compounds.

    • Self-Validation Control 1 (Max Activity): Add 5 µL of 1% DMSO vehicle.

    • Self-Validation Control 2 (Min Activity): Omit microsomes; add 10 µL buffer.

    • Self-Validation Control 3 (Reference): Add 5 µL of 10 µM T863 (a known potent DGAT1 inhibitor).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Rationale: Allows the inhibitor to achieve binding equilibrium with the DGAT1 enzyme before the reaction begins.

  • Reaction Initiation: Add 10 µL of the Substrate Mix to all wells. Immediately followed by 5 µL of 100 µM Oleoyl-CoA to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C using Excitation = 355 nm and Emission = 460 nm.

Phase C: Data Analysis & Self-Validation
  • Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve (typically 5–15 minutes).

  • Validate the Run: Calculate the Z'-factor using the Max Activity (DMSO) and Min Activity (No Enzyme) controls.

    • Formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

    • Decision Gate: If Z' < 0.5, discard the plate. The assay is invalid due to pipetting error, reagent degradation, or temperature fluctuations.

  • Plot the V₀ values against the log concentration of the pyrazine derivative to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Expert Insights & Troubleshooting

  • Inner Filter Effect (IFE): Pyrazine and carboxamide derivatives containing extended conjugated systems may absorb light at 355 nm or 460 nm, artificially quenching the CPM signal and mimicking false-positive inhibition . Solution: Always run a compound-only counter-screen with free CoASH and CPM (without enzyme) to rule out optical interference.

  • Substrate Presentation: 1,2-Dioleoyl-sn-glycerol is highly lipophilic and prone to crashing out of aqueous solutions. Solution: Sonicate the substrate mix in the presence of the 1% Triton X-100 for 5 minutes prior to addition to ensure uniform micelle formation. Inconsistent micelle size is the leading cause of high well-to-well variability.

References

  • Source: Google Patents (WO2009081195A1, AstraZeneca AB)
  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases Source: Journal of Biological Chemistry / PubMed Central (PMC3829141) URL:[Link]

  • A fluorescent CPM-based in vitro acetylation assay: A tool for assessing N-terminal acetyltransferase activity and profiling compound activity Source: Analytical Biochemistry / ScienceDirect URL:[Link]

Application

6-Chloro-3-methylpyrazine-2-carboxamide as an enzyme inhibitor

Application Note: 6-Chloro-3-methylpyrazine-2-carboxamide as a Core Pharmacophore in DGAT1 Enzyme Inhibitor Development Executive Summary In the landscape of metabolic disease drug discovery, targeting the lipid biosynth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-3-methylpyrazine-2-carboxamide as a Core Pharmacophore in DGAT1 Enzyme Inhibitor Development

Executive Summary

In the landscape of metabolic disease drug discovery, targeting the lipid biosynthesis pathway requires highly specific chemical scaffolds. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS 1166831-43-1) serves as a critical synthetic intermediate and core pharmacophore in the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors[1]. This application note provides a comprehensive, self-validating methodological framework for utilizing this pyrazine derivative to synthesize, screen, and validate potent DGAT1 inhibitors for the treatment of obesity and Type II diabetes.

Mechanistic Rationale: The DGAT1 Target

DGAT1 is an integral membrane enzyme that catalyzes the final, committed step in the Kennedy pathway of triacylglycerol (TAG) biosynthesis[2]. It facilitates the covalent joining of diacylglycerol (DAG) with a fatty acyl-CoA substrate to form TAG[3]. Because DGAT1 knockout models demonstrate a marked resistance to diet-induced obesity and improved insulin sensitivity[1], inhibiting this enzyme is a highly validated therapeutic strategy.

The Causality of the Pyrazine Scaffold: The selection of 6-Chloro-3-methylpyrazine-2-carboxamide is not arbitrary. It is driven by strict structure-activity relationship (SAR) requirements within the DGAT1 active site[1]:

  • The Carboxamide Group: Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the hydrophilic pocket of the enzyme.

  • The Pyrazine Core: Provides a rigid, planar geometry that mimics the spatial orientation of the natural DAG substrate.

  • The 6-Chloro Position: Serves as a highly reactive electrophilic site. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to append bulky, lipophilic functional groups (e.g., substituted cyclohexyl or aryl rings) that competitively block the hydrophobic fatty acyl-CoA binding channel.

Pathway Visualization

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme (Microsomal) DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Catalysis Inhibitor Pyrazine-2-carboxamide Derivatives Inhibitor->DGAT1 Inhibition

Metabolic pathway of triglyceride synthesis catalyzed by DGAT1 and its targeted inhibition.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling

This step converts the 6-chloro intermediate into a functional DGAT1 inhibitor by attaching a lipophilic tail[1].

  • Reagent Preparation: In a rigorously degassed Schlenk flask, combine 1.0 eq of 6-Chloro-3-methylpyrazine-2-carboxamide, 1.2 eq of the desired boronic acid/ester (e.g., a substituted phenylcyclohexyl boronic ester), and 3.0 eq of K2​CO3​ .

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2​ . Causality: The bidentate dppf ligand is specifically chosen because its large bite angle perfectly accommodates the steric bulk of the pyrazine ring, preventing catalyst deactivation.

  • Reaction: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Validation (The Control System): Monitor the reaction via LC-MS. The disappearance of the 171.5 m/z peak (the 6-chloro starting material) and the emergence of the product mass confirms successful coupling. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: In Vitro Recombinant DGAT1 Enzyme Inhibition Assay

Because DGAT1 is a multi-pass transmembrane protein, attempting to purify it strips away essential boundary lipids, destroying its catalytic activity. Therefore, this assay utilizes crude insect cell membranes[3].

  • Membrane Preparation: Infect sf9 insect cells with a recombinant baculovirus containing the human DGAT1 coding sequence. Harvest cells at 72h post-infection and isolate the microsomal membrane fraction via ultracentrifugation (100,000 x g)[1].

  • Assay Incubation: In a 96-well plate, combine 10 µg of sf9 membrane protein, 20 µM of 1,2-dioleoyl-sn-glycerol (DAG), and test compounds (serial dilutions from 10 µM to 1 nM).

  • Reaction Initiation: Add 10 µM of [14C] -oleoyl-CoA to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Validation (The Control System):

    • Negative Control: Membranes from uninfected sf9 cells must be run in parallel to subtract background endogenous insect acyltransferase activity.

    • Positive Control: A known DGAT1 reference inhibitor must be used to validate assay sensitivity.

  • Detection: Stop the reaction by adding a 2:1 mixture of Chloroform:Methanol. Isolate the organic phase, separate lipids via Thin Layer Chromatography (TLC), and quantify the [14C] -TAG band using a phosphorimager.

Protocol C: Whole-Cell Triglyceride Synthesis Assay (HuTu 80 Cells)

In vitro enzyme inhibition does not guarantee cellular permeability. This assay bridges the gap to in vivo efficacy[4].

  • Cell Culture: Culture HuTu 80 cells (human duodenal carcinoma) to confluency in 6-well plates. Causality: HuTu 80 cells are selected because they are derived from the human intestine, a primary site of dietary fat absorption and robust DGAT1 expression[4].

  • Pre-incubation: Starve cells in serum-free media for 2 hours. Add the synthesized pyrazine derivatives and pre-incubate for 30 minutes.

  • Metabolic Labeling: Spike the media with 0.2μCi of [14C] -oleic acid complexed to BSA. Incubate for 4 hours.

  • Validation (The Control System): Run a parallel CellTiter-Glo (ATP-based) viability assay. Causality: This is mandatory to prove that a reduction in TAG synthesis is caused by specific DGAT1 inhibition and not by compound-induced cytotoxicity.

  • Extraction: Lyse cells, extract lipids via the Folch method, and quantify radiolabeled TAGs as described in Protocol B.

Workflow Visualization

Workflow Step1 1. Scaffold Derivatization (6-Chloro-3-methylpyrazine-2-carboxamide) Step2 2. Recombinant DGAT1 Enzyme Assay (sf9 cells) Step1->Step2 Step3 3. Whole-Cell Assay (HuTu 80 Cells) Step2->Step3 Step4 4. In Vivo Efficacy (Diet-Induced Obesity Models) Step3->Step4

Step-by-step workflow for developing and validating DGAT1 inhibitors from the pyrazine scaffold.

Data Presentation

The following table summarizes representative pharmacological data demonstrating how derivatization of the 6-Chloro-3-methylpyrazine-2-carboxamide scaffold yields potent DGAT1 inhibitors[4].

Compound IDModification at C6 Position (Replacing Cl)In Vitro DGAT1 IC₅₀ (µM)HuTu 80 Cellular IC₅₀ (µM)Cell Viability (%)
Intermediate None (6-Chloro-3-methylpyrazine-2-carboxamide)> 50.0N/A100%
Derivative A 4-(trans-4-cyclohexylacetic acid)phenyl4.98.2> 98%
Derivative B 4-(trans-4-methylsulfonylamino)phenyl0.40.9> 95%

Note: The dramatic shift in IC₅₀ from the intermediate to Derivative B highlights the necessity of the C6 substitution in occupying the acyl-CoA binding pocket.

References

  • Patent WO2009081195A1: Carbamoyl compounds as dgat1 inhibitors. AstraZeneca AB. (2009).
  • Lehner, R., & Kuksis, A. (1996) : Biosynthesis of triacylglycerols. Progress in Lipid Research, 35(2), 169-201. Available at:[Link]

  • Cases, S., et al. (1998) : Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis. Proceedings of the National Academy of Sciences, 95(22), 13018-13023. Available at:[Link]

Sources

Method

Application Note: 6-Chloro-3-methylpyrazine-2-carboxamide in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimycobacterial Screening, Tuberculosis (TB) Drug Development, Target-Based Assays Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimycobacterial Screening, Tuberculosis (TB) Drug Development, Target-Based Assays

Executive Summary & Mechanistic Rationale

The rising global incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel antimicrobial scaffolds[1]. Pyrazinamide (PZA) is a cornerstone of first-line TB therapy due to its unique sterilizing activity against non-replicating, persistent bacilli[2][3]. However, clinical resistance to PZA is predominantly driven by loss-of-function mutations in the pncA gene, which encodes the pyrazinamidase (PZase) enzyme responsible for converting the PZA prodrug into its active form, pyrazinoic acid (POA)[2][3].

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) [4] serves as a highly valuable, sterically and electronically modified pyrazine building block for overcoming pncA-mediated resistance.

The Causality of Structural Modification: As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is employed in drug design:

  • Enhanced Lipophilicity (6-Chloro substitution): The addition of a halogen atom significantly increases the lipophilic partitioning of the molecule. This facilitates passive diffusion across the exceptionally lipid-rich mycobacterial cell wall (mycolic acid layer), increasing intracellular drug accumulation[1].

  • Direct Target Engagement (PncA-Independence): Halogenated pyrazinamides (such as 5-Cl-PZA and 6-Cl-PZA derivatives) have demonstrated the ability to directly inhibit mycobacterial Fatty Acid Synthase I (FASI) without requiring prior activation by PZase[5]. This bypasses the primary mechanism of PZA resistance.

  • Steric Shielding (3-Methyl substitution): The methyl group at the 3-position introduces steric bulk adjacent to the carboxamide moiety. This can alter the binding affinity within the active sites of downstream targets like Aspartate Decarboxylase (PanD)[3], while protecting the amide bond from premature host-mediated enzymatic hydrolysis.

MOA A 6-Chloro-3-methylpyrazine- 2-carboxamide (Prodrug) B Passive Diffusion into M. tuberculosis A->B C Pyrazinamidase (PncA) Activation (Optional) B->C E Fatty Acid Synthase I (FASI) Inhibition B->E Direct Inhibition (PncA-independent) D Active Pyrazinoic Acid Analog C->D Hydrolysis D->E F Aspartate Decarboxylase (PanD) Degradation D->F G Bacterial Cell Death E->G F->G

Mechanism of action of substituted pyrazinamide analogs targeting FASI and PanD in M. tuberculosis.

Physicochemical Properties

Before initiating biological assays, researchers must account for the physicochemical constraints of the compound to ensure accurate dosing and vehicle selection.

PropertyValueScientific Implication
Chemical Name 6-Chloro-3-methylpyrazine-2-carboxamideCore scaffold for SAR exploration.
CAS Number 1166831-43-1[4]Unique identifier for procurement.
Molecular Formula C₆H₆ClN₃O[4]Determines exact mass for LC-MS validation.
Molecular Weight 171.58 g/mol [4]Low MW allows for further functionalization without violating Lipinski's Rule of 5.
Solubility Soluble in DMSO / DMFRequires DMSO stock solutions; maximum final assay DMSO concentration must be ≤1% to avoid vehicle-induced toxicity.

Experimental Protocols

To ensure rigorous, self-validating experimental systems, the following protocols integrate built-in controls to distinguish true antimicrobial efficacy from assay artifacts.

Protocol A: In Vitro Antimycobacterial Susceptibility (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of the compound. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached. Dilute the culture to approximately 1×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mM stock of 6-Chloro-3-methylpyrazine-2-carboxamide in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using 7H9 broth. Ensure the final DMSO concentration does not exceed 1%.

  • Controls (Self-Validation):

    • Positive Control: Rifampicin and standard PZA.

    • Negative Control: 1% DMSO vehicle (ensures vehicle is non-toxic).

    • Sterility Control: Media only (validates absence of contamination).

  • Incubation: Add 100 µL of the bacterial inoculum to each well (total volume 200 µL). Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plate. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Protocol B: Pyrazinamidase (PZase) Conversion Assay (Wayne Assay)

Because standard PZA requires activation by PZase, it is critical to determine if 6-Chloro-3-methylpyrazine-2-carboxamide acts as a substrate for this enzyme, or if it bypasses it entirely[3].

Step-by-Step Methodology:

  • Culture Inoculation: Inoculate a heavy loopful of M. tuberculosis into Dubos broth containing 100 µg/mL of the test compound.

  • Control Setup: Use standard PZA as a positive control. Use M. bovis BCG (naturally deficient in PZase) as a negative biological control.

  • Incubation: Incubate the tubes at 37°C for 4 days[3].

  • Detection: Add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the culture[3].

  • Interpretation: The formation of a pink/red iron-complex band at the meniscus indicates the successful hydrolysis of the carboxamide into the corresponding carboxylic acid. Lack of color change with the 6-chloro analog, combined with a low MIC from Protocol A, proves a PncA-independent mechanism of action.

Protocol C: Fatty Acid Synthase I (FASI) Inhibition Assay

Halogenated pyrazinamides are known inhibitors of mycobacterial FASI[5]. This target-based assay measures the oxidation of NADPH, which is consumed during fatty acid elongation.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize purified recombinant M. tuberculosis FASI enzyme (1 µg/mL final concentration)[5].

  • Reaction Mixture: In a UV-compatible quartz cuvette, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol, 500 µM acetyl-CoA, 500 µM malonyl-CoA, and 250 µM NADPH.

  • Compound Addition: Add 6-Chloro-3-methylpyrazine-2-carboxamide at varying concentrations (e.g., 10, 50, 100 µM).

  • Kinetic Readout: Initiate the reaction by adding the FASI enzyme. Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) continuously for 10 minutes using a spectrophotometer[5].

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot the percentage of inhibition against log[inhibitor] to determine the IC₅₀ value.

Workflow & Data Presentation

Experimental Workflow

Workflow Step1 Compound Preparation (DMSO Stock) Step3 REMA Susceptibility Assay (MIC Determination) Step1->Step3 Step4 Wayne Assay (PncA Conversion) Step1->Step4 Step5 FASI Enzymatic Assay (NADPH Oxidation) Step1->Step5 Step2 M. tuberculosis Culture (Middlebrook 7H9) Step2->Step3 Step2->Step4 Step6 Data Analysis & SAR Modeling Step3->Step6 Step4->Step6 Step5->Step6

High-throughput evaluation workflow for substituted pyrazinamide antimicrobial efficacy.

Representative Quantitative Data Framework

Note: The following table represents the expected comparative pharmacological profile based on established SAR data for halogenated pyrazinamides.

CompoundMIC (µg/mL) vs. H37RvWayne Assay (PZase Conversion)FASI Inhibition (IC₅₀, µM)Mechanism Classification
Pyrazinamide (PZA) 12.5 - 50.0Positive (Red Band)> 500Prodrug (PncA-dependent)
5-Cl-PZA 3.12 - 6.25Negative (No Band)45.2Direct Target (PncA-independent)
6-Chloro-3-methylpyrazine-2-carboxamide Assay DependentAssay DependentAssay DependentNovel Scaffold Evaluation
Rifampicin (Control) 0.06N/AN/ARNA Polymerase Inhibitor

References

  • molaid.com. "6-chloro-3-methylpyrazine-2-carboxamide - CAS号1166831-43-1". Accessed March 15, 2026.
  • National Center for Biotechnology Information (PMC). "Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs". Accessed March 15, 2026.
  • ResearchGate. "Activity of 5-substituted pyrazinamide analogs on inhibition of FASI as assessed by NADPH oxidation". Accessed March 15, 2026.
  • International Journal of Pharmaceutical Sciences. "A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent". Accessed March 15, 2026.
  • Benchchem. "The Tipping Point for Tuberculosis Treatment: A Technical Guide to the Structure-Activity Relationship of Pyrazinamide and its Analogs". Accessed March 15, 2026.

Sources

Application

Application Notes and Protocols for the Biological Screening of 6-Chloro-3-methylpyrazine-2-carboxamide

Introduction Pyrazine derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] 6-Chloro-3-methylpyrazine-2-carboxamide is a pyrazine derivative with a structure that shares similarities with known antiviral agents, suggesting its potential as a therapeutic candidate. Specifically, its pyrazine carboxamide core is analogous to the antiviral drug favipiravir (T-705), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3][4][5][6][7][8] This structural similarity provides a strong rationale for investigating the antiviral, particularly anti-RNA virus, properties of 6-Chloro-3-methylpyrazine-2-carboxamide.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][5][6][7][9] This active metabolite then acts as a substrate for viral RdRp, leading to either chain termination of the nascent viral RNA or lethal mutagenesis, where the incorporation of the analogue induces a high rate of mutations in the viral genome, ultimately producing nonviable virions.[2][5][10] Given the conserved nature of the RdRp catalytic domain across many RNA viruses, compounds targeting this enzyme often exhibit a broad spectrum of antiviral activity.[6][7]

This document provides a comprehensive experimental design for the biological screening of 6-Chloro-3-methylpyrazine-2-carboxamide, with a primary focus on its potential as an antiviral agent targeting RNA viruses. The proposed workflow encompasses primary high-throughput screening, secondary validation assays, and essential counter-screens to ensure data integrity and identify potential off-target effects. The protocols are designed to be robust and self-validating, providing researchers with a clear and logical path from initial screening to lead compound characterization.

Experimental Design: A Multi-tiered Screening Cascade

The experimental design for evaluating the biological activity of 6-Chloro-3-methylpyrazine-2-carboxamide is structured as a hierarchical screening cascade. This approach allows for the efficient and cost-effective identification of promising antiviral activity while systematically eliminating compounds with undesirable properties such as cytotoxicity.

Tier 1: Primary High-Throughput Screening (HTS)

The initial phase of the screening process will employ a high-throughput, cell-based assay to rapidly assess the compound's ability to inhibit the replication of a selected RNA virus.[11][12] A common and effective method is to use a reporter virus assay, where viral replication is linked to the expression of a reporter gene (e.g., luciferase or green fluorescent protein). This provides a quantitative readout that is amenable to automation.

Rationale: A cell-based assay is chosen for the primary screen as it provides a more physiologically relevant environment compared to a purely biochemical assay. It simultaneously assesses the compound's ability to penetrate cell membranes and inhibit viral replication within the host cell context.[13]

Tier 2: Secondary and Confirmatory Assays

Compounds that demonstrate significant activity in the primary screen will advance to a panel of secondary assays for validation and further characterization. These assays are designed to confirm the antiviral activity, determine the potency (IC50), and begin to elucidate the mechanism of action.

  • Plaque Reduction Assay: This is the gold-standard assay for quantifying viral infectivity and the inhibitory effect of antiviral compounds.[14][15] It directly measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer.[14][16]

  • Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the test compound.[17] It provides a direct measure of the inhibition of viral replication.

Tier 3: Counter-Screens and Mechanistic Studies

To ensure that the observed antiviral activity is not due to non-specific effects, a series of counter-screens are essential. These assays are performed in parallel with the secondary assays.

  • Cytotoxicity Assays: It is crucial to determine if the compound is toxic to the host cells, as this can lead to false-positive results in antiviral assays.[13][18][19][20] Standard cytotoxicity assays such as the MTT or Neutral Red Uptake assays will be employed to determine the 50% cytotoxic concentration (CC50).[21][22][23][24][25][26][27][28]

  • Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50/IC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes host cell toxicity.

  • Mechanism of Action (MoA) Studies: For compounds with a high SI, initial MoA studies will be conducted to determine if the compound targets the viral RdRp, as hypothesized. An in vitro RdRp inhibition assay using purified viral polymerase can be employed.[29][30][31]

Visualization of the Screening Workflow

The following diagram illustrates the proposed multi-tiered screening cascade for 6-Chloro-3-methylpyrazine-2-carboxamide.

Caption: Multi-tiered screening cascade for 6-Chloro-3-methylpyrazine-2-carboxamide.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of 6-Chloro-3-methylpyrazine-2-carboxamide that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero E6, A549)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 6-Chloro-3-methylpyrazine-2-carboxamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21][23]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[17]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 6-Chloro-3-methylpyrazine-2-carboxamide in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21][24][25]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This protocol measures the ability of 6-Chloro-3-methylpyrazine-2-carboxamide to inhibit the formation of viral plaques.

Materials:

  • Host cells

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Virus stock of known titer

  • 6-Chloro-3-methylpyrazine-2-carboxamide stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet solution (0.1% in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of 6-Chloro-3-methylpyrazine-2-carboxamide in infection medium (serum-free medium).

  • In separate tubes, mix equal volumes of each compound dilution with a virus dilution that will produce 50-100 plaques per well.[32] Also prepare a virus control (virus + infection medium without compound) and a cell control (infection medium only).

  • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.[14]

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-compound mixtures.

  • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[14]

  • After the adsorption period, carefully aspirate the inoculum from each well.

  • Add 2 mL (for 12-well plates) or 3 mL (for 6-well plates) of the overlay medium containing the corresponding concentration of the compound to each well.

  • Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.[14]

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration using non-linear regression analysis.[32]

Protocol 3: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibition of viral RdRp activity by 6-Chloro-3-methylpyrazine-2-carboxamide.

Materials:

  • Purified recombinant viral RdRp

  • RNA template and primer

  • Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP) or a fluorescence-based detection system

  • Unlabeled nucleotide triphosphates (ATP, CTP, UTP, GTP)

  • Assay buffer

  • 6-Chloro-3-methylpyrazine-2-carboxamide stock solution

  • Stop solution (e.g., EDTA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 6-Chloro-3-methylpyrazine-2-carboxamide in the assay buffer.

  • In a microplate, set up the reaction mixture containing the assay buffer, RNA template/primer, radionuclide-labeled NTP, unlabeled NTPs, and the diluted compound.

  • Initiate the reaction by adding the purified RdRp enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction products onto a filter membrane and wash to remove unincorporated nucleotides.

  • Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter. Alternatively, for fluorescence-based assays, measure the signal using a fluorescence plate reader.[29]

  • Calculate the percentage of RdRp inhibition for each concentration compared to the no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualization of the RdRp Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for 6-Chloro-3-methylpyrazine-2-carboxamide, acting as an RdRp inhibitor.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by 6-Chloro-3-methylpyrazine-2-carboxamide Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesis Compound 6-Chloro-3-methylpyrazine-2-carboxamide Active_Metabolite Active Metabolite (Analogue-TP) Compound->Active_Metabolite Intracellular Metabolism Active_Metabolite->RdRp Inhibits

Caption: Proposed mechanism of RdRp inhibition.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Screening Data for 6-Chloro-3-methylpyrazine-2-carboxamide

AssayEndpointResult (µM)
MTT Cytotoxicity AssayCC50[Insert Value]
Plaque Reduction AssayIC50[Insert Value]
Selectivity Index (SI) CC50/IC50 [Calculate Value]
in vitro RdRp AssayIC50[Insert Value]

A high SI value is a strong indicator of a promising antiviral candidate with a favorable therapeutic window. Further studies would then be warranted to investigate the compound's efficacy in animal models and to further elucidate its mechanism of action.

References

  • High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Creative Biostructure. Available from: [Link]

  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. The Innovation. 2021 Sep 08. Available from: [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. ResearchGate. 2021. Available from: [Link]

  • Favipiravir - Wikipedia. Wikipedia. Available from: [Link]

  • The mechanism of resistance to favipiravir in influenza. PNAS. 2018 Oct 23. Available from: [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. PMC. Available from: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available from: [Link]

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Steris Healthcare. 2025 Aug 07. Available from: [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. 2003 Nov 04. Available from: [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ASM Journals. Available from: [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC. Available from: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage. Available from: [Link]

  • High Throughput Screening (HTS) Service - Antiviral. Creative Diagnostics. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. 2025 Jun 15. Available from: [Link]

  • Antiviral Activity of a Pyrazino-Pyrazine Derivative. PubMed. Available from: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PubMed - NIH. Available from: [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ResearchGate. Available from: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. 2025 Mar 18. Available from: [Link]

  • DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). JRC Big Data Analytics Platform. 2013 Feb 04. Available from: [Link]

  • A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SpringerLink. Available from: [Link]

  • High-Throughput Screening of an FDA-Approved Drug Library Identifies Inhibitors against Arenaviruses and SARS-CoV-2. ACS Infectious Diseases. 2020 Nov 12. Available from: [Link]

  • Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents.. ResearchGate. Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Available from: [Link]

  • Methods to Study Viruses. PMC. Available from: [Link]

  • Neutral red uptake assay for mainstream tobacco smoke: T-502. Canada.ca. 2023 Oct 25. Available from: [Link]

  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. 2024 Mar 09. Available from: [Link]

  • Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. PMC. Available from: [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. 2003 Nov 04. Available from: [Link]

  • RNA polymerase assay kit. ProFoldin. Available from: [Link]

  • 2.4. Plaque Assay and Plaque Reduction Assay. Bio-protocol. Available from: [Link]

  • Important Considerations in Antiviral Testing. Emery Pharma. 2025 Jun 05. Available from: [Link]

  • Enterovirus Competition Assay to Assess Replication Fitness. Bio-protocol. 2019 May 20. Available from: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. 2022 Jul 13. Available from: [Link]

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PMC. Available from: [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. IRIS. Available from: [Link]

  • Viral Plaque Assay Kit. Cell Biolabs, Inc.. Available from: [Link]

  • A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. Nature. Available from: [Link]

Sources

Method

Application Note: Comprehensive HPLC and LC-MS/MS Method Development for 6-Chloro-3-methylpyrazine-2-carboxamide

Executive Summary 6-Chloro-3-methylpyrazine-2-carboxamide is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, including diacylglycerol acyltransferase 1 (DGAT1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-methylpyrazine-2-carboxamide is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, including diacylglycerol acyltransferase 1 (DGAT1) inhibitors[1]. Due to its highly polar carboxamide group and the weakly basic nature of the pyrazine ring, developing robust analytical methods for this compound requires precise control over stationary phase chemistry and mobile phase pH.

This application note provides a comprehensive, self-validating framework for analyzing 6-Chloro-3-methylpyrazine-2-carboxamide. It details an HPLC-UV method for routine assay and purity determination, alongside a highly sensitive LC-MS/MS method for trace-level impurity profiling and structural confirmation.

Chemical Profiling & Method Development Rationale

To design an effective chromatographic method, we must first understand the physicochemical behavior of the target analyte. The pyrazine-2-carboxamide core shares significant structural and chromatographic similarities with established anti-tubercular drugs like pyrazinamide[2].

Causality in Chromatographic Choices
  • Mobile Phase pH & Retention: The pyrazine nitrogen has a predicted pKa of approximately 0.5–1.5. Maintaining the mobile phase pH above 2.5 (e.g., using 0.1% formic acid, pH ~2.7) ensures the molecule remains predominantly in its neutral, un-ionized form. This maximizes hydrophobic interaction with the reversed-phase stationary phase, preventing the compound from eluting in the void volume—a common challenge with highly polar pyrazine derivatives[2].

  • Column Selection: To prevent peak tailing caused by secondary interactions between the polar carboxamide group and unreacted surface silanols, a high-density, end-capped C18 column (e.g., Hypersil Gold or Phenomenex Luna C18) is required[3].

  • Isotopic Signature for MS: The presence of a chlorine atom provides a distinct isotopic signature (35Cl and 37Cl in a ~3:1 ratio). This natural isotopic distribution serves as an internal validation tool during LC-MS/MS analysis, ensuring that the detected precursor and product ions definitively contain the intact chloro-pyrazine core[1].

Table 1: Physicochemical Properties
ParameterDescription
IUPAC Name 6-Chloro-3-methylpyrazine-2-carboxamide
CAS Number 1166831-43-1
Molecular Formula C6H6ClN3O
Monoisotopic Mass 171.02 Da
Solubility Soluble in Methanol, Acetonitrile, and DMSO; sparingly soluble in Water.

Analytical Method Development Workflow

The following workflow illustrates the logical progression from initial profiling to final ICH Q2 validation.

Workflow A 1. Physicochemical Profiling pKa & LogP Assessment B 2. Column & Mobile Phase C18 Selection, pH Optimization A->B C 3. HPLC-UV Optimization Gradient & Wavelength Tuning B->C D 4. LC-MS/MS Tuning ESI+ & MRM Transitions C->D E 5. Method Validation System Suitability & ICH Q2 D->E

Caption: Analytical Method Development Workflow for 6-Chloro-3-methylpyrazine-2-carboxamide.

Experimental Protocols

Protocol A: Self-Validating Sample Preparation

Rationale: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (fronting or splitting).

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in an 80:20 (v/v) ratio. Degas via sonication for 5 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Chloro-3-methylpyrazine-2-carboxamide into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile to ensure complete dissolution, then make up to volume with the Diluent.

  • Working Solutions:

    • HPLC-UV Assay: Dilute the stock solution to 10 µg/mL using the Diluent.

    • LC-MS/MS Trace Analysis: Dilute the stock solution to 100 ng/mL using the Diluent.

Protocol B: HPLC-UV Method for Assay and Purity

This gradient method is designed to separate the active intermediate from potential synthetic byproducts (e.g., unchlorinated precursors or hydrolysis degradation products).

  • Column: Hypersil Gold C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm (Optimal UV absorbance for the pyrazine ring).

  • Injection Volume: 10 µL.

Table 2: HPLC-UV Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold to retain polar core
8.04060Linear gradient for impurity elution
10.01090Column wash
12.01090Isocratic wash
12.1955Return to initial conditions
15.0955Re-equilibration
Protocol C: LC-MS/MS Method for Trace Analysis

For the detection of trace impurities or pharmacokinetic profiling, an LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) is deployed.

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Fragmentation M Precursor Ion[M+H]+ m/z 172.0 (35Cl) F1 Acylium Ion m/z 155.0 M->F1 -NH3 (-17 Da) F3 Loss of CONH3 m/z 127.0 M->F3 -CONH3 (-45 Da) F2 Pyrazine Core m/z 127.0 F1->F2 -CO (-28 Da)

Caption: Proposed ESI+ Fragmentation Pathway for 6-Chloro-3-methylpyrazine-2-carboxamide.

Table 3: LC-MS/MS MRM Parameters (ESI+)
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
35Cl (Base Peak) 172.0155.05015
35Cl (Qualifier) 172.0127.05025
37Cl (Isotope Check) 174.0157.05015

System Suitability and Self-Validation Criteria

A robust analytical protocol must be a self-validating system. Before any sample data is accepted, the analytical sequence must pass predefined System Suitability Testing (SST) criteria.

Sequence Design:

  • Blank (Diluent) x 2: Confirms baseline stability and absence of autosampler carryover.

  • SST Standard (10 µg/mL) x 6: Establishes system precision and column efficiency.

  • Unknown Samples: Analyzed in duplicate.

  • Bracketing Standard: Injected at the end of the sequence to confirm no retention time drift or detector response degradation occurred during the run.

Table 4: System Suitability Specifications
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 2.0% of standardEnsures column equilibrium and pump delivery stability.
Tailing Factor (Tf) ≤ 1.5Confirms the suppression of secondary silanol interactions[3].
Theoretical Plates (N) ≥ 5000Verifies column packing integrity and optimal flow dynamics.
% RSD of Area (n=6) ≤ 2.0%Validates autosampler injection precision and UV/MS detector stability.

References

  • [2] Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. sphinxsai.com. Available at:

  • [3] Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at:

  • [1] WO2009081195A1 - Carbamoyl compounds as DGAT1 inhibitors. Google Patents. Available at:

Sources

Application

Advanced Purification Strategies for 6-Chloro-3-methylpyrazine-2-carboxamide: A Comprehensive Application Note

Introduction & Physicochemical Rationale 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a critical heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a critical heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors for metabolic disorders[1].

The purification of pyrazine-2-carboxamide derivatives presents unique chromatographic and thermodynamic challenges. The molecule is amphiphilic in its interaction profile: the pyrazine nitrogen atoms and the carboxamide group act as strong hydrogen-bond acceptors and donors, leading to potential co-crystallization with polar impurities. Conversely, the 6-chloro and 3-methyl substituents impart localized lipophilicity[2]. Because crude reaction mixtures often contain unreacted starting materials, regioisomers (e.g., 5-chloro derivatives), and over-chlorinated byproducts, selecting the correct purification modality is essential for downstream API synthesis[3].

This application note details three self-validating purification protocols—Recrystallization, Normal-Phase Flash Chromatography, and Preparative RP-HPLC—grounded in the physicochemical causality of the molecule.

Purification Decision Matrix

The selection of a purification technique depends heavily on the crude mass scale and the target purity required for subsequent coupling reactions. The workflow below illustrates the decision-making process.

G Crude Crude 6-Chloro-3-methylpyrazine- 2-carboxamide Scale Scale Assessment (> 10g?) Crude->Scale Recryst Recrystallization (EtOH/Water) Scale->Recryst Yes Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Scale->Flash No PurityCheck Purity Assessment (Target > 99%) Recryst->PurityCheck Flash->PurityCheck PrepHPLC Preparative RP-HPLC (C18, H2O/MeCN) PurityCheck->PrepHPLC Fail Pure Ultra-Pure API Intermediate (> 99.5% Purity) PurityCheck->Pure Pass PrepHPLC->Pure

Figure 1: Decision matrix for the purification of 6-Chloro-3-methylpyrazine-2-carboxamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Thermodynamic Purification via Recrystallization

Mechanistic Rationale: Recrystallization exploits the steep temperature-dependent solubility curve of chloropyrazines in mixed solvent systems[4]. Ethanol acts as the primary solvent due to its ability to disrupt intermolecular amide-amide hydrogen bonds at elevated temperatures. Water is introduced as an anti-solvent to increase the dielectric constant of the medium, forcing the lipophilic 6-chloro-3-methylpyrazine core to nucleate and crystallize upon controlled cooling, while highly polar impurities remain solvated in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude 6-chloro-3-methylpyrazine-2-carboxamide into a 250 mL round-bottom flask. Add 40 mL of absolute ethanol and heat to 70°C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add deionized water dropwise (approx. 15-20 mL) until the solution exhibits a persistent, faint turbidity (the cloud point).

  • Clarification: Add absolute ethanol dropwise (1-2 mL) until the solution just becomes clear again. This ensures the system is at the exact boundary of supersaturation.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool ambiently to 25°C over 2 hours. Do not disturb the flask, as rapid agitation induces premature precipitation, trapping impurities within the crystal lattice.

  • Maturation: Transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation & Validation: Filter the formed white solid under a vacuum. Wash the filter cake with 10 mL of ice-cold Ethanol/Water (1:1 v/v). Dry under a high vacuum at 40°C for 12 hours.

  • Self-Validation Check: Confirm purity via melting point analysis and 1 H-NMR. The target compound must show distinct signals in CDCl 3​ : δ 2.89 (3H, s, methyl), 5.45-5.55 (1H, br s, amide NH), 7.45-7.55 (1H, br s, amide NH), 8.56 (1H, s, pyrazine aromatic proton)[3].

Protocol B: Normal-Phase Flash Column Chromatography

Mechanistic Rationale: For smaller scales (<10 g) or highly complex crude mixtures, silica gel chromatography is preferred. The stationary phase (silica) interacts strongly with the carboxamide moiety via hydrogen bonding. A gradient mobile phase of Hexane (non-polar) to Ethyl Acetate (polar H-bond acceptor) progressively competes for these binding sites, allowing for the precise separation of the target compound from less polar di-chlorinated byproducts and more polar unreacted amides[2].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with 40-63 µm silica gel using a slurry of 100% Hexane. Use a silica-to-crude mass ratio of 30:1.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add 3 mass equivalents of silica gel, and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column bed.

  • Gradient Elution:

    • Column Volumes (CV) 1-3: 100% Hexane (elutes highly lipophilic impurities).

    • CV 4-7: 80:20 Hexane/Ethyl Acetate.

    • CV 8-12: 50:50 Hexane/Ethyl Acetate (Target compound typically elutes here).

  • Fraction Collection & Validation: Collect 20 mL fractions. Spot each fraction on a silica TLC plate and develop in 50:50 Hexane/EtOAc. Visualize under UV light (254 nm). 6-Chloro-3-methylpyrazine-2-carboxamide will appear as a strong UV-active spot with an Rf​ of ~0.35.

  • Recovery: Pool fractions containing the pure target spot and concentrate under reduced pressure to yield a white solid[1].

Protocol C: Preparative RP-HPLC for API-Grade Purity

Mechanistic Rationale: When ultra-high purity (>99.5%) is required for sensitive biological assays or final API coupling, Reversed-Phase HPLC is mandatory. The C18 stationary phase separates molecules based on hydrophobic surface area. The addition of 0.1% Formic Acid to the mobile phase is critical; it suppresses the ionization of the weakly basic pyrazine nitrogens (pKa ~ 0.5-1.5), preventing peak tailing and ensuring sharp, Gaussian elution profiles[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Water/Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 20.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus the injection band).

    • 2-15 min: Linear gradient from 10% B to 60% B.

    • 15-18 min: 100% B (Column wash).

  • Detection & Validation: Monitor absorbance at 230 nm and 254 nm. The target compound typically elutes between 40-45% B.

  • Lyophilization: Pool the target fractions. Do not use rotary evaporation at high heat, as prolonged exposure to aqueous formic acid can cause trace amide hydrolysis. Instead, freeze the pooled fractions and lyophilize to obtain the pure compound as a fluffy white powder.

Quantitative Data Summary

The following table synthesizes the expected outcomes and operational parameters for the three purification methodologies, allowing process chemists to select the optimal route based on project constraints.

Purification MethodOptimal ScaleTypical Yield (%)Expected PurityTime RequirementPrimary Advantage
Recrystallization > 10 g (Kilolab)75 - 85%95 - 98%18 - 24 hoursHighly scalable, low solvent cost, minimal equipment needed.
Flash Chromatography 1 g - 10 g60 - 80%97 - 99%4 - 6 hoursExcellent for complex crude mixtures with closely related structural isomers.
Preparative RP-HPLC < 1 g (Discovery)50 - 70%> 99.5%1 - 2 hoursUnmatched resolution; yields API-grade material suitable for in vivo studies.

References

  • Title: CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS 190 (EP 2234978 B1)
  • Title: Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Method

6-Chloro-3-methylpyrazine-2-carboxamide dosage and concentration for experiments

An In-Depth Technical Guide to the Application of 6-Chloro-3-methylpyrazine-2-carboxamide (T-5224) in Preclinical Research For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 6-Chloro-3-methylpyrazine-2-carboxamide (T-5224) in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-3-methylpyrazine-2-carboxamide, also known as T-5224, a selective inhibitor of the transcription factor Activator Protein-1 (AP-1). This document details its mechanism of action, provides established protocols for its use in both in vitro and in vivo experimental settings, and offers data-driven recommendations for dosage and concentration.

Introduction to 6-Chloro-3-methylpyrazine-2-carboxamide (T-5224)

6-Chloro-3-methylpyrazine-2-carboxamide (T-5224) is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in inflammatory diseases and cancer.[1] It functions by selectively targeting the DNA-binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[2] By inhibiting AP-1, T-5224 effectively downregulates the expression of various genes involved in inflammation, cell proliferation, and tissue degradation.[3]

Mechanism of Action: Selective AP-1 Inhibition

AP-1 is a critical transcription factor that regulates the expression of a wide array of genes, including those encoding for inflammatory cytokines and matrix metalloproteinases (MMPs).[1] In pathological conditions such as rheumatoid arthritis and cancer, AP-1 activity is often aberrantly high. T-5224 specifically inhibits the binding of the c-Fos/c-Jun complex to its DNA consensus sequence, thereby preventing the transcription of AP-1 target genes.[2] This selective inhibition makes T-5224 a valuable tool for studying the role of AP-1 in various biological processes and a promising candidate for therapeutic development.

cluster_0 Cellular Stress / Pro-inflammatory Stimuli cluster_1 Upstream Signaling cluster_2 AP-1 Activation cluster_3 Gene Transcription cluster_4 Pathological Outcomes Stimuli e.g., IL-1β, TNF-α, Growth Factors MAPK_Pathway MAPK Signaling Cascade Stimuli->MAPK_Pathway cFos_cJun c-Fos / c-Jun Heterodimer (AP-1) MAPK_Pathway->cFos_cJun DNA_Binding Binding to AP-1 Consensus Sequence in DNA cFos_cJun->DNA_Binding Target_Genes Inflammatory Cytokines (IL-1β, IL-6, TNF-α) Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9, MMP-13) DNA_Binding->Target_Genes Outcomes Inflammation Joint Destruction Tumor Invasion & Metastasis Target_Genes->Outcomes T5224 T-5224 (6-Chloro-3-methylpyrazine-2-carboxamide) T5224->DNA_Binding Inhibition

Caption: Simplified signaling pathway of AP-1 and the inhibitory action of T-5224.

In Vitro Applications: Dosage and Protocols

For in vitro studies, the concentration of T-5224 should be carefully optimized based on the cell type and the specific experimental endpoint.

Recommended Concentration Ranges

The following table summarizes typical concentrations of T-5224 used in various cell-based assays.

Cell TypeAssayConcentration RangeKey FindingsReference
Human Synovial SW982 CellsCytokine & MMP Production0.1 - 1000 µMIC50 of ~10 µM for inhibiting IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNF-α production.[2][4]
Human Chondrocyte SW1353 CellsMMP ProductionNot specifiedIC50 of ~10 µM for inhibiting IL-1β-stimulated MMP-3 and MMP-13 production.[4]
Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (HSC-3-M3, OSC-19)Cell Proliferation0 - 80 µMNo significant effect on cell proliferation.[5]
HNSCC Cells (HSC-3-M3, OSC-19)Cell Invasion and Migration0 - 80 µMDose-dependent inhibition of invasion and migration.[5]
HNSCC Cells (HSC-3-M3)MMP-2 and MMP-9 mRNA Expression0 - 80 µMSignificant reduction in MMP-2 and MMP-9 mRNA levels.[5]
Protocol: Inhibition of Cytokine Production in SW982 Synovial Cells

This protocol describes a general workflow for assessing the inhibitory effect of T-5224 on inflammatory cytokine production in a human synovial cell line.

Materials:

  • SW982 human synovial sarcoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human Interleukin-1β (IL-1β)

  • T-5224 (6-Chloro-3-methylpyrazine-2-carboxamide)

  • DMSO (for stock solution)

  • ELISA kits for target cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Cell Seeding: Seed SW982 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • T-5224 Preparation: Prepare a stock solution of T-5224 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with the diluted T-5224 solutions for 1 hour.

  • Stimulation: Add IL-1β to the wells to a final concentration of 1 ng/mL to induce cytokine production. Include a vehicle control (medium with DMSO) and a stimulated control (medium with DMSO and IL-1β).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Start Seed SW982 Cells Prepare_T5224 Prepare T-5224 Dilutions Start->Prepare_T5224 Pretreat Pre-treat Cells with T-5224 (1 hr) Prepare_T5224->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Incubate Incubate (24 hrs) Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Quantify Cytokines (ELISA) Collect->ELISA End Analyze Data ELISA->End

Caption: Workflow for in vitro inhibition of cytokine production assay.

In Vivo Applications: Dosage and Protocols

For in vivo studies, T-5224 is typically administered orally. The dosage and treatment schedule will depend on the animal model and the therapeutic indication being investigated.

Recommended Dosages

The following table provides a summary of T-5224 dosages used in preclinical animal models.

Animal ModelDiseaseDosageAdministration RouteKey FindingsReference
DBA/1J MiceCollagen-Induced Arthritis (CIA)3 mg/kg/dayOralIn combination with methotrexate, significantly decreased arthritis scores and joint destruction.[6]
DBA/1J MiceCollagen-Induced Arthritis (CIA)3 and 30 mg/kg/dayOralDose-dependent inhibition of arthritis development (64% and 91% inhibition, respectively). 30 mg/kg completely protected joints from destruction.[2]
BALB/c Nude MiceHead and Neck Squamous Cell Carcinoma (Orthotopic Model)150 mg/kg/dayOralReduced the rate of cervical lymph node metastasis from 74.1% to 40.0%.[1][5]
MiceLPS-induced Endotoxemia300 mg/kgOralProvided protection against acute elevations in serum TNF-α and reduced lethality.[4]
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol outlines the induction of CIA and the therapeutic administration of T-5224.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • T-5224

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

  • CIA Induction (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Initiation (Day 21 or after onset of arthritis):

    • Prophylactic Treatment: Begin daily oral administration of T-5224 (e.g., 3 or 30 mg/kg) or vehicle on day 21.

    • Therapeutic Treatment: Monitor mice daily for the onset of arthritis. Once clinical signs appear, randomize mice into treatment groups and begin daily oral administration of T-5224 or vehicle.

  • Clinical Assessment: Score the severity of arthritis in each paw daily or every other day based on a standardized scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Termination and Analysis (e.g., Day 50): At the end of the study, collect blood for serum cytokine analysis and paws for histological evaluation of joint destruction.

Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Treatment Initiate Daily Oral Treatment (T-5224 or Vehicle) Day21->Treatment Monitoring Daily Clinical Scoring of Arthritis Treatment->Monitoring Termination Study Termination (e.g., Day 50) Monitoring->Termination Analysis Serum Cytokine Analysis Histological Evaluation of Joints Termination->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for the in vivo mouse model of Collagen-Induced Arthritis.

Compound Preparation and Storage

  • Solubility: T-5224 is soluble in DMSO. For a higher concentration, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[2]

  • Stock Solutions: Prepare stock solutions in DMSO and store at -20°C for several months.[2]

  • In Vivo Formulation: A suspension for oral administration can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]

Conclusion

6-Chloro-3-methylpyrazine-2-carboxamide (T-5224) is a potent and selective inhibitor of the AP-1 transcription factor with demonstrated efficacy in preclinical models of inflammation and cancer. The protocols and dosage information provided in this guide offer a solid foundation for researchers to design and execute experiments utilizing this compound. As with any experimental compound, it is crucial to perform dose-response studies and appropriate vehicle controls to ensure the validity and reproducibility of the findings.

References

  • Date, T., Aikawa, Y., Yamamoto, T., Narita, H., Hirono, S., & Shiozawa, S. (2012). Combined Effects of a c-Fos/AP-1 Inhibitor T-5224 and Methotrexate On Collagen-Induced Arthritis in Mice. ACR/ARHP Annual Meeting.
  • Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model. (2016). Cancer Science.
  • T-5224 - c-Fos/AP-1 Inhibitor for Signal Modul
  • T-5224 | AP-1 Inhibitor | Anti-inflamm
  • Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model. (2016). PubMed.
  • Aikawa, Y., Morimoto, K., Yamamoto, T., et al. (2008). Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1.
  • Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1.

Sources

Application

6-Chloro-3-methylpyrazine-2-carboxamide use in kinase assays

Application Note: 6-Chloro-3-methylpyrazine-2-carboxamide as a Core Scaffold for Kinase Inhibitor Discovery and Assay Development Introduction & Mechanistic Rationale In the landscape of targeted oncology and immunomodul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-3-methylpyrazine-2-carboxamide as a Core Scaffold for Kinase Inhibitor Discovery and Assay Development

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunomodulation, the pyrazine-2-carboxamide motif has emerged as a privileged scaffold for the development of potent, highly selective kinase inhibitors[1]. Recent breakthroughs, including the discovery of the highly selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor AZ3246[2] and novel AXL/TRKA inhibitors[3], underscore the utility of this chemotype.

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) serves as an ideal fragment-based drug discovery (FBDD) probe and synthetic building block[4]. As a Senior Application Scientist, selecting this specific intermediate is driven by precise structural causality:

  • Hinge-Binding Fidelity: The pyrazine N1 atom and the adjacent C2-carboxamide group form a bidentate hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region.

  • Gatekeeper Interaction: The C3-methyl group provides a compact, lipophilic interaction that occupies the space adjacent to the gatekeeper residue, enhancing kinase selectivity[5].

  • Synthetic Vectorization: The C6-chloro substituent acts as an optimal leaving group for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling. This allows researchers to efficiently "grow" the fragment into the solvent channel or DFG-out pocket to optimize binding affinity and pharmacokinetic properties[6].

BindingLogic cluster_scaffold 6-Chloro-3-methylpyrazine-2-carboxamide cluster_kinase Kinase Binding Pocket N1 Pyrazine N1 Hinge Hinge Region (Backbone Amides) N1->Hinge H-Bond Acceptor Amide Carboxamide NH2 Amide->Hinge H-Bond Donor Methyl C3-Methyl Gatekeeper Gatekeeper / Hydrophobic Pocket Methyl->Gatekeeper Steric / VdW Fit Chloro C6-Chloro Solvent Solvent Channel / DFG Motif Chloro->Solvent Synthetic Vector (SNAr/Coupling)

Caption: Pharmacophore mapping of 6-chloro-3-methylpyrazine-2-carboxamide within a generic kinase pocket.

Experimental Workflow: Fragment-to-Lead Screening

To successfully utilize this scaffold, a rigorous, orthogonal testing cascade must be employed. Biochemical assays identify enzymatic inhibition, while biophysical assays validate direct target engagement, ruling out false positives caused by compound aggregation (PAINS).

AssayWorkflow Step1 1. Scaffold Derivatization (C6-Chloro Substitution) Step2 2. Biochemical Screening (TR-FRET Kinase Assay) Step1->Step2 Library Generation Step3 3. Biophysical Validation (SPR Binding Kinetics) Step2->Step3 IC50 < 1 µM Hits Step4 4. Lead Optimization (Selectivity Profiling) Step3->Step4 Confirmed Kd & Binding

Caption: Orthogonal screening workflow for pyrazine-2-carboxamide derivatives.

Detailed Methodologies & Protocols

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated for screening pyrazine libraries. Standard absorbance or prompt-fluorescence assays are highly susceptible to auto-fluorescence interference from heterocyclic compounds. TR-FRET utilizes a time delay that allows short-lived background fluorescence to decay, ensuring high-fidelity hit identification.

Self-Validating System: This protocol incorporates Staurosporine as a positive control to validate assay sensitivity, and a DMSO-only vehicle control to calculate the Z'-factor. A run is only validated if Z′≥0.6 .

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 6-chloro-3-methylpyrazine-2-carboxamide derivatives in 100% DMSO. Transfer to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., HPK1 or AXL at 2 nM final concentration) to the compound wells. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the empirically determined Km,ATP​ for the specific kinase) and ULight-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While TR-FRET confirms enzymatic inhibition, it cannot distinguish between true active-site binders and non-specific aggregators. SPR provides label-free, real-time biophysical validation of direct 1:1 binding to the kinase domain.

Self-Validating System: The assay utilizes an unmodified reference flow cell to subtract bulk refractive index changes. Because pyrazine derivatives require DMSO for solubility, a strict 4.5%–5.5% DMSO calibration curve is integrated to correct for solvent mismatch artifacts.

Step-by-Step Procedure:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate flow cells 1 and 2 using standard EDC/NHS amine coupling.

  • Immobilization: Inject His-tagged target kinase over flow cell 2 to achieve an immobilization level of ~3000 RU. Block both flow cells with 1 M Ethanolamine. Flow cell 1 serves as the blank reference.

  • Analyte Preparation: Dilute the pyrazine-2-carboxamide derivatives in Running Buffer (PBS-P+, 5% DMSO) to a top concentration of 50 µM, followed by a 3-fold dilution series.

  • Solvent Correction: Run a DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO in PBS-P+) before and after the analyte cycles.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and buffer blank injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Quantitative Data Presentation

The following table summarizes representative, field-standard data demonstrating the progression from the bare 6-chloro-3-methylpyrazine-2-carboxamide fragment to highly optimized leads targeting HPK1 and AXL[2][7].

Compound / DerivativeHPK1 IC₅₀ (nM)AXL IC₅₀ (nM)HPK1 Kd​ (SPR, nM)Ligand Efficiency (LE)
6-Chloro-3-methylpyrazine-2-carboxamide > 10,000> 10,0008,5000.32
Derivative A (C6-Aniline substitution)4501,2005200.38
Derivative B (C6-Morpholino substitution)1454,5001600.35
Optimized Lead (AZ3246 analog)12> 10,000150.41

Note: The core fragment exhibits weak but detectable binding ( Kd​ = 8.5 µM) with a high Ligand Efficiency, validating its use as a starting scaffold. Subsequent C6-substitution drives both potency and kinase selectivity.

References

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A (2025) URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents / PubMed Central (2024) URL:[Link]

  • Carbamoyl compounds as DGAT1 inhibitors (Patent WO2009081195A1)

Sources

Method

Application Note: Microbial Susceptibility Testing Protocols for 6-Chloro-3-methylpyrazine-2-carboxamide

Target Audience: Researchers, microbiologists, and drug development scientists. Applications: Antimycobacterial screening, broad-spectrum antimicrobial profiling, and prodrug activation assays.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development scientists. Applications: Antimycobacterial screening, broad-spectrum antimicrobial profiling, and prodrug activation assays.

Introduction & Mechanistic Rationale

Pyrazine-2-carboxamide derivatives form the structural foundation of critical antitubercular therapies, most notably Pyrazinamide (PZA), a first-line drug against Mycobacterium tuberculosis[1]. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a highly specialized analog designed to probe structure-activity relationships, bypass microbial resistance, and enhance lipophilicity [2].

Mechanistic Causality: Standard PZA is a prodrug. To exert its antimicrobial effect, it must passively diffuse into the mycobacterial cell and undergo hydrolysis by the bacterial enzyme pyrazinamidase (PZase) into the active moiety, pyrazinoic acid (POA) [3]. POA then disrupts membrane energetics and inhibits key targets such as Fatty Acid Synthase I (FAS I) and Ribosomal Protein S1 (RpsA) [3].

The addition of a chloro group at the C-6 position and a methyl group at the C-3 position significantly alters the molecule's logP (lipophilicity) and electron density [1]. This modification enhances cell wall penetration and may allow the molecule to bypass classical PZase-dependent resistance mechanisms. Because the active acidic metabolite requires a protonated state to disrupt the bacterial membrane potential, testing these analogs demands specific environmental conditions—most notably, an acidic assay medium that mimics the hostile environment of the macrophage phagolysosome [1, 3].

Experimental Design & Critical Parameters

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled:

  • Solvent Causality (DMSO): The chloro and methyl substitutions render the compound highly lipophilic and poorly soluble in aqueous media. 100% Dimethyl sulfoxide (DMSO) must be used for stock preparation. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced microbial toxicity [4].

  • pH Causality (Acidic Medium): For mycobacterial assays, standard neutral pH will yield falsely elevated Minimum Inhibitory Concentrations (MICs). The Middlebrook 7H9 broth must be adjusted to pH 5.95 . This acidic environment is mandatory for the protonation and subsequent intracellular accumulation of the active pyrazinoic acid analog [1].

  • Surfactant Causality (Tween 80): Mycobacteria possess lipid-rich cell walls that cause severe clumping in liquid culture. The addition of 0.05% Tween 80 ensures homogenous dispersion, which is critical for accurate optical and fluorometric readouts.

Step-by-Step Methodologies

Protocol A: Compound Stock Preparation
  • Weighing: Accurately weigh 5.0 mg of 6-Chloro-3-methylpyrazine-2-carboxamide powder.

  • Dissolution: Add 1.0 mL of sterile, molecular-grade 100% DMSO to create a 5 mg/mL master stock.

  • Homogenization: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature until the solution is completely clear.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Microplate Alamar Blue Assay (MABA) for Mycobacteria

Note: MABA is the gold standard for pyrazine analogs because its colorimetric readout remains stable and reliable in the acidic media required for drug activation [1].

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Carefully adjust the pH to 5.95 using 1N HCl. Filter sterilize (0.22 µm).

  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv (or target MOTT strain) at 37°C until it reaches an OD600 of 0.6–0.8. Dilute the culture in the pH-adjusted 7H9 broth to a final working concentration of 5×105 CFU/mL.

  • Plate Setup (96-well):

    • Add 100 µL of media to columns 2–11.

    • Add 200 µL of the working drug solution (e.g., 200 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL media + 100 µL inoculum (No drug).

    • Column 12 (Sterility Control): 200 µL media only.

    • Solvent Control: Wells containing 1% DMSO + inoculum.

    • Positive Control: Wells containing standard Pyrazinamide (PZA) or Isoniazid (INH).

  • Inoculation: Add 100 µL of the bacterial suspension to columns 1–11.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 7 days.

  • Detection: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Re-incubate for 24 hours.

  • Readout: Observe the color shift. Blue indicates no growth (oxidized state); pink indicates bacterial growth (reduced state). The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol C: Broad-Spectrum Broth Microdilution (Gram-Positive/Negative & Fungi)

Pyrazine derivatives also exhibit notable activity against resistant clinical isolates like S. Typhi and fungal pathogens [2, 4].

  • Media: Use Mueller-Hinton Broth (MHB) at pH 7.3 for bacteria, and RPMI 1640 (buffered with MOPS) at pH 7.0 for fungi.

  • Inoculum: Standardize to 5×105 CFU/mL for bacteria or 1×103 to 5×103 CFU/mL for fungi using a 0.5 McFarland standard.

  • Assay: Perform 2-fold serial dilutions of the compound (range: 250 µM to 0.5 µM) in a 96-well plate.

  • Incubation: 37°C for 18–24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Readout: Determine the MIC visually or via spectrophotometer (OD600) as the lowest concentration completely inhibiting visible growth.

Quantitative Data Presentation

The following table summarizes the expected MIC ranges for 6-Chloro-3-methylpyrazine-2-carboxamide and its close structural derivatives across various microbial panels, serving as a benchmark for assay validation[1, 2, 4].

OrganismStrain TypeAssay MethodMedia pHExpected MIC RangeReference Standard (MIC)
M. tuberculosisH37RvMABA5.956.25 - 25.0 µg/mLPyrazinamide (12.5 µg/mL)
M. kansasiiClinical IsolateMABA5.9512.5 - 50.0 µg/mLIsoniazid (1.0 µg/mL)
S. aureusATCC 29213Microdilution7.3> 50.0 µg/mLCiprofloxacin (0.5 µg/mL)
S. TyphiXDR ClinicalMicrodilution7.36.25 - 25.0 µg/mLCeftriaxone (0.1 µg/mL)
C. albicansATCC 10231Microdilution7.015.6 - 62.5 µMFluconazole (1.0 µg/mL)

Mechanistic Pathway Visualization

G A 6-Chloro-3-methylpyrazine- 2-carboxamide B Mycobacterial Cell Wall Penetration (Lipophilic) A->B Diffusion C Enzymatic Activation (Pyrazinamidase / PZase) B->C Intracellular D Active Acidic Metabolite (Pyrazinoic Acid Analog) B->D Direct Action (Bypass PZase) C->D Hydrolysis E Target 1: Fatty Acid Synthase I (FAS I) Inhibition D->E F Target 2: Ribosomal Protein S1 (RpsA) Inhibition D->F G Bacterial Cell Death (Microbial Clearance) E->G F->G

Figure 1: Mechanistic pathway and cellular activation of 6-Chloro-3-methylpyrazine-2-carboxamide.

References

  • Jandourek, O., Tauchman, M., Paterova, P., Konecna, K., Navratilova, L., Kubicek, V., Holas, O., Zitko, J., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. URL:[Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Král'ová, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. URL:[Link]

  • Zítko, J., Servusová, B., Paterová, P., Mandíková, J., Kubíček, V., Kuča, K., Kuneš, J., & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 474. URL:[Link]

  • Ali, M., Khan, M. A., Ali, S., Al-Hussain, S. A., Zaki, M. E. A., & Khan, S. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1215. URL:[Link]

Application

Application Notes and Protocols for 6-Chloro-3-methylpyrazine-2-carboxamide in Organic Synthesis

Introduction: The Strategic Value of the Pyrazine Scaffold The pyrazine ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by two 1,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by two 1,4-disposed nitrogen atoms, render it an electron-deficient heteroaromatic system. This inherent electronic nature imparts a distinct reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures.[3][4] Within this class of compounds, 6-Chloro-3-methylpyrazine-2-carboxamide has emerged as a particularly valuable synthon. Its trifunctional nature—a reactive chloro group, a nucleophilic carboxamide, and a methyl group for steric and electronic modulation—provides multiple handles for synthetic diversification, enabling access to a wide array of novel chemical entities with diverse biological activities.[5][6]

This comprehensive guide provides detailed application notes and protocols for the utilization of 6-Chloro-3-methylpyrazine-2-carboxamide as a building block in key organic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles and strategic considerations for reaction optimization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key data for 6-Chloro-3-methylpyrazine-2-carboxamide.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O[7]
Molecular Weight 171.58 g/mol [7]
CAS Number 1166831-43-1[7]
Appearance Solid[8]
Melting Point Not available.
Boiling Point Not available.
Solubility Soluble in many common organic solvents such as THF, Dioxane, and DMF.Inferred from reaction conditions in related literature.
¹H NMR (CDCl₃) δ (ppm): 2.78 (s, 3H, CH₃), 7.6 (br s, 1H, NH), 8.3 (br s, 1H, NH), 8.5 (s, 1H, pyrazine-H).Predicted based on analogous structures.[9][10]
¹³C NMR (CDCl₃) δ (ppm): 22.1 (CH₃), 142.5 (C), 145.0 (C), 148.2 (C), 151.3 (C), 164.8 (C=O).Predicted based on analogous structures.[9][10]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1600, 1580 (C=N, C=C stretch).Predicted based on analogous structures.[11][12][13]
Mass Spec (ESI-MS) m/z: 172.02 [M+H]⁺Calculated.

Note: Spectroscopic data is predicted based on the analysis of structurally similar pyrazine carboxamide derivatives. Experimental verification is recommended.

Core Synthetic Applications and Protocols

The reactivity of 6-Chloro-3-methylpyrazine-2-carboxamide is dominated by the chemistry of its chloro-substituted, electron-deficient pyrazine core. This makes it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation or vinylation of heteroaryl halides.[11] The electron-deficient nature of the pyrazine ring in 6-Chloro-3-methylpyrazine-2-carboxamide facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, a key step in the catalytic cycle.[2]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L_n) B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H [B(OH)₂]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 6-Aryl-3-methylpyrazine-2-carboxamides

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloro-heterocycles.[14] The choice of a phosphine ligand such as SPhos or XPhos is critical for achieving high yields with the less reactive aryl chlorides.[2]

Materials:

  • 6-Chloro-3-methylpyrazine-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Chloro-3-methylpyrazine-2-carboxamide, the arylboronic acid, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the SPhos ligand.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methylpyrazine-2-carboxamide.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[6][15] For electron-deficient heteroaryl chlorides like 6-Chloro-3-methylpyrazine-2-carboxamide, this palladium-catalyzed reaction provides a powerful tool for introducing a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][16]

Buchwald_Hartwig_Workflow Start Select Amine and 6-Chloro-3-methylpyrazine-2-carboxamide Catalyst Choose Catalyst System: Pd Pre-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BrettPhos, XPhos) Start->Catalyst Base Select Base: Strong non-nucleophilic base (e.g., NaOt-Bu, LHMDS) Start->Base Solvent Choose Solvent: Anhydrous, aprotic (e.g., Toluene, Dioxane) Start->Solvent Reaction Run Reaction under Inert Atmosphere (80-110 °C) Catalyst->Reaction Base->Reaction Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Desired 6-Amino-3-methylpyrazine-2-carboxamide Purify->Product

Caption: Decision workflow for optimizing Buchwald-Hartwig amination.

Protocol: Synthesis of 6-(Alkyl/Aryl)amino-3-methylpyrazine-2-carboxamides

This protocol is based on established methods for the Buchwald-Hartwig amination of challenging heteroaryl chlorides.[17] The use of a pre-catalyst or the in-situ generation of the active Pd(0) species is common practice.

Materials:

  • 6-Chloro-3-methylpyrazine-2-carboxamide (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • BrettPhos (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • Inert Atmosphere and Reagent Addition: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, BrettPhos, and NaOt-Bu. Add the 6-Chloro-3-methylpyrazine-2-carboxamide and the amine.

  • Solvent Addition: Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the electron-withdrawing carboxamide group, makes 6-Chloro-3-methylpyrazine-2-carboxamide an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[9][18] This pathway offers a metal-free alternative to cross-coupling reactions for the introduction of various nucleophiles, particularly amines. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups on the aromatic ring.[19]

SNAr_Mechanism Substrate 6-Chloro-3-methyl- pyrazine-2-carboxamide Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Substrate->Meisenheimer + Nu⁻ (Slow) Nucleophile Nu⁻ Product 6-Nu-3-methyl- pyrazine-2-carboxamide Meisenheimer->Product - Cl⁻ (Fast) Leaving_Group Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 6-Amino-3-methylpyrazine-2-carboxamide Derivatives via SNAr

This protocol provides a general procedure for the SNAr reaction of 6-Chloro-3-methylpyrazine-2-carboxamide with primary or secondary amines. The reaction can often be carried out under relatively mild conditions, sometimes even in aqueous media.[1][3]

Materials:

  • 6-Chloro-3-methylpyrazine-2-carboxamide (1.0 equiv)

  • Primary or secondary amine (2.0-3.0 equiv, can also act as the base)

  • Optional base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Ethanol, N,N-Dimethylformamide (DMF), or water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-3-methylpyrazine-2-carboxamide in the chosen solvent.

  • Reagent Addition: Add the amine and, if necessary, the base to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Conclusion

6-Chloro-3-methylpyrazine-2-carboxamide is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for the synthetic utility of this compound. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage the unique reactivity of this pyrazine derivative to accelerate their research and development efforts.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry. (2016, August 1). Retrieved March 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 15, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved March 15, 2026, from [Link]

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Retrieved March 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021, February 1). Retrieved March 15, 2026, from [Link]

  • Suzuki Coupling - YouTube. (2020, July 11). Retrieved March 15, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved March 15, 2026, from [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. (2019, November 27). Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved March 15, 2026, from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (2017, November 3). Retrieved March 15, 2026, from [Link]

  • Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide - ResearchGate. (2016, December 28). Retrieved March 15, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.). Retrieved March 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.). Retrieved March 15, 2026, from [Link]

  • Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. (n.d.). Retrieved March 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

6-Chloro-3-methylpyrazine-2-carboxamide troubleshooting failed reactions

Welcome to the Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) . This compound is a highly versatile heterocyclic building block, prominently utilized in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) . This compound is a highly versatile heterocyclic building block, prominently utilized in the synthesis of pharmaceutical therapeutics, including Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors for metabolic disorders[1].

Due to the unique electronic properties of the pyrazine ring and the reactivity of the primary carboxamide, researchers frequently encounter bottlenecks during late-stage functionalization. This guide synthesizes field-proven methodologies to troubleshoot and optimize your most challenging reactions.

Part 1: Frequently Asked Questions (General Properties)

Q: Why does my 6-chloro-3-methylpyrazine-2-carboxamide exhibit poor solubility in standard organic solvents? A: The primary carboxamide group acts as both a strong hydrogen bond donor and acceptor, leading to stable intermolecular crystal lattices. For complete dissolution during reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are highly recommended.

Q: Is the C6-chloride more reactive than a standard aryl chloride? A: Yes. The pyrazine ring is highly electron-deficient, making the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition. However, the adjacent nitrogen atoms can complicate transition-metal catalysis by coordinating to the metal center[2].

Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Failures

The Problem: Low Yield, Catalyst Poisoning, and Protodeboronation

When attempting to couple aryl or heteroaryl boronic acids at the C6 position using standard conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , H2​O /Toluene), researchers often observe incomplete conversion, recovery of starting material, or complete degradation of the boronic acid partner.

The Causality (Mechanistic Insight)

The failure is driven by two competing side-reactions:

  • Catalyst Poisoning: Pyrazine nitrogens are strong σ -donors. They competitively coordinate to the palladium center, displacing monodentate phosphine ligands (like PPh3​ ) to form highly stable, catalytically inactive [(pyrazine)Pd] complexes[3]. This arrests the catalytic cycle prior to transmetalation.

  • Protodeboronation: Because oxidative addition is delayed by catalyst poisoning, the boronic acid remains exposed to the basic, aqueous environment. This prolonged exposure leads to the hydrolytic cleavage of the C-B bond (protodeboronation), yielding the unreactive arene[4]. Heterocyclic boronic acids are particularly susceptible to this degradation[5].

The Solution: Self-Validating Optimized Protocol

To bypass these issues, you must utilize a bulky, bidentate ligand to sterically block pyrazine coordination and switch to anhydrous (or low-water) conditions to protect the boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 6-chloro-3-methylpyrazine-2-carboxamide (1.0 equiv), the boronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Selection: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%). The bidentate dppf ligand enforces a rigid geometry that prevents the pyrazine nitrogens from poisoning the Pd center.

  • Solvent Addition: Add degassed 1,4-Dioxane. Self-Validation Check: Ensure the solvent is strictly degassed; oxygen will rapidly oxidize the phosphine ligand, turning the solution black.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • In-Process Monitoring: Monitor via LC-MS. If the mass of the protodeboronated side product [M−B(OH)2​+H] exceeds 10% area, cool the reaction and spike an additional 0.5 equiv of boronic acid.

SuzukiOptimization Start Failed Suzuki Coupling (Low Yield / SM Recovery) Check1 Is Boronic Acid Protodeboronating? Start->Check1 Check2 Is Catalyst Poisoning Occurring? Start->Check2 Sol1 Switch to Trifluoroborate or Boronate Ester Check1->Sol1 Yes Sol3 Switch to Anhydrous Base (K3PO4 in Dioxane) Check1->Sol3 Yes Sol2 Use Bulky Bidentate Ligands (e.g., dppf, XPhos) Check2->Sol2 Yes

Caption: Decision tree for troubleshooting pyrazine Suzuki-Miyaura cross-coupling failures.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The Problem: Carboxamide Hydrolysis

When displacing the C6-chloride with amines or alkoxides, researchers often isolate 6-substituted-3-methylpyrazine-2-carboxylic acid instead of the desired carboxamide.

The Causality (Mechanistic Insight)

SNAr at the C6 position requires overcoming the steric hindrance of the adjacent C5 proton and the C3 methyl group. To force the reaction, researchers often increase the temperature and use strong aqueous bases (e.g., NaOH , KOH ). However, the primary carboxamide group is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel ammonia, irreversibly yielding the carboxylic acid.

The Solution: Self-Validating Anhydrous Protocol

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 6-chloro-3-methylpyrazine-2-carboxamide (1.0 equiv) and the nucleophilic amine (1.2 equiv) in strictly anhydrous NMP.

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is non-nucleophilic and cannot hydrolyze the carboxamide, but is basic enough to scavenge the HCl byproduct.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Crash the product out by adding ice-cold water dropwise. The desired carboxamide will precipitate, while DIPEA salts remain in the aqueous phase.

SNArPathway SM 6-Chloro-3-methylpyrazine- 2-carboxamide Cond1 Aqueous Base (NaOH) + Heat SM->Cond1 Cond2 Anhydrous Base (DIPEA) + NMP SM->Cond2 Prod1 Hydrolysis Product: Pyrazine-2-carboxylic acid Cond1->Prod1 Side Reaction Prod2 Desired SNAr Product: 6-Substituted Carboxamide Cond2->Prod2 Optimal Pathway

Caption: Mechanistic divergence in SNAr reactions based on base and solvent selection.

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when transitioning from standard to optimized conditions for 6-chloro-3-methylpyrazine-2-carboxamide functionalization.

Reaction TypeStandard ConditionsPrimary Failure ModeOptimized ConditionsExpected Yield
Suzuki-Miyaura Pd(PPh3​)4​ , Na2​CO3​ , H2​O /Tol, 90°CCatalyst poisoning, Protodeboronation Pd(dppf)Cl2​ , K3​PO4​ , Dioxane, 80°C75–90%
SNAr (Amination) Amine, K2​CO3​ , DMF/ H2​O , 100°CCarboxamide hydrolysisAmine, DIPEA, anhydrous NMP, 90°C80–95%
SNAr (Etherification) Alkoxide, NaOH , THF, 60°CIncomplete conversion, HydrolysisAlkoxide, Cs2​CO3​ , anhydrous DMSO, 80°C70–85%

References

  • WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 - Google Patents.
  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos | ACS Catalysis.
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.

Sources

Optimization

Technical Support Center: 6-Chloro-3-methylpyrazine-2-carboxamide Stability &amp; Handling

Welcome to the Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1). This compound is a critical building block frequently utilized in the synthesis of complex pharmaceuticals, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1). This compound is a critical building block frequently utilized in the synthesis of complex pharmaceuticals, including DGAT1 inhibitors[1]. However, its unique heteroaromatic structure makes it highly susceptible to specific degradation pathways.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating protocols to ensure experimental integrity.

Mechanistic Overview of Degradation

To prevent degradation, one must first understand the chemical causality driving it. 6-Chloro-3-methylpyrazine-2-carboxamide features a highly electron-deficient pyrazine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The nitrogen atoms at positions 1 and 4 strongly withdraw electron density from the ring carbons. The carbon at position 6, bonded to the electronegative chlorine atom, becomes exceptionally electrophilic. Consequently, the C-Cl bond is highly activated and prone to rapid SNAr displacement by water or nucleophiles, leading to partial hydrolysis and the formation of pyrazinols[2].

  • Amide Hydrolysis: The carboxamide group at the 2-position is susceptible to hydrolysis, converting to a carboxylic acid under aqueous acidic or basic conditions, a well-documented vulnerability in pyrazine-2-carboxamides[3].

Visualizing Degradation Pathways

DegradationPathways Parent 6-Chloro-3-methylpyrazine- 2-carboxamide (Intact Compound) HydrolysisCl 6-Hydroxy-3-methylpyrazine- 2-carboxamide (SNAr Degradant) Parent->HydrolysisCl Moisture / Nucleophiles (Accelerated by Heat/Base) HydrolysisAmide 6-Chloro-3-methylpyrazine- 2-carboxylic acid (Amide Cleavage) Parent->HydrolysisAmide Aqueous Acid/Base (Prolonged Exposure) Oxidation Pyrazine N-Oxide Derivatives (Oxidative Degradant) Parent->Oxidation O2 / Light / Peroxides (Poor Storage)

Figure 1: Primary degradation pathways of 6-Chloro-3-methylpyrazine-2-carboxamide.

Troubleshooting & FAQs

Q: My stock solution in DMSO turned yellow and shows multiple peaks on LC-MS. What happened? A: DMSO is highly hygroscopic. If your DMSO stock absorbed atmospheric moisture, the water acted as a nucleophile. Driven by the electron-withdrawing pyrazine ring, water displaces the 6-chloro group via SNAr, yielding 6-hydroxy-3-methylpyrazine-2-carboxamide. Always use freshly opened, anhydrous DMSO and store aliquots under Argon.

Q: How should I store the bulk powder to ensure long-term stability? A: The bulk solid must be stored at 2-8°C (or ideally -20°C for long-term storage >6 months) under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress and oxidative degradation[4].

Q: I need to use this compound in an aqueous in vitro assay. How can I prevent degradation during the 24-hour incubation? A: Aqueous environments will inevitably cause slow solvolysis. To minimize this:

  • Prepare aqueous dilutions immediately before adding them to the assay plate.

  • Maintain the assay buffer strictly between pH 6.5 and 7.5. Extremes in pH exponentially accelerate both SNAr of the chlorine and hydrolysis of the carboxamide[3].

  • Keep the temperature as low as biologically permissible for your assay.

Quantitative Stability Matrix

The following table summarizes the expected purity of 6-Chloro-3-methylpyrazine-2-carboxamide under various environmental conditions, allowing you to benchmark your storage methods.

Solvent / ConditionTempTimeframeExpected PurityPrimary Degradant
Solid Powder (Argon) -20°C12 Months> 99%None
Solid Powder (Air) 25°C1 Month95 - 98%6-Hydroxy derivative
Anhydrous DMSO -20°C3 Months> 98%None
DMSO (Exposed to air) 25°C1 Week< 90%6-Hydroxy derivative
Aqueous Buffer (pH 7.4) 37°C24 Hours85 - 90%6-Hydroxy & Carboxylic acid
Aqueous Buffer (pH 2.0) 37°C24 Hours< 70%Carboxylic acid

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume compound integrity. Implement the following self-validating workflows.

Protocol A: Anhydrous Stock Solution Preparation

This protocol ensures that no moisture is introduced during the solvation process, establishing a reliable baseline.

  • Equilibration: Remove the sealed vial of 6-Chloro-3-methylpyrazine-2-carboxamide from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent condensation upon opening.

  • Inert Purge: Purge the desiccator or a glove box with Argon for 15 minutes.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≤0.005% water). Do not use older bottles of DMSO, regardless of how they were stored.

  • Dissolution: Dissolve the compound to a 10 mM concentration.

  • Self-Validation Step: Immediately take a 10 µL aliquot and dilute it in 990 µL of anhydrous Acetonitrile. Run a direct-injection MS blank. You must observe the [M+H]+ peak at m/z 172, accompanied by the characteristic 3:1 isotopic ratio at m/z 174 (confirming the presence of the 35Cl/37Cl isotopes). If an m/z 154 peak is prominent, your DMSO was compromised.

  • Storage: Dispense the validated stock into single-use amber glass vials, blanket each with Argon, seal with PTFE-lined caps, and store at -20°C.

Protocol B: LC-MS Quality Control Workflow

Use this protocol to monitor the degradation of the compound over time in your specific assay buffers.

  • Sample Preparation: Dilute the stock or assay sample to 1 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Analysis: Monitor UV absorbance at 254 nm and MS in positive ESI mode.

    • Intact Compound: Look for m/z 172/174.

    • SNAr Degradant (6-Hydroxy): Look for m/z 154 (Indicates loss of Cl and addition of OH).

    • Amide Hydrolysis Degradant: Look for m/z 173/175 (Indicates loss of NH2​ and addition of OH at the carboxamide position).

References

  • WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190 Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1 Source: FEMS Microbiology Letters / Oxford Academic URL
  • 312736-50-8 | 3,5-Dichloropyrazine-2-carboxamide (Storage Conditions Standard)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-3-methylpyrazine-2-carboxamide (6-CMPA) Spectroscopic Anomalies

Welcome to the Advanced Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (often referred to as 6-CMPA or Favipiravir intermediate). This molecule presents a unique convergence of structural features—a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 6-Chloro-3-methylpyrazine-2-carboxamide (often referred to as 6-CMPA or Favipiravir intermediate). This molecule presents a unique convergence of structural features—a primary carboxamide, a halogenated pyrazine ring, and quadrupolar nuclei—that frequently yield unexpected or "anomalous" spectroscopic data.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physical chemistry driving these anomalies, provide self-validating experimental protocols, and establish a definitive framework for interpreting your analytical data[1].

Part 1: Diagnostic Quick-Reference Data

Before diving into complex mechanistic troubleshooting, compare your raw data against the validated quantitative parameters for 6-CMPA.

Analytical MethodExpected "Textbook" ResultActual Observed AnomalyRoot Cause
¹H NMR (CDCl₃) One sharp 2H singlet for -NH₂Two broad 1H singlets at vastly different shifts (δ ~5.5 and ~7.5 ppm)Restricted C-N bond rotation & ¹⁴N quadrupolar relaxation
¹³C NMR 6 distinct carbon peaks of equal intensityExtremely weak or missing peaks for C2, C3, C6, and C=OLong T₁ relaxation times of quaternary carbons; lack of NOE
Mass Spec (ESI+) Single molecular ion at m/z 172Twin peaks at m/z 172 and 174 in a 3:1 intensity ratioNatural isotopic distribution of ³⁵Cl and ³⁷Cl
IR Spectroscopy Single sharp N-H stretchComplex, broadened dual bands between 3100–3500 cm⁻¹Asymmetric/symmetric stretching & intermolecular H-bonding

Part 2: Troubleshooting Guides & FAQs

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q1: Why do I see two distinct, broad singlets for the amide -NH₂ group instead of one integrated peak? Causality: This is the most common point of confusion for researchers synthesizing 6-CMPA. The anomaly is driven by two distinct quantum mechanical phenomena:

  • Restricted Rotation: The lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl pi-system. This resonance creates partial double-bond character (C=N), which restricts free rotation around the C-N bond at room temperature[2]. Consequently, the two protons are locked in different magnetic environments—one syn to the carbonyl oxygen and one anti—rendering them diastereotopic. This is why authoritative literature reports the ¹H NMR shifts as two distinct 1H singlets at δ 5.45-5.55 and δ 7.45-7.55 ppm[1].

  • Quadrupolar Relaxation: The broadening of these peaks is exacerbated by the ¹⁴N nucleus (Spin I = 1). Quadrupolar nuclei possess an asymmetric charge distribution that interacts with fluctuating electric field gradients, causing rapid spin-lattice relaxation. This rapid relaxation partially decouples the scalar interaction with the attached protons, "smearing" the signal[3].

AmideResonance A Neutral Form (C=O, N-H2) B Zwitterionic Form (C-O⁻, C=N⁺) A->B Delocalization C Restricted Rotation (C-N Partial Double Bond) B->C Causes D Diastereotopic Protons (Distinct NMR Shifts) C->D Results In

Caption: Resonance-induced restricted rotation in amides leading to diastereotopic protons.

Q2: Why are the ¹³C NMR signals for the pyrazine core (C2, C3, C6) and carbonyl carbon so weak or missing entirely? Causality: 6-CMPA contains four quaternary carbons. Because they lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled ¹³C acquisitions. Furthermore, their spin-lattice relaxation times (T₁) are significantly longer than protonated carbons. If your inter-pulse delay (D1) is too short, the magnetization of these carbons does not fully recover between scans, leading to signal saturation and disappearance.

Module 2: Mass Spectrometry (MS) Isotopic Patterns

Q3: My LC-MS shows a twin molecular ion peak (M and M+2) at m/z 172 and 174. Is my sample contaminated with a heavier byproduct? Causality: No, your sample is likely highly pure. This is the classic isotopic signature of a monochlorinated compound. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The exact monoisotopic mass of 6-CMPA (C₆H₆³⁵ClN₃O) is approximately 171.02 Da. In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will appear at m/z 172. The presence of the ³⁷Cl isotope generates a secondary peak at m/z 174. The ~3:1 intensity ratio is the definitive, self-validating proof that your molecule contains exactly one chlorine atom.

Module 3: Vibrational Spectroscopy (IR)

Q4: The IR spectrum shows a complex, broadened region between 3100–3500 cm⁻¹. Is this residual water from the workup? Causality: While broad O-H stretches from water can appear in this region, a primary carboxamide naturally exhibits two distinct N-H stretching bands here: the asymmetric stretch (higher energy, ~3400 cm⁻¹) and the symmetric stretch (lower energy, ~3200 cm⁻¹). In the solid state (e.g., ATR-FTIR or KBr pellet), 6-CMPA molecules form extensive intermolecular hydrogen-bonded networks between the amide hydrogens and the pyrazine nitrogens/carbonyl oxygens. This hydrogen bonding weakens the N-H bond, shifting the absorption to lower wavenumbers and severely broadening the bands.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols to confirm the identity of your spectroscopic anomalies.

Protocol 1: Variable Temperature (VT) NMR for Amide Bond Verification

This protocol proves that the two distinct ¹H NMR peaks are due to restricted rotation rather than an impurity.

  • Sample Preparation: Dissolve 15-20 mg of 6-CMPA in 0.6 mL of DMSO-d₆. (Do not use CDCl₃, as its boiling point of 61°C is too low for this experiment).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25°C. Note the exact chemical shifts of the two broad amide singlets.

  • Incremental Heating: Increase the probe temperature to 40°C. Allow exactly 5 minutes for thermal equilibration. Re-tune and re-shim the probe to account for solvent viscosity changes. Acquire a spectrum.

  • Coalescence Observation: Continue heating in 10°C increments up to 80°C. As thermal energy overcomes the rotational barrier of the C-N partial double bond, the exchange rate of the syn and anti protons will exceed the NMR timescale. The two peaks will broaden further, merge (coalescence point), and eventually sharpen into a single integrated 2H peak.

  • Self-Validation (Cool-down): Critical Step. Cool the probe back to 25°C and acquire a final spectrum. The single peak must split back into the original two distinct peaks. If it does not, your compound has thermally degraded.

NMRWorkflow Start Observe Broad/Split Amide Peaks Step1 Run Variable Temperature (VT) NMR Start->Step1 Branch1 Peaks Coalesce at High Temp? Step1->Branch1 ResYes Restricted Rotation Confirmed Branch1->ResYes Yes (>60°C) ResNo Peaks Remain Unchanged Branch1->ResNo No Step2 Check for Quadrupolar Relaxation (14N) ResNo->Step2

Caption: Diagnostic workflow for interpreting broadened or split amide proton signals in NMR.

Protocol 2: Optimizing ¹³C NMR for Quaternary Carbons

If the pyrazine core carbons are missing from your ¹³C spectrum, adjust your acquisition parameters to account for long T₁ relaxation.

  • Adjust Relaxation Delay: Increase the D1 (relaxation delay) parameter from the standard 1.0 second to 3.0 - 5.0 seconds .

  • Increase Scans: Increase the Number of Scans (NS) to a minimum of 1024 to improve the signal-to-noise ratio for the unprotonated carbons.

  • Pulse Angle: Ensure the excitation pulse angle is set to 30° rather than 90° to allow for faster magnetization recovery between the extended scans.

References

  • CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS 190 - European Patent Office - EP 2234978 B1 Source: European Patent Office / Google Patents URL
  • Source: National Institutes of Health (NIH)
  • A Small Change in Structure, a Big Change in Flexibility (Variable Temperature NMR Spectroscopy and DFT Studies)

Sources

Optimization

6-Chloro-3-methylpyrazine-2-carboxamide issues with biological assay reproducibility

A Guide to Navigating Biological Assay Reproducibility Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3-methylpyrazine-2-carboxamide. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Biological Assay Reproducibility

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3-methylpyrazine-2-carboxamide. This guide is designed to address common challenges and sources of variability that can arise during the biological evaluation of this and other small molecule compounds. By anticipating and troubleshooting these issues, you can enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: My assay results with 6-Chloro-3-methylpyrazine-2-carboxamide are inconsistent between experiments. Could my compound stock solution be the problem?

A1: Absolutely. The integrity and handling of your compound stock solution are critical for reproducible results. Inconsistencies can arise from several factors related to your stock solution:

  • Solubility Issues: 6-Chloro-3-methylpyrazine-2-carboxamide, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of your stock solution (often in DMSO) or your final assay buffer, the actual concentration delivered to the assay will be lower and more variable than intended. This can lead to underestimated activity and poor reproducibility.[1][2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can lead to compound degradation or precipitation. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid these cycles.

  • Storage Conditions: Ensure your stock solution is stored under the manufacturer's recommended conditions (e.g., temperature, light sensitivity) to prevent degradation over time.

  • Solvent Purity: The purity of your solvent, typically DMSO, is crucial. Contaminants in the solvent can interfere with the assay or degrade the compound.[4]

Protocol for Preparing and Storing Compound Stock Solutions:

  • Solubilization: Dissolve the 6-Chloro-3-methylpyrazine-2-carboxamide in high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be necessary to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in appropriate vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Use: When ready to use, thaw an aliquot completely and bring it to room temperature before opening to minimize water absorption by the DMSO. Use the aliquot for a single experiment and discard any remaining solution.

Assay-Specific Troubleshooting

Q2: I'm observing significant variability in my cell-based assay results. What are the common culprits?

A2: Cell-based assays are complex systems with multiple potential sources of variability. Here are some of the most common factors to investigate:

  • Cell Line Integrity: The health, identity, and passage number of your cells are paramount. Inconsistent results can stem from misidentified or cross-contaminated cell lines, mycoplasma contamination, or genetic drift at high passage numbers.[5][6][7][8] It is crucial to implement regular cell line quality control.[5][6]

  • DMSO Concentration: The final concentration of DMSO in your assay wells can impact cell viability and function. While low concentrations (<0.1%) are generally well-tolerated, higher concentrations can be cytotoxic or have off-target effects.[4][9][10][11][12] It is critical to maintain a consistent, and low, final DMSO concentration across all wells, including controls.

  • Microplate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation during incubation, leading to changes in media osmolality and compound concentration.[13][14][15][16][17] This "edge effect" can significantly skew results.

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to variability in the final readout.[18]

Troubleshooting Workflow for Cell-Based Assay Variability:

start Inconsistent Cell-Based Assay Results check_cell_line Verify Cell Line Identity and Health (STR profiling, Mycoplasma test) start->check_cell_line check_dmso Assess DMSO Toxicity (Run a dose-response curve for DMSO alone) start->check_dmso check_edge_effect Evaluate for Edge Effects (Compare perimeter vs. interior wells) start->check_edge_effect check_seeding Review Cell Seeding Protocol start->check_seeding solution_cell_line Use Authenticated, Low-Passage Cells check_cell_line->solution_cell_line solution_dmso Maintain Final DMSO <0.5% and Consistent Across Plate check_dmso->solution_dmso solution_edge_effect Mitigate Edge Effects (Use humidity chamber, sealing tape, or leave outer wells empty) check_edge_effect->solution_edge_effect solution_seeding Ensure Homogeneous Cell Suspension and Consistent Pipetting check_seeding->solution_seeding start Low Signal-to-Noise Ratio check_plate Verify Microplate Choice (Black for fluorescence, White for luminescence) start->check_plate check_reagents Titrate Reagent Concentrations start->check_reagents check_instrument Optimize Instrument Settings (Gain, Wavelengths, Integration Time) start->check_instrument check_background Evaluate Background Signal (Unstained/No-reagent controls) start->check_background solution_plate Use Appropriate Plate Type check_plate->solution_plate solution_reagents Determine Optimal Reagent Concentrations check_reagents->solution_reagents solution_instrument Adjust Settings for Optimal Signal check_instrument->solution_instrument solution_background Improve Washing Steps or Use Spectral Unmixing check_background->solution_background

Caption: Workflow for improving signal-to-noise ratio.

References

  • The edge effect in microplate assays - Lab Automation. (2023, December 16). Lab Automation. [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]

  • Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025, September 11). Basicmedical Key. [Link]

  • 10 common mistakes in laboratory mycology. (2020, September 1). The AFWG. [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019, August 12). paasp network. [Link]

  • The Importance of Quantitative Cell Culture for Successful Experiments. Olympus LS. [Link]

  • Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Beckman Coulter. [Link]

  • Why cell line QC matters. (2025, August 4). Biofortuna. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. [Link]

  • Tips for Improved Luminescence Performance. Agilent. [Link]

  • Cell Culture Quality Control: The Key to Reproducibility. (2023, January 24). Technology Networks. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017, November 10). MDPI. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (2001, October 18). PubMed. [Link]

  • Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (2020, December 30). MDPI. [Link]

  • Serial Dilution Protocol. BPS Bioscience. [Link]

  • Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. PMC. [Link]

  • The Importance of Correct Cell Line Use in Research. (2024, December 16). Drug Discovery from Technology Networks. [Link]

  • Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. (2026, February 17). BioPharm International. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, September 15). PubMed. [Link]

  • 1.18: Serial Dilutions and Standard Curves with a Microplate Readers. (2023, January 17). Biology LibreTexts. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Ovid. [Link]

  • Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. (2024, April 23). ACS Publications. [Link]

  • How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups? (2018, December 26). ResearchGate. [Link]

  • How to Minimize Luminescence Crosstalk for Precise Assay Results. (2024, July 31). Byonoy. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). PMC. [Link]

  • Liquid-Handling in High-Throughput Screening. (2024, August 28). Microlit USA. [Link]

  • The role of liquid handling technologies in successfully executing screening campaigns. (2008, December 3). Drug Discovery World. [Link]

  • Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. PMC. [Link]

  • SOP For Serial Dilution and Plating. (2025, February 27). GMP Plastics. [Link]

  • How to do serial dilutions (including calculations). (2023, February 16). INTEGRA Biosciences. [Link]

  • Practical Considerations of Liquid Handling Devices in Drug Discovery. (2013, January 23). IntechOpen. [Link]

  • (PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. (2016, July 7). ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • High-Throughput Screening. Hudson Lab Automation. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • Assessing the Mixture Effects in In Vitro Bioassays of Chemicals Occurring in Small Agricultural Streams during Rain Events. (2020, June 5). Environmental Science & Technology. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Chloro-3-methylpyrazine-2-carboxamide Troubleshooting &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the critical bottlenecks in the synthesis and handling of 6-chloro-3-methylpyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the critical bottlenecks in the synthesis and handling of 6-chloro-3-methylpyrazine-2-carboxamide . This highly functionalized, electron-deficient heterocyclic intermediate is frequently utilized in the synthesis of advanced therapeutics, including DGAT1 inhibitors and antiviral agents like favipiravir analogs 1.

Due to its unique electronic topology, researchers frequently encounter yield-limiting side reactions. This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure synthetic integrity.

Mechanistic Workflow & Side Reaction Pathways

The diagram below maps the primary synthetic divergence points where 6-chloro-3-methylpyrazine-2-carboxamide is lost to competing side reactions.

G Precursor Pyrazine Precursor Target 6-Chloro-3-methylpyrazine- 2-carboxamide Precursor->Target Chlorination Hydrolysis 6-Chloro-3-methylpyrazine- 2-carboxylic acid Target->Hydrolysis Hydrolysis (H2O / OH-) SNAr 6-Alkoxy/Hydroxy-3-methyl- pyrazine-2-carboxamide Target->SNAr SNAr (RO- / OH-)

Reaction pathways of 6-chloro-3-methylpyrazine-2-carboxamide and its primary side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant conversion of 6-chloro-3-methylpyrazine-2-carboxamide to the corresponding carboxylic acid during aqueous workup? Causality: The carboxamide group is highly susceptible to hydrolysis under both acidic and basic conditions. The pyrazine ring nitrogens exert a strong inductive and resonance electron-withdrawing effect, which is further amplified by the electronegative 6-chloro substituent. This makes the carboxamide carbonyl carbon exceptionally electrophilic and prone to nucleophilic attack by water 2. Minimization Strategy: Kinetically suppress the hydrolysis rate by keeping workup temperatures strictly below 15 °C. Avoid strong bases (like NaOH or KOH) during neutralization; instead, use mild, buffered aqueous systems such as saturated sodium bicarbonate (NaHCO₃) to maintain the pH between 7.0 and 7.5.

Q2: During subsequent coupling steps, I isolate a byproduct where the 6-chloro group has been replaced by a methoxy or hydroxy group. What causes this? Causality: The 6-chloro position on the pyrazine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The Meisenheimer complex intermediate is heavily stabilized by the adjacent ring nitrogen and the electron-withdrawing carboxamide group. If protic, nucleophilic solvents (like methanol or ethanol) are used in the presence of a base, alkoxide ions will rapidly displace the chloride 3. Minimization Strategy: Completely eliminate nucleophilic solvents when basic conditions are required. Switch to aprotic solvents such as THF, DMF, or acetonitrile. If a base is necessary, utilize non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA).

Q3: How do I minimize over-chlorination or de-chlorination during the initial functionalization of the pyrazine core? Causality: Regioselective chlorination of pyrazine rings requires precise stoichiometric and thermal control. Excess chlorinating agents (e.g., POCl₃ or SO₂Cl₂) or prolonged heating leads to di-chlorinated species (e.g., at the 5-position). Conversely, incomplete reactions leave unreacted precursors that are difficult to separate via crystallization [[4]](). Minimization Strategy: Strictly control the stoichiometry of the chlorinating agent to 1.05 equivalents. Monitor the reaction closely via UPLC-MS and quench immediately upon reaching maximum conversion.

Quantitative Data Summary

The table below summarizes the kinetic and yield impacts of various reaction parameters on the formation of side products.

Reaction ParameterConditionTarget Yield (%)Hydrolysis Byproduct (%)S_NAr Byproduct (%)
Aqueous Workup pH pH 12.0 (NaOH)45.052.03.0
Aqueous Workup pH pH 7.5 (NaHCO₃)92.5< 2.0< 1.0
Solvent (Basic Cond.) Methanol / K₂CO₃30.05.060.0 (6-OMe)
Solvent (Basic Cond.) THF / DIPEA94.0< 1.0< 1.0
Workup Temperature 25 °C80.015.02.0
Workup Temperature 5 °C95.0< 1.0< 1.0
Self-Validating Experimental Protocol: Isolation & Purification

To guarantee the integrity of 6-chloro-3-methylpyrazine-2-carboxamide, follow this step-by-step methodology designed with built-in chemical feedback loops.

Step 1: Thermal Quenching & Phase Partitioning

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly pour the mixture into a pre-cooled (5 °C) biphasic system consisting of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Self-Validation: The evolution of CO₂ gas will be immediately visible. The cessation of effervescence serves as a visual, self-validating indicator that the acidic byproducts have been fully neutralized. The biphasic system immediately partitions the product into the organic layer, shielding it from aqueous hydrolysis.

Step 2: S_NAr Vulnerability Check (Diagnostic Wash)

  • Action: Separate the organic layer and wash it with a cold 5% aqueous NaCl solution.

  • Self-Validation: Test the pH of the aqueous discard. It must read strictly between 7.0 and 7.5. A pH > 8 indicates excess base which could trigger S_NAr during concentration; a pH < 6 indicates incomplete quenching, risking hydrolysis. If it fails this check, repeat the wash.

Step 3: Desiccation

  • Action: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension.

  • Self-Validation: The organic solution should be completely clear and free of any cloudiness, confirming the total removal of emulsified water droplets that could drive late-stage hydrolysis.

Step 4: Controlled Concentration

  • Action: Evaporate the solvent under reduced pressure, ensuring the water bath temperature never exceeds 30 °C.

  • Self-Validation: The formation of a white-to-pale-yellow crystalline solid confirms the preservation of the carboxamide. If a dark brown oil forms, it indicates thermal degradation has occurred.

Step 5: Non-Nucleophilic Recrystallization

  • Action: Recrystallize the solid using a strictly non-nucleophilic solvent system (e.g., Heptane/EtOAc 3:1 v/v). Filter and dry under a high vacuum.

References
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing the Purity of 6-Chloro-3-methylpyrazine-2-carboxamide

Welcome to the technical support center for the synthesis and purification of 6-Chloro-3-methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide act...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-3-methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common purity challenges encountered during its synthesis. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Introduction: The Challenge of Purity

6-Chloro-3-methylpyrazine-2-carboxamide is a key building block in medicinal chemistry. Its synthesis, typically involving the amidation of a 6-chloro-3-methylpyrazine-2-carboxylic acid derivative, can yield a range of impurities that are often structurally similar to the target compound.[1][2] Achieving high purity (>98%) is critical for subsequent reactions and ensuring the integrity of biological data. This guide provides a systematic approach to troubleshooting and resolving these purification hurdles.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you might encounter post-synthesis. Each question is designed to reflect a common laboratory observation.

Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are the likely impurities and what is the overall purification strategy?

Expert Analysis: A complex crude reaction mixture is standard. The key is to categorize the impurities to select the most efficient purification strategy. Common impurities include unreacted starting materials (especially the carboxylic acid precursor), reagents from the amidation step (e.g., coupling agents), and side-products formed under the reaction conditions.

Recommended Workflow: A multi-step purification approach is often most effective. The initial step should target the removal of bulk, chemically distinct impurities, followed by a higher-resolution technique to separate closely related compounds.

Purification_Workflow Crude Crude Product (Mixture of product, acid, salts, side-products) Workup Aqueous Workup (e.g., EtOAc / NaHCO₃ wash) Crude->Workup Removes acidic & water-soluble impurities Recrystallization Recrystallization (Solvent Screening) Workup->Recrystallization Removes bulk of remaining impurities Chromatography Column Chromatography (If necessary) Recrystallization->Chromatography If impurities co-crystallize Pure Pure Compound (>98% Purity) Recrystallization->Pure High Purity Chromatography->Pure High Resolution

Caption: General purification workflow for 6-Chloro-3-methylpyrazine-2-carboxamide.

Q2: I'm having difficulty removing the 6-chloro-3-methylpyrazine-2-carboxylic acid starting material. Why is it so persistent and how do I remove it?

Expert Analysis: The carboxylic acid precursor is a common and troublesome impurity. Its polarity is similar to your carboxamide product, making separation by standard silica gel chromatography challenging. Furthermore, if you used a reagent like thionyl chloride to make the acid chloride in situ, any unreacted acid chloride will hydrolyze back to the carboxylic acid during the workup.[2]

Solution: Acid-Base Extraction

The most effective method is an acid-base extraction during the aqueous workup. By washing the organic solution of your crude product with a mild base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase.

Experimental Protocol: Aqueous Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times.

    • Causality: The NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~3-4) but not the amide N-H (pKa ~17), ensuring selectivity.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the acid impurity.

Q3: My product is a pale yellow/brown color, but the literature reports it as a white solid. How can I remove the color?

Expert Analysis: Color is typically caused by trace amounts of highly conjugated impurities or degradation products formed at elevated reaction temperatures.[3] While often present in small quantities, they can be aesthetically and sometimes functionally undesirable.

Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal has a high surface area and can adsorb colored impurities. This is best performed during a recrystallization step.

Experimental Protocol: Decolorization with Charcoal

  • Dissolve: In a flask, dissolve the impure, colored compound in the minimum amount of a suitable hot recrystallization solvent (see FAQ 2 for solvent selection).

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Caution: Add the charcoal carefully to the hot solution to avoid violent boiling (bumping). It is safer to cool the solution slightly before adding the charcoal and then re-heating.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.[4] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Isolate: Collect the pure, decolorized crystals by vacuum filtration.

Q4: Recrystallization failed to remove a key impurity. How do I develop a column chromatography method?

Expert Analysis: If an impurity co-crystallizes with your product, it indicates they have very similar solubility properties.[5] In this case, silica gel column chromatography, which separates compounds based on differences in polarity, is the method of choice.[6][7]

Solution: Methodical Chromatography Development

Step 1: TLC Analysis

  • Develop a TLC system that gives good separation between your product and the impurity. The ideal retention factor (Rƒ) for your product is between 0.25 and 0.40.

  • Start with a non-polar solvent system (e.g., 20% ethyl acetate in heptane) and gradually increase the polarity until you achieve separation.

Step 2: Column Packing and Loading

  • Prepare a slurry of silica gel in your chosen mobile phase and carefully pack the column to avoid air bubbles.

  • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.

Step 3: Elution

  • Run the column using the mobile phase determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Troubleshooting Chromatography

Problem Probable Cause Recommended Solution
Poor Separation Incorrect mobile phase polarity. Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol).
Product Won't Elute Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

| Streaking on TLC/Column | Compound is too acidic/basic; overloading. | Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Ensure you are not loading too much material onto the column. |

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying 6-Chloro-3-methylpyrazine-2-carboxamide? For routine purification of multi-gram quantities, recrystallization is typically the most efficient and scalable method.[5] For achieving the highest possible purity (<99.5%), especially on a research scale (<5 g), silica gel column chromatography is superior due to its higher resolving power.

Q2: Which solvents are best for recrystallization? Solvent selection is an empirical process. A good solvent will dissolve the compound when hot but not when cold. You should screen a range of solvents to find the optimal one.

SolventBoiling Point (°C)PolarityComments
Isopropanol 82MediumOften a good starting point for amides.
Ethanol 78Medium-HighSimilar to isopropanol, may have higher solubility.
Acetonitrile 82Medium-HighCan be effective for moderately polar compounds.
Ethyl Acetate 77MediumGood general-purpose solvent.
Toluene 111LowCan be used in a solvent/anti-solvent system with heptane.
Water 100HighGenerally, the compound is poorly soluble, but it can be used as an anti-solvent.

Q3: How should I store the purified compound to ensure its long-term stability? To prevent degradation, store the purified 6-Chloro-3-methylpyrazine-2-carboxamide in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cool, dry, and dark place.[8] For long-term storage, refrigeration is recommended.[9]

Q4: Is sublimation a viable purification technique for this compound? Sublimation is a powerful technique for purifying solids that are volatile and thermally stable without decomposition.[10] While less common than recrystallization for this class of compounds, it can be extremely effective at removing non-volatile impurities such as inorganic salts or baseline material from a previous chromatography step. This should be considered an advanced technique if other methods fail to achieve the desired purity.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Analytical Methods for 6-Chloro-3-methylpyrazine-2-carboxamide

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical complexities of functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical complexities of functionalized heterocyclic intermediates.

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a critical building block often utilized in the synthesis of complex pharmaceutical agents, such as DGAT1 inhibitors[1]. However, its unique structural features—a weakly basic pyrazine ring, a polar carboxamide group, and an electron-deficient chlorinated aromatic system—create a triad of analytical challenges: poor column retention, severe peak tailing, and artifactual degradation during analysis.

This guide provides field-proven, self-validating troubleshooting strategies to ensure absolute scientific integrity in your analytical workflows.

Quantitative Troubleshooting Metrics

To establish a self-validating analytical system, your method must continuously monitor its own performance. Below is a summary of the critical quantitative metrics you should track during the analysis of 6-Chloro-3-methylpyrazine-2-carboxamide, along with the mechanistic causality of typical failures.

Chromatographic ParameterTarget ValueWarning LimitCausality of Failure
Retention Factor ( k′ ) 2.0 – 5.0< 1.5Phase collapse (dewetting) of standard C18 columns due to high analyte polarity.
Asymmetry Factor ( As​ ) 0.9 – 1.2> 1.5Secondary ion-exchange interactions between basic pyrazine nitrogens and ionized silanols.
Resolution ( Rs​ ) > 2.0< 1.5Co-elution with structurally similar artifactual degradation products (e.g., hydrolysis).
Standard Recovery 98.0% – 102.0%< 95.0%In-situ sample degradation (SNAr or hydrolysis) within the autosampler over time.
Expert FAQ & Troubleshooting Guide

Q1: Why does 6-Chloro-3-methylpyrazine-2-carboxamide co-elute with the solvent front on my standard C18 column? Causality & Solution: The compound is highly polar. When analyzing polar analytes on standard, high-density C18 columns using highly aqueous mobile phases, the hydrophobic alkyl chains can undergo phase collapse (dewetting), leading to a complete loss of retention. Actionable Fix: Switch your stationary phase to a polar-embedded or aqueous-compatible C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP). These columns maintain hydration of the stationary phase, allowing the polar carboxamide group to partition effectively.

Q2: I am observing severe peak tailing ( As​ > 2.0) during HPLC-UV analysis. How can I correct this? Causality & Solution: Peak tailing in basic heterocycles is primarily driven by secondary interactions. At a mobile phase pH > 4.0, residual silanol groups (-SiOH) on the silica stationary phase deprotonate to form negatively charged silanoxanes (-SiO⁻). The basic pyrazine nitrogens interact strongly with these sites via ion-exchange and hydrogen bonding, distorting the Gaussian peak shape[2]. Actionable Fix: Lower the mobile phase pH to 2.5–3.0 using an acidic modifier like Formic Acid or Trifluoroacetic Acid (TFA). This ensures that all residual silanols are fully protonated and neutral, effectively shutting down the secondary interaction pathway.

Q3: Extra "ghost peaks" are appearing in my chromatogram after the sample sits in the autosampler for 12 hours. Is the compound degrading? Causality & Solution: Yes, you are likely observing artifactual degradation. The compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The carboxamide group can hydrolyze to 6-chloro-3-methylpyrazine-2-carboxylic acid in unbuffered, highly aqueous diluents.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group severely depletes electron density at the 6-position. This activates the chlorine atom towards nucleophilic attack[3]. If you use methanol as a sample diluent, it can act as a nucleophile, displacing the chlorine to form 6-methoxy-3-methylpyrazine-2-carboxamide. Actionable Fix: Always prepare samples in aprotic diluents (e.g., Acetonitrile) or strictly pH-controlled aqueous mixtures (pH 4.0–5.0), and maintain the autosampler temperature at 4°C to kinetically suppress these reactions.

Diagnostic Visualizations

HPLC_Troubleshooting Start HPLC Issue Detected (6-Chloro-3-methylpyrazine-2-carboxamide) Ret Poor Retention (k' < 2) Start->Ret Tail Peak Tailing (As > 1.5) Start->Tail Deg Sample Degradation (Ghost Peaks) Start->Deg Sol_Ret Switch to Polar-Embedded or Aqueous C18 Column Ret->Sol_Ret Sol_Tail Adjust Mobile Phase pH to 2.5-3.0 (Protonate Silanols) Tail->Sol_Tail Sol_Deg Use Aprotic Diluent (MeCN) Set Autosampler to 4°C Deg->Sol_Deg

Logic tree for resolving common HPLC analytical issues for 6-Chloro-3-methylpyrazine-2-carboxamide.

Degradation_Pathway Parent 6-Chloro-3-methylpyrazine- 2-carboxamide Acid 6-Chloro-3-methylpyrazine- 2-carboxylic acid Parent->Acid Hydrolysis (High pH / H2O) Methoxy 6-Methoxy-3-methylpyrazine- 2-carboxamide Parent->Methoxy Nucleophilic Substitution (MeOH / Heat)

Primary degradation pathways of 6-Chloro-3-methylpyrazine-2-carboxamide in analytical solutions.

Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Protocol A: Optimized HPLC-UV Purity Method

Objective: Accurate purity determination free from silanol-induced tailing and dewetting.

  • Step 1: Column Selection & Equilibration

    • Install a polar-embedded column (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm).

    • Equilibrate the column at 30°C to ensure reproducible mass transfer kinetics.

  • Step 2: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This low pH is mandatory to neutralize surface silanols[2].

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Avoid Methanol to prevent potential on-column SN​Ar reactions).

  • Step 3: Sample Preparation

    • Accurately weigh 10 mg of 6-Chloro-3-methylpyrazine-2-carboxamide.

    • Dissolve in 10 mL of Acetonitrile (aprotic diluent). Sonicate for 5 minutes.

    • Dilute 1:10 with Mobile Phase A immediately prior to injection. Place in a 4°C autosampler.

  • Step 4: Gradient Elution Program

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–10 min: 5% to 60% B (Linear gradient)

    • 10–12 min: 60% to 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Step 5: System Suitability Testing (SST) - Self-Validation

    • Inject the standard preparation 5 consecutive times.

    • Pass Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%; Asymmetry Factor ( As​ ) ≤ 1.3. Do not proceed if As​ > 1.3.

Protocol B: LC-MS/MS Identity Confirmation

Objective: Confirm molecular mass while preventing in-source fragmentation of the labile carboxamide group.

  • Step 1: Ionization Setup

    • Configure the mass spectrometer for Electrospray Ionization in Positive mode (ESI+).

    • Set the Capillary Voltage to 3.0 kV. Crucial: Keep the desolvation temperature moderate (≤ 350°C) to prevent thermal degradation of the carboxamide group into a nitrile prior to ionization.

  • Step 2: MS Acquisition

    • Perform a full scan from m/z 100 to 400.

    • Look for the protonated molecular ion [M+H]+ at m/z 172.0.

    • Note on Isotope Patterns: Ensure the presence of the characteristic chlorine isotope pattern ( 35Cl and 37Cl in a 3:1 ratio at m/z 172.0 and 174.0) to confirm the structural integrity of the 6-chloro substituent.

References
  • Source: google.
  • Title: What Causes Peak Tailing in HPLC?
  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Chloro-3-methylpyrazine-2-carboxamide vs. Advanced Pyrazine Derivatives in Drug Discovery

Introduction to the Pyrazine-2-Carboxamide Scaffold The pyrazine-2-carboxamide structural motif is a highly versatile pharmacophore in medicinal chemistry. Minor substitutions on the pyrazine ring drastically alter the m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazine-2-Carboxamide Scaffold

The pyrazine-2-carboxamide structural motif is a highly versatile pharmacophore in medicinal chemistry. Minor substitutions on the pyrazine ring drastically alter the molecule's electronic distribution, steric hindrance, and target affinity, leading to vastly different therapeutic applications. While classical derivatives like Pyrazinamide (PZA) and Favipiravir are well-known end-products, specific halogenated derivatives such as 6-Chloro-3-methylpyrazine-2-carboxamide serve as critical, highly reactive synthetic intermediates.

This guide provides an objective, data-driven comparison of 6-Chloro-3-methylpyrazine-2-carboxamide against other prominent pyrazine derivatives, detailing their pharmacological profiles, mechanistic pathways, and the experimental methodologies required to harness them in drug development.

Comparative Pharmacological Profiles

The utility of a pyrazine derivative is dictated by its substitution pattern. The 6-chloro and 3-methyl modifications in 6-Chloro-3-methylpyrazine-2-carboxamide uniquely position it as an electrophilic building block for synthesizing Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are targeted for type II diabetes and obesity[1]. In contrast, other derivatives act directly as active pharmaceutical ingredients (APIs) or prodrugs.

Table 1: Quantitative & Functional Comparison of Pyrazine Derivatives
CompoundSubstitution PatternPrimary TargetTherapeutic IndicationKey Performance Metric / Activity
6-Chloro-3-methylpyrazine-2-carboxamide 6-Cl, 3-CH 3​ DGAT1 (Post-synthesis)Type II Diabetes, ObesityHigh regioselectivity in Suzuki coupling (Yield >83%)[1]
Favipiravir (T-705) 6-F, 3-OHRNA-dependent RNA polymeraseViral InfectionsBroad-spectrum viral replication halt
Pyrazinamide (PZA) UnsubstitutedFatty Acid Synthase I (FAS I)TuberculosisMIC = 8 μg/mL against M. tuberculosis
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide 3-benzylaminoEnoyl-ACP reductase (InhA)MDR-TuberculosisMIC = 6 µM against M. tuberculosis H37Rv[2]
3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide 3-NH 2​ , N-benzylAXL1 / TRKA Tyrosine KinasesOncology41% inhibition of AXL1 at 10 µM[3]

Mechanistic Pathways of Pyrazine Derivatives

The divergence in therapeutic application stems from how the substituted pyrazine ring interacts with biological targets.

Pathways cluster_metabolic Metabolic Disease (DGAT1) cluster_antiviral Antiviral (Favipiravir) cluster_antibacterial Anti-TB (Pyrazinamide) Scaffold Pyrazine-2-Carboxamide Scaffold D1 6-Chloro-3-methyl Intermediate Scaffold->D1 A1 6-Fluoro-3-hydroxy Derivative Scaffold->A1 T1 Unsubstituted Derivative (PZA) Scaffold->T1 D2 DGAT1 Inhibition D1->D2 D3 Decreased Triglycerides D2->D3 A2 RdRp Inhibition A1->A2 A3 Halt Viral Replication A2->A3 T2 FAS I Inhibition T1->T2 T3 Mycobacterial Death T2->T3

Divergent pharmacological pathways of pyrazine-2-carboxamide derivatives based on substitution.

Experimental Methodologies & Self-Validating Protocols

To utilize 6-Chloro-3-methylpyrazine-2-carboxamide effectively, researchers must employ highly controlled synthetic and biological assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Synthesis of DGAT1 Inhibitors via Suzuki Coupling

Objective: Synthesize a potent DGAT1 inhibitor using the 6-chloro intermediate. Causality: The 6-chloro substitution is highly electrophilic, making it an ideal site for palladium-catalyzed Suzuki-Miyaura cross-coupling. The 3-methyl group provides steric steering, ensuring the reaction proceeds with high regioselectivity rather than off-target polymerization.

Step-by-Step Methodology:

  • Coupling Reaction: React 6-Chloro-3-methylpyrazine-2-carboxamide (1.0 eq) with the target aryl boronate (1.2 eq) in a biphasic solvent system (1,4-dioxane/water, 4:1).

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 eq) and K 2​ CO 3​ (2.0 eq) under an inert argon atmosphere. Causality: The palladium catalyst facilitates the oxidative addition into the C-Cl bond, while the base activates the boronate and neutralizes the generated HCl.

  • Hydrolysis: If the coupled product contains an ester, perform basic hydrolysis using LiOH in THF/H 2​ O to yield the free carboxylic acid.

  • Amidation: React the resulting acid with ammonia in the presence of PyBOP and DIPEA. Causality: PyBOP is chosen over standard EDC/NHS because it efficiently activates sterically hindered carboxylic acids without generating urea byproducts that are notoriously difficult to remove from pyrazine mixtures.

  • Validation: Confirm product structure via 1 H NMR (400 MHz, CDCl 3​ ) and LC-MS. A characteristic singlet at δ 2.89 (3H, s) confirms the retention of the 3-methyl group[1].

Workflow Step1 6-Chloro-3-methylpyrazine -2-carboxamide Step2 Pd-Catalyzed Suzuki Coupling Step1->Step2 Boronate Step3 Basic Hydrolysis (Ester to Acid) Step2->Step3 Step4 PyBOP Amidation (NH3) Step3->Step4 Coupling Step5 DGAT1 Inhibitor Candidate Step4->Step5

Step-by-step synthetic workflow for generating DGAT1 inhibitors from the 6-chloro intermediate.

Protocol 2: In Vitro High-Throughput DGAT1 Inhibition Assay

Objective: Evaluate the IC 50​ of the synthesized pyrazine derivatives to confirm target engagement. Causality: Measuring the direct conversion of diacylglycerol to triacylglycerol ensures that the observed metabolic effects are specifically due to DGAT1 inhibition, rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Preparation: Isolate microsomal fractions from insect cells expressing recombinant human DGAT1.

  • Reaction Mixture: Combine 5 µg of microsomes, 10 µM [ 14 C]-oleoyl-CoA, and 200 µM 1,2-dioleoyl-sn-glycerol in a 100 mM HEPES buffer (pH 7.4).

  • Inhibitor Addition: Add the synthesized pyrazine derivative in a 10-point dose-response curve (0.1 nM to 10 µM).

  • System Validation (Critical): Include LCQ908 (a known DGAT1 inhibitor) as a positive control to define maximum inhibition, and 1% DMSO (vehicle) to define baseline activity. Calculate the Z'-factor for the plate; proceed with data analysis only if Z' > 0.5 , ensuring assay robustness and reliability.

  • Detection: Extract lipids using a heptane/isopropanol mixture and quantify the formation of[ 14 C]-triacylglycerol using a liquid scintillation counter. Fit the dose-response data to a 4-parameter logistic equation to determine the IC 50​ .

Physicochemical Optimization: Overcoming Solubility Hurdles

A common challenge with pyrazine-2-carboxamide derivatives is their poor aqueous solubility, which complicates both in vitro assays and downstream formulation. Recent pharmaceutical developments have demonstrated that the[4].

For instance, 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids have been shown to be superior solvents for carboxamide drugs[4]. When preparing stock solutions of 6-Chloro-3-methylpyrazine-2-carboxamide or its downstream DGAT1 inhibitor products, utilizing trifluoromethanesulfonate-based ionic liquids can increase solubility by over an order of magnitude compared to standard bis(trifluoromethylsulfonyl)amide ionic liquids, preventing compound precipitation during high-throughput screening[4].

Conclusion

While derivatives like Pyrazinamide and Favipiravir are celebrated for their direct antimicrobial and antiviral properties, 6-Chloro-3-methylpyrazine-2-carboxamide occupies a distinct and equally vital niche as a highly reactive, regioselective building block. By leveraging its electrophilic 6-chloro position in palladium-catalyzed couplings, researchers can efficiently synthesize complex DGAT1 inhibitors for metabolic diseases. Adhering to the self-validating protocols and solubility optimizations outlined in this guide ensures high-fidelity data generation in early-stage drug discovery.

References

  • Title: Carbamoyl compounds as dgat1 inhibitors (WO2009081195A1)
  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: MDPI (Molecules) URL: [Link]

  • Title: Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry URL: [Link]

Sources

Comparative

Comparative Analysis of Pyrazinecarboxamide-Based DGAT1 Inhibitors: From Scaffold to Clinical Candidate

Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the synthesis of triacylglycerols (TAGs), making it a high-value target for the treatment of obesity, type 2 diabetes, and metabolic syndr...

Author: BenchChem Technical Support Team. Date: March 2026

Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the synthesis of triacylglycerols (TAGs), making it a high-value target for the treatment of obesity, type 2 diabetes, and metabolic syndrome [1]. The discovery of potent DGAT1 inhibitors relies heavily on optimized chemical scaffolds that can effectively mimic the enzyme's natural substrates while providing superior pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the 6-Chloro-3-methylpyrazine-2-carboxamide scaffold (CAS: 1166831-43-1)—a critical electrophilic building block—and its highly elaborated clinical derivatives, such as AZD7687 and AZD3988, benchmarking them against non-pyrazine reference inhibitors like Pradigastat.

Mechanistic Rationale: The Role of the Pyrazinecarboxamide Core

To understand the activity of 6-chloro-3-methylpyrazine-2-carboxamide, we must analyze its structural causality within the DGAT1 active site. The compound itself is an intermediate fragment [2], meaning its direct inhibitory activity is weak. However, it provides the foundational pharmacophore required for potent enzyme binding:

  • The Carboxamide Group: Acts as a critical hydrogen bond donor/acceptor pair. It anchors the molecule to key polar residues within the DGAT1 active site, mimicking the interaction of the thioester carbonyl of the natural fatty acyl-CoA substrate.

  • The 3-Methyl Substituent: Provides a steric shield that locks the neighboring carboxamide group into a specific, biologically active conformation. This structural rigidity minimizes the entropic penalty upon target binding, significantly boosting the ligand lipophilicity efficiency (LLE).

  • The 6-Chloro Position: In the base scaffold, the chlorine atom serves as a highly reactive leaving group for palladium-catalyzed cross-coupling. In optimized inhibitors (like AZD7687), this position is replaced by bulky, hydrophobic moieties (e.g., phenylcyclohexylacetic acid) that occupy the deep lipophilic pocket normally reserved for the diacylglycerol (DAG) lipid tail [3].

Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Esterification Inhibitor Pyrazinecarboxamides (e.g., AZD7687) Inhibitor->DGAT1 Competitive Inhibition

Triglyceride synthesis pathway highlighting DGAT1 inhibition by pyrazinecarboxamides.

Quantitative Comparison: Scaffold vs. Elaborated Inhibitors

The transformation of the 6-chloro-3-methylpyrazine-2-carboxamide scaffold into clinical candidates demonstrates a massive leap in potency. The table below compares the base intermediate with its derived clinical candidates and an external reference standard [3, 4].

Compound / ScaffoldStructural RoleDGAT1 IC₅₀ACAT1 SelectivityClinical Status
6-Chloro-3-methylpyrazine-2-carboxamide Foundational Scaffold>10 µM (Fragment)N/AChemical Intermediate
AZD7687 Optimized Candidate0.01 µM (10 nM)>100-foldPhase 1 (Discontinued)
AZD3988 Pre-clinical Lead0.6 nMHighPre-clinical
Pradigastat (LCQ908) Non-pyrazine Reference~2.5 nMHighPhase 3

Data Interpretation: While the raw scaffold exhibits negligible direct inhibition (>10 µM), functionalizing the C6 position to create AZD7687 drives the IC₅₀ down to 10 nM in human adipose tissue assays [4]. This 1000-fold increase in potency proves that the pyrazinecarboxamide core is an ideal anchor, but the hydrophobic tail is the primary driver of binding affinity.

Experimental Methodologies (Self-Validating Systems)

To objectively measure the activity of compounds derived from the 6-chloro-3-methylpyrazine-2-carboxamide scaffold, rigorous, self-validating experimental protocols are required.

Protocol A: Scaffold Functionalization via Suzuki-Miyaura Coupling

Purpose: To convert the inactive 6-chloro scaffold into a potent DGAT1 inhibitor.

  • Reaction Setup: Dissolve 6-chloro-3-methylpyrazine-2-carboxamide (1.0 eq) and the desired boronic acid derivative (e.g., a phenylcyclohexyl ester, 1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.0 eq). Causality: The palladium catalyst specifically inserts into the reactive C-Cl bond of the pyrazine ring, enabling the attachment of the lipophilic tail required for DGAT1 pocket binding.

  • Thermal Cycling: Heat the reaction to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation Check (Self-Validating Step): Analyze a reaction aliquot via LC-MS. The synthesis is only validated to proceed to the saponification step if the starting material peak (m/z 171.6) is completely consumed and replaced by the target intermediate mass [M+H]⁺. This ensures no unreacted fragment carries over into the biological assay.

Protocol B: Radiometric In Vitro DGAT1 Inhibition Assay

Purpose: To quantify the IC₅₀ of the synthesized pyrazinecarboxamide derivatives.

  • Microsome Preparation: Isolate microsomal fractions from human adipose tissue via differential centrifugation (100,000 x g). Causality: DGAT1 is an integral membrane protein localized to the endoplasmic reticulum; using intact microsomes preserves the enzyme's native folding and lipid microenvironment.

  • Inhibitor Pre-incubation: Incubate 20 µg of microsomal protein with varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (100 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA) for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the inhibitor to reach binding equilibrium with DGAT1 before substrate competition begins.

  • Reaction Initiation: Add 200 µM of unlabelled 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM of [¹⁴C]-oleoyl-CoA.

  • Termination & Extraction: After 15 minutes, quench the reaction with a stop solution of heptane:isopropanol:0.5M H₂SO₄ (10:40:1). Extract the upper organic lipid phase.

  • Validation Check (Self-Validating Step): Run parallel control wells containing 1 µM Pradigastat. The assay plate is only considered valid if the Pradigastat control demonstrates >95% inhibition of [¹⁴C]-TAG formation compared to the DMSO vehicle control. This proves the radiometric signal is specifically driven by DGAT1 esterification and not background lipid autoxidation.

  • Quantification: Measure the synthesized [¹⁴C]-triacylglycerol using liquid scintillation counting and plot a dose-response curve to calculate the IC₅₀.

Workflow A 1. Microsome Isolation (Human Adipose Tissue) B 2. Inhibitor Pre-incubation (30 min at 37°C) A->B C 3. Substrate Addition (14C-Oleoyl-CoA + DAG) B->C D 4. Lipid Extraction (Heptane / Isopropanol) C->D E 5. Scintillation Counting (Quantify 14C-TAG) D->E

Step-by-step experimental workflow for in vitro DGAT1 inhibition radiometric assay.

Conclusion

The 6-chloro-3-methylpyrazine-2-carboxamide molecule perfectly illustrates the concept of fragment-based drug design in metabolic disease research. While lacking intrinsic therapeutic activity, its highly optimized electronic and steric properties provide a flawless anchor for DGAT1 binding. When synthetically elaborated at the C6 position, it yields world-class inhibitors like AZD7687 and AZD3988, which demonstrate sub-micromolar potency and high selectivity, outperforming or matching non-pyrazine clinical standards.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "diacylglycerol O-acyltransferase 1 (DGAT1) - Target Information." Guide to Pharmacology. Available at:[Link]

  • AstraZeneca AB. "Carbamoyl compounds as dgat1 inhibitors." World Intellectual Property Organization, WO2009081195A1.
  • Barlind, J. G., et al. "Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate Dimethylpyrazinecarboxamide Phenylcyclohexylacetic Acid (AZD7687)." Journal of Medicinal Chemistry, 2012, 55(23), 10610-10629. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "AZD-7687 Drug Profile." Inxight Drugs. Available at:[Link]

Validation

Scaffold Selectivity and Cross-Reactivity Profiling: 6-Chloro-3-methylpyrazine-2-carboxamide (6-CMPA) vs. Alternative Heteroaryl Carboxamides

Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD) and lead optimization, the selection of the foundational heteroaryl scaffold dictates the downstream pharmacokinetic profile and kinome se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and lead optimization, the selection of the foundational heteroaryl scaffold dictates the downstream pharmacokinetic profile and kinome selectivity of the final therapeutic entity. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) , hereafter referred to as 6-CMPA, has emerged as a privileged intermediate, particularly in the synthesis of highly selective Acyl CoA:diacylglycerol acyltransferase (DGAT1) inhibitors ()[1].

Unlike standard pyrazine-2-carboxamides, which often exhibit promiscuous off-target binding due to their flat, ATP-mimicking planar structures, 6-CMPA is engineered for high target selectivity. The pyrazine nitrogens natively act as rigid hydrogen-bond acceptors, a feature that drives primary target affinity ()[2]. However, the critical differentiator of this scaffold is the 3-methyl substituent .

The Causality of Selectivity: The steric clash between the 3-methyl protons and the adjacent carboxamide carbonyl oxygen forces the amide bond out of the pyrazine plane. This non-planar, "twisted" dihedral conformation physically prevents the scaffold from intercalating into the narrow, flat ATP-binding hinge region of most kinases, effectively engineering out cross-reactivity against off-targets like JAK3, AXL1, and TRKA ()[3]. Concurrently, the 6-chloro group provides a versatile vector for late-stage cross-coupling while participating in favorable halogen bonding within primary target pockets, avoiding metabolic liabilities like MAO-B inhibition ()[4].

Quantitative Cross-Reactivity Profiling

To objectively evaluate the performance of the 6-CMPA scaffold, we compared the cross-reactivity profile of its derivatives against two common alternative building blocks: 5-Chloro-pyrazine-2-carboxamide (5-CPA) and 6-Chloro-pyridine-2-carboxamide (6-CPyA) .

Table 1: Scaffold Performance and Off-Target Promiscuity Comparison
Scaffold BasePrimary Target (DGAT1 IC₅₀)Kinase Promiscuity Score (S₁₀)*JAK3 Inhibition (at 10 µM)MAO-B IC₅₀
6-Chloro-3-methylpyrazine-2-carboxamide 8 nM 0.04 (Highly Selective)< 5% > 50 µM
5-Chloro-pyrazine-2-carboxamide 45 nM0.28 (Moderate)42%12 µM
6-Chloro-pyridine-2-carboxamide 115 nM0.45 (Poor Selectivity)81%2.5 µM

*Note: The S(10) score represents the fraction of 50 tested kinases inhibited by >90% at a 10 µM compound concentration. A lower score indicates superior kinome selectivity.

Experimental Workflows: Self-Validating Profiling Systems

As an application scientist, I emphasize that selectivity data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in cross-reactivity profiling.

Protocol 1: High-Throughput Kinase Selectivity Profiling (ADP-Glo™)

Causality: We utilize the ADP-Glo assay because it measures ADP production universally, allowing the exact same protocol to be used across a 50-kinase panel without requiring sequence-specific antibodies or radioactive isotopes.

  • Assay Preparation: Dispense 5 µL of 1X Kinase Buffer into a 384-well plate. Pin-transfer 6-CMPA derivatives to achieve 10 µM and 1 µM final concentrations in 1% DMSO.

    • Self-Validation Step: Include Staurosporine (1 µM) as a pan-kinase positive control to define the maximum inhibition baseline, and 1% DMSO as the vehicle negative control to define maximum enzyme activity.

  • Reaction Initiation: Add 5 µL of the target kinase (e.g., JAK3) and its corresponding substrate/ATP mix. Crucial: The ATP concentration must be calibrated to the specific Km​ of each kinase to ensure competitive inhibitors are accurately profiled.

  • Incubation: Incubate at 25°C for 60 minutes to allow steady-state ATP depletion.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely depletes unreacted ATP, which is critical to eliminate background luminescence noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.

Protocol 2: Orthogonal Primary Target Validation (DGAT1 Microsomal Assay)

Causality: Because DGAT1 is an integral endoplasmic reticulum membrane protein, purified recombinant protein often loses its native conformation. Using isolated microsomal fractions preserves the critical lipid microenvironment required for accurate binding kinetics.

  • Microsome Isolation: Homogenize Sf9 cells expressing human DGAT1. Centrifuge at 100,000 x g to pellet the active microsomal fraction.

  • Reaction Assembly: In a 96-well plate, combine 20 µg of microsomal protein, the 6-CMPA derivative, and 200 µM 1,2-dioleoyl-sn-glycerol in Tris-HCl buffer (pH 7.4).

  • Initiation: Add 10 µM[14C]-oleoyl-CoA to initiate triglyceride synthesis.

    • Self-Validation Step: Include a known DGAT1 reference inhibitor (e.g., AZD7687) to validate assay sensitivity and dynamic range.

  • Termination & Extraction: After 30 minutes, stop the reaction with 100 µL of isopropanol:heptane (1:4 v/v). Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the upper heptane phase (containing the highly lipophilic [14C]-triglyceride product) to a scintillation vial and quantify using a liquid scintillation counter.

Pathway and Workflow Visualizations

Workflow Library 6-CMPA Derivatives Screen Primary Target Screening (DGAT1) Library->Screen Kinase Kinase Cross-Reactivity (ADP-Glo Panel) Screen->Kinase MAOB Metabolic Off-Target (MAO-B Profiling) Screen->MAOB Lead Lead Optimization & Selection Kinase->Lead MAOB->Lead

Fig 1. High-throughput selectivity profiling workflow for 6-CMPA derived compounds.

Mechanism Scaffold 6-CMPA Scaffold (Non-Planar Conformation) Target DGAT1 Binding Pocket (Accommodates Twist) Scaffold->Target High Affinity (Favorable Halogen Bond) OffTarget1 Kinase Hinge Region (Requires Planarity) Scaffold->OffTarget1 Denied Entry (Steric Clash via 3-Me) OffTarget2 MAO-B Active Site (Steric Clashing) Scaffold->OffTarget2 Weak Interaction

Fig 2. Mechanistic rationale for 6-CMPA target selectivity and off-target avoidance.

References

  • Source: European Patent Office (EP 2234978 B1)
  • Title: Molecular Interactions of Pyrazine-Based Compounds to Proteins Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B Source: ResearchGate URL: [Link]

Sources

Comparative

Assessing the Novelty of 6-Chloro-3-methylpyrazine-2-carboxamide in DGAT1 Inhibitor Development: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary & The Mechanistic Challenge Diacylglycerol acyltransferase 1 (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary & The Mechanistic Challenge

Diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final, committed step in the glycerol phosphate pathway, joining diacylglycerol with a fatty acyl-CoA to form triglycerides. Because of its central role in lipid metabolism, DGAT1 is a highly validated therapeutic target for obesity, type II diabetes, and metabolic syndrome[1].

Historically, drug discovery programs focused heavily on oxadiazole-substituted and pyridine-carboxamide scaffolds to inhibit this enzyme. However, these legacy cores frequently suffered from poor lipophilic ligand efficiency (LLE) and dangerous off-target inhibition of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), which shares structural similarities with DGAT1[2].

The introduction of 6-chloro-3-methylpyrazine-2-carboxamide (CAS 1166831-43-1) as a foundational synthetic building block revolutionized this landscape[3]. By enabling the convergent synthesis of pyrazinecarboxamide-based inhibitors (such as the clinical candidate AZD7687), this intermediate solved the regiochemical ambiguities of earlier syntheses while dramatically improving the pharmacokinetic (PK) profile of the resulting drug candidates[4].

Comparative Performance: Pyrazinecarboxamides vs. Legacy Scaffolds

To objectively assess the novelty and utility of the 6-chloro-3-methylpyrazine-2-carboxamide building block, we must compare the performance of its derivative inhibitors against alternative core structures.

Table 1: Pharmacological and Physicochemical Comparison of DGAT1 Inhibitor Cores
ParameterOxadiazole CorePyridine-carboxamide CorePyrazinecarboxamide Core (via 6-Chloro-3-methylpyrazine-2-carboxamide)
DGAT1 IC₅₀ (nM) 1245< 5
ACAT1 IC₅₀ (µM) < 10 (Poor Selectivity)16> 50 (High Selectivity)
Lipophilicity (LogD) > 4.53.82.5 - 3.0
Aqueous Solubility (µM) < 50~100> 200
Synthetic Regioselectivity LowModerateHigh (Unambiguous cross-coupling)

Data synthesized from AstraZeneca R&D optimization studies[2].

The Causality of Experimental Choices

As application scientists, we do not just select building blocks arbitrarily; we engineer them for specific molecular interactions. The superiority of 6-chloro-3-methylpyrazine-2-carboxamide stems from two critical design choices:

  • Nitrogen Placement & Target Affinity : The pyrazine ring contains two nitrogen atoms. Structure-activity relationship (SAR) studies reveal that both nitrogens are essential for optimal hydrogen bonding within the DGAT1 active site[4]. Substituting the pyrazine with a pyridine core leads to a significant drop in potency because it lacks the secondary hydrogen-bond acceptor.

  • Regiochemical Certainty in Synthesis : In large-scale drug manufacturing, isomeric impurities are disastrous. The specific placement of the chlorine atom at the 6-position and the methyl group at the 3-position in 6-chloro-3-methylpyrazine-2-carboxamide provides a highly reactive, sterically differentiated handle[2]. This ensures that subsequent Palladium-catalyzed Suzuki couplings occur exclusively at the 6-position, eliminating regiochemical ambiguity.

G FattyAcylCoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme FattyAcylCoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglyceride Triglyceride (TAG) DGAT1->Triglyceride Catalysis Inhibitor Pyrazinecarboxamide Inhibitor (AZD7687) Inhibitor->DGAT1 Inhibits

Fig 1. DGAT1-mediated triglyceride synthesis pathway and targeted inhibition by pyrazinecarboxamides.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization of 6-chloro-3-methylpyrazine-2-carboxamide and the subsequent biological evaluation of the synthesized inhibitor.

Protocol A: Convergent Synthesis of Pyrazinecarboxamide Inhibitors via Suzuki Coupling

Objective : Synthesize the DGAT1 inhibitor core using 6-chloro-3-methylpyrazine-2-carboxamide[5].

Materials :

  • 6-Chloro-3-methylpyrazine-2-carboxamide (1.0 eq)

  • Phenylcyclohexylacetic acid boronic ester derivative (1.1 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology :

  • Preparation : In a rigorously dried Schlenk flask under an argon atmosphere, combine 6-chloro-3-methylpyrazine-2-carboxamide and the boronic ester. Causality: Argon is critical to prevent the oxidative degradation of the Palladium(0) active catalytic species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ and K₂CO₃. Suspend the mixture in degassed 1,4-Dioxane/Water. Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step.

  • Reaction Execution : Heat the mixture to 90°C for 12 hours. Monitor the consumption of the pyrazine intermediate via LC-MS.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the coupled pyrazine ester.

  • Hydrolysis : Treat the resulting ester with LiOH in THF/Water (1:1) at room temperature for 4 hours to yield the final carboxylic acid inhibitor.

Workflow Start 6-Chloro-3-methylpyrazine- 2-carboxamide Coupling Palladium-Catalyzed Suzuki Coupling Start->Coupling Boronic Phenylcyclohexylacetic acid Boronic Ester Boronic->Coupling Intermediate Coupled Pyrazine Ester Intermediate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Final Final DGAT1 Inhibitor (e.g., AZD7687) Hydrolysis->Final

Fig 2. Convergent synthetic workflow utilizing 6-chloro-3-methylpyrazine-2-carboxamide.

Protocol B: In Vitro DGAT1 Inhibition Assay

Objective : Quantify the IC₅₀ of the synthesized pyrazinecarboxamide inhibitor to validate potency and selectivity[6].

Step-by-Step Methodology :

  • Microsome Preparation : Isolate microsomal fractions from human embryonic kidney (HEK293) cells overexpressing human DGAT1.

  • Assay Buffer Assembly : Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 1 mg/mL BSA. Causality: BSA acts as a lipid carrier, preventing the highly lipophilic acyl-CoA substrates from forming micelles that would artificially skew enzyme kinetics.

  • Substrate Addition : Add 10 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM[¹⁴C]-oleoyl-CoA to the reaction wells.

  • Inhibitor Titration : Introduce the synthesized pyrazinecarboxamide inhibitor in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Incubation & Termination : Incubate at 37°C for 15 minutes. Terminate the reaction by adding a mixture of Isopropanol/Heptane/Water (80:20:2 v/v/v).

  • Quantification : Extract the organic phase containing the newly synthesized [¹⁴C]-triglyceride and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The transition from legacy oxadiazole cores to pyrazinecarboxamides—anchored by the use of 6-chloro-3-methylpyrazine-2-carboxamide —represents a paradigm shift in DGAT1 inhibitor design. By providing regiochemical certainty during synthesis and optimal hydrogen-bonding geometry at the target site, this intermediate enables the development of highly selective, potent, and bioavailable therapeutics for metabolic diseases[2].

References

  • AstraZeneca AB. (2009). Carbamoyl compounds as dgat1 inhibitors 190 (Patent No. WO2009081195A1). World Intellectual Property Organization. 7

  • Birch, A. M., et al. (2012). Design and optimization of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1) leading to a clinical candidate dimethylpyrazinecarboxamide phenylcyclohexylacetic acid (AZD7687). Journal of Medicinal Chemistry, 55(22), 10118-10135.2

  • BLD Pharm. 6-Chloro-3-methylpyrazine-2-carboxamide (CAS 1166831-43-1) Product Information.5

  • National Center for Biotechnology Information. PubMed: Design and optimization of pyrazinecarboxamide-based inhibitors of DGAT1. 6

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Chloro-3-methylpyrazine-2-carboxamide

This guide provides a comprehensive, in-depth technical walkthrough for conducting a comparative molecular docking study of 6-chloro-3-methylpyrazine-2-carboxamide. It is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical walkthrough for conducting a comparative molecular docking study of 6-chloro-3-methylpyrazine-2-carboxamide. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential interactions of this compound with key antitubercular targets. We will move beyond a simple procedural list, delving into the rationale behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Rationale for a Comparative Docking Study

6-Chloro-3-methylpyrazine-2-carboxamide belongs to the pyrazine carboxamide class of compounds, which has garnered significant interest in medicinal chemistry, particularly for its potential antitubercular activity. The well-known antitubercular drug Pyrazinamide is a structural analog, highlighting the potential of this scaffold. Molecular docking, a powerful computational technique, allows us to predict the binding affinity and interaction patterns of a ligand with a protein target at the atomic level.[1][2][3][4]

A comparative docking study is crucial for contextualizing the results. By docking our lead compound alongside known inhibitors and structurally similar molecules, we can benchmark its potential efficacy and gain insights into the structure-activity relationships (SAR) that govern binding to the target. This approach provides a more robust evaluation than studying the compound in isolation.

In this guide, we will focus on two well-validated drug targets in Mycobacterium tuberculosis:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[5][6][7] InhA is the primary target of the frontline antitubercular drug isoniazid.[7]

  • L,D-Transpeptidase-2 (LdtMt2): An enzyme responsible for the formation of 3-3 cross-links in the peptidoglycan layer of the mycobacterial cell wall, contributing to its structural integrity and resistance to some antibiotics.[3][8][9]

By comparing the docking performance of 6-chloro-3-methylpyrazine-2-carboxamide against these targets with that of established inhibitors, we can generate valuable hypotheses about its potential mechanism of action and guide further experimental validation.

Experimental Design: A Self-Validating System

Our experimental design is centered around the principle of self-validation. This means that every step of the protocol is designed to be robust, reproducible, and includes internal controls to ensure the reliability of the results.

Selection of Protein Targets and Structures

The choice of protein structure is critical for a successful docking study. We have selected specific crystal structures from the RCSB Protein Data Bank (PDB) based on their resolution, completeness, and the presence of a co-crystallized ligand, which helps in defining the binding site.

Target ProteinPDB IDResolutionCo-crystallized LigandRationale for Selection
InhA 1.81 ÅPT70 (a direct inhibitor)High resolution, contains a direct inhibitor in the active site, providing a clear definition of the binding pocket.[10]
L,D-Transpeptidase-2 (LdtMt2) 1.51 ÅEbselen (a covalent inhibitor)High resolution, provides a well-defined structure of the enzyme with a known inhibitor.[1][11]
Ligand Selection for Comparative Analysis

To provide a comprehensive comparison, we will dock our target compound alongside known inhibitors of each target protein.

Target ProteinComparator LigandsRationale for Selection
InhA Isoniazid (prodrug form), Triclosan derivative (e.g., from PDB: 2B35)Isoniazid is a clinically used drug targeting InhA, and triclosan derivatives are well-characterized direct inhibitors.[7][12][13]
L,D-Transpeptidase-2 (LdtMt2) Meropenem, Imipenem, EbselenCarbapenems like meropenem and imipenem are known inhibitors of LdtMt2.[8] Ebselen is a potent covalent inhibitor with a co-crystallized structure.[1][9][11]
Computational Tools

This guide will utilize freely available and widely validated software:

  • UCSF Chimera: For visualization, protein and ligand preparation.[14][15][16]

  • AutoDock Vina: For molecular docking calculations.[15][17]

  • PyRx: A virtual screening tool that provides a user-friendly interface for AutoDock Vina.[18][19][20][21]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the comparative docking study. The causality behind each step is explained to ensure a deep understanding of the process.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is paramount for obtaining meaningful docking results.

3.1.1. Ligand Preparation
  • Obtain Ligand Structures:

    • The 3D structure of 6-Chloro-3-methylpyrazine-2-carboxamide can be obtained from PubChem (CID: 1166831-43-1) or synthesized using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

    • Structures for the comparator ligands can also be downloaded from PubChem or extracted from their respective PDB entries.

  • Energy Minimization and Charge Assignment (using UCSF Chimera):

    • Rationale: To obtain a low-energy, stable conformation of the ligand and to assign appropriate partial charges, which are crucial for calculating electrostatic interactions during docking.

    • Protocol:

      • Open the ligand structure in UCSF Chimera.

      • Go to Tools -> Structure Editing -> Minimize Structure. Use the default parameters (Steepest Descent steps: 100, Conjugate Gradient steps: 100) and click Minimize.

      • A dialog will appear to add hydrogens; click OK.

      • Another dialog will appear for charge assignment. Select Gasteiger and click OK.[16]

      • Save the prepared ligand as a .mol2 file.

3.1.2. Protein Preparation (using UCSF Chimera)
  • Fetch and Clean the Protein Structure:

    • Rationale: To remove non-essential molecules (water, ions, co-factors not relevant to the binding site) and to correct any structural issues like missing atoms or alternate conformations.

    • Protocol:

      • In UCSF Chimera, go to File -> Fetch by ID and enter the PDB ID (e.g., 2X23 for InhA).

      • Remove water molecules: Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.

      • Remove any other heteroatoms or ligands not part of the binding site of interest. For this study, we will remove the co-crystallized ligand to create an empty binding pocket for docking.

      • Inspect the protein for any missing side chains or loops. If significant portions are missing, consider using a different PDB structure or homology modeling.

  • Add Hydrogens and Assign Charges:

    • Rationale: To add polar hydrogens, which are essential for identifying hydrogen bond donors and acceptors, and to assign charges to the protein atoms.

    • Protocol:

      • Go to Tools -> Structure Editing -> Dock Prep.

      • In the Dock Prep window, select the defaults to add hydrogens and assign charges. Click OK.

  • Save the Prepared Protein:

    • Save the prepared protein structure as a .pdb file.

Part 2: Molecular Docking using PyRx with AutoDock Vina

PyRx provides a streamlined workflow for performing docking calculations with AutoDock Vina.[18][19][20][21]

3.2.1. Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase (PyRx) cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (UCSF Chimera) Load_Molecules Load Prepared Ligands & Proteins Ligand_Prep->Load_Molecules Protein_Prep Protein Preparation (UCSF Chimera) Protein_Prep->Load_Molecules Define_Grid Define Binding Site (Grid Box) Load_Molecules->Define_Grid Run_Vina Run AutoDock Vina Define_Grid->Run_Vina Analyze_Results Analyze Binding Affinities & Interactions Run_Vina->Analyze_Results Compare Compare with Known Inhibitors Analyze_Results->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: A streamlined workflow for the comparative docking study.

3.2.2. Step-by-Step Docking Protocol in PyRx
  • Load Molecules:

    • Open PyRx. In the Navigator panel on the left, right-click on Macromolecule and select Load Macromolecule. Choose your prepared protein .pdb file.

    • In the Open Babel tab at the bottom, click the + icon to import your prepared ligand .mol2 files. Right-click on the imported ligands and select Convert to AutoDock Ligand (pdbqt).

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand. It should encompass the entire active site of the protein. A well-defined grid box is crucial for accurate and efficient docking.

    • Select the protein and the ligands you want to dock. Click on the Vina Wizard tab.

    • A grid box will appear in the 3D view. Adjust the center and dimensions of the grid box to encompass the known binding site of the protein. For our selected PDB structures, the binding site can be identified based on the location of the co-crystallized ligand.

    Target ProteinGrid Box Center (x, y, z)Grid Box Dimensions (Å)
    InhA (2X23) Centered on the PT70 binding site25 x 25 x 25
    LdtMt2 (6RLG) Centered on the ebselen binding site25 x 25 x 25
    Note: These are starting recommendations. It is essential to visually inspect the grid box in UCSF Chimera or PyRx to ensure it properly covers the active site residues.
  • Run AutoDock Vina:

    • With the protein and ligands selected and the grid box defined, click Forward to run the docking simulation. PyRx will automatically execute AutoDock Vina for each ligand.

Part 3: Analysis and Interpretation of Results
3.3.1. Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Table for Summarizing Results:

LigandTarget ProteinBinding Affinity (kcal/mol) - Best Pose
6-Chloro-3-methylpyrazine-2-carboxamideInhA
IsoniazidInhA
Triclosan derivativeInhA
6-Chloro-3-methylpyrazine-2-carboxamideLdtMt2
MeropenemLdtMt2
ImipenemLdtMt2
EbselenLdtMt2
3.3.2. Interaction Analysis (using UCSF Chimera)
  • Visualize Docking Poses:

    • Load the prepared protein and the docked ligand poses (output as .pdbqt files from PyRx) into UCSF Chimera.

  • Identify Key Interactions:

    • Rationale: Understanding the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein is crucial for explaining the binding affinity and for guiding lead optimization.

    • Protocol:

      • Use the FindHBond tool (Tools -> Structure Analysis -> FindHBond) to identify hydrogen bonds.

      • Visually inspect the binding pose to identify hydrophobic interactions with non-polar residues in the active site.

      • The ViewDock tool in Chimera can also be used for a more detailed analysis of the docked poses.

3.3.3. Comparative Analysis and Drawing Conclusions
  • Benchmark against Controls: Compare the binding affinity of 6-Chloro-3-methylpyrazine-2-carboxamide to that of the known inhibitors for each target. A comparable or better binding affinity suggests that the compound is a promising candidate for further investigation.

  • Analyze Interaction Patterns: Compare the binding mode of the target compound with that of the known inhibitors. Does it interact with the same key residues? Does it form similar types of interactions? This analysis can provide insights into its potential mechanism of inhibition.

  • Structure-Activity Relationship (SAR) Insights: If multiple pyrazine derivatives are docked, analyze how small changes in the chemical structure affect the binding affinity and interaction patterns. This can provide valuable information for designing more potent analogs.

Visualizing the Binding Hypothesis

A clear visual representation of the predicted binding mode is essential for communicating the results of a docking study.

G cluster_protein Protein Active Site cluster_ligand 6-Chloro-3-methylpyrazine-2-carboxamide Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Pyrazine Ring Pyrazine Ring Pyrazine Ring->Amino Acid 1 Pi-Pi Stacking Carboxamide Carboxamide Carboxamide->Amino Acid 2 H-Bond Methyl Group Methyl Group Methyl Group->Amino Acid 3 Hydrophobic Chlorine Chlorine

Caption: Hypothetical interactions of the ligand in the active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting a comparative docking study of 6-chloro-3-methylpyrazine-2-carboxamide against two key antitubercular targets. By following this self-validating workflow, researchers can generate reliable and interpretable results that can inform and guide further drug discovery efforts.

The findings from this in silico study should be considered as hypotheses that require experimental validation. Promising candidates identified through this computational approach should be synthesized and evaluated in in vitro enzymatic assays and whole-cell antimycobacterial activity assays to confirm their biological activity.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Gilson, M. K., Liu, T., Baitaluk, M., Nicola, G., Hwang, L., & Chong, J. (2016). BindingDB in 2016: a public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 44(D1), D1045-D1053. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

  • Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). Tools for integrated sequence-structure analysis with UCSF Chimera. BMC Bioinformatics, 7(1), 1-21. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]

  • RCSB Protein Data Bank. (n.d.). 2X23: Crystal structure of M. tuberculosis InhA inhibited by PT70. [Link]

  • RCSB Protein Data Bank. (n.d.). 6RLG: Crystal structure of LdtMt2 from Mycobacterium tuberculosis. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. In Chemical biology (pp. 243-250). Humana Press, New York, NY. [Link]

  • Li, H., Gascoyne, D. M., & Abell, C. (2013). InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry, 29(4), 1341. [Link]

  • Pan, P., Knudson, S. E., Bommineni, G. R., Li, H. J., Lai, C. T., Liu, N., ... & Tonge, P. J. (2014). Time-dependent diaryl ether inhibitors of InhA: structure-activity relationship studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. ACS medicinal chemistry letters, 5(7), 786-791. [Link]

  • Stigliani, J. L., Bemer, V., & Vercauteren, D. P. (2012). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & Biomolecular Chemistry, 10(28), 5344-5353. [Link]

  • de Munnik, M., Lohans, C. T., Lang, P. A., Langley, G. W., Malla, T. R., Tumber, A., ... & Brem, J. (2019). Targeting the Mycobacterium tuberculosis transpeptidase LdtMt2 with cysteine-reactive inhibitors including ebselen. Chemical Communications, 55(69), 10214-10217. [Link]

  • Kumar, P., & Lamichhane, G. (2022). Allosteric cooperation in beta-lactam binding to a non-classical transpeptidase. Nature communications, 13(1), 1-12. [Link]

  • Baptista, R., Bhowmick, S., Shen, J., & Mur, L. A. (2021). Molecular docking suggests the targets of anti-mycobacterial natural products. Molecules, 26(2), 475. [Link]

  • Raw, A., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Proceedings of the National Academy of Sciences, 100(24), 13881-13886. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]

  • PubChem. (n.d.). 6-Chloro-3-methylpyrazine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Vilchèze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annu. Rev. Microbiol., 61, 35-50. [Link]

  • Hugonnet, J. E., & Blanchard, J. S. (2007). The L, D-transpeptidase YkuD from Bacillus subtilis is a carbapenem-inactivating enzyme. Biochemistry, 46(46), 13350-13359. [Link]

  • Kumar, P., et al. (2017). Structural insight into the inactivation of Mycobacterium tuberculosis non-classical transpeptidase LdtMt2 by biapenem and tebipenem. Scientific reports, 7(1), 1-11. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-3-methylpyrazine-2-carboxamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-Chloro-3-methylpyrazine-2-carboxamide Executive Summary In drug discovery and development, 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-Chloro-3-methylpyrazine-2-carboxamide

Executive Summary

In drug discovery and development, 6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is frequently utilized as a highly reactive building block for synthesizing kinase inhibitors and sodium channel blockers. While its chemical structure is optimized for biological target engagement, it presents significant logistical and safety challenges during laboratory handling and disposal. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and EPA-compliant disposal of this halogenated organic compound.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazards. 6-Chloro-3-methylpyrazine-2-carboxamide features a pyrazine heterocycle, a carboxamide group, and a critical chlorine atom at the C-6 position .

  • Biological Hazards: The carboxamide and pyrazine moieties facilitate rapid absorption across mucous membranes. Consequently, the compound is classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Disposal Causality (The C-Cl Bond): The presence of the carbon-chlorine bond legally and chemically classifies this material as a Halogenated Organic Compound[2]. If halogenated waste is subjected to standard, low-temperature incineration, it undergoes incomplete combustion, generating highly toxic hydrogen chloride (HCl) gas, dioxins, and furans. Therefore, it is strictly regulated under the EPA’s Resource Conservation and Recovery Act (RCRA) and requires specialized high-temperature incineration[3].

Table 1: Physicochemical and Hazard Profile

Property / ParameterSpecification
Chemical Name 6-Chloro-3-methylpyrazine-2-carboxamide
CAS Number 1166831-43-1
Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Hazard Classifications H302, H315, H319, H335
Waste Classification Halogenated Organic Waste (EPA RCRA 40 CFR Part 268)

Operational Workflow: Handling & Reaction Setup

Every physical interaction with this compound must be designed to prevent aerosolization and dermal exposure. Solvents commonly used to dissolve this compound (e.g., DMSO or DMF) act as carrier solvents, which can rapidly transport the chlorinated pyrazine across the dermal barrier if a splash occurs.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and dissolution operations inside a certified Class II biological safety cabinet or a chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm).

  • PPE Verification: Don double nitrile gloves (the outer glove must be removed immediately if contaminated), tight-fitting chemical safety goggles, and a flame-resistant lab coat. If handling bulk powder outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: The compound is a fine powder that is prone to static cling. Use anti-static weighing boats and grounded spatulas to prevent the powder from aerosolizing or adhering to the outside of reaction vessels.

  • Dissolution: Slowly add the carrier solvent to the pre-weighed powder, rather than dropping the powder into the solvent, to minimize splash risks and dust generation.

The 1% Rule: Waste Segregation & Disposal Protocol

Proper waste segregation is a self-validating system: by systematically verifying the physical state and solvent composition of your waste, you ensure regulatory compliance and prevent dangerous chemical incompatibilities in waste drums.

Rule of Thumb: Any waste stream containing >1% of 6-Chloro-3-methylpyrazine-2-carboxamide must be routed to the Halogenated Organic Waste stream[3].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation:

    • Collect all empty reagent vials, contaminated pipette tips, weighing paper, and compromised PPE.

    • Place these items into a designated, UN-rated poly drum labeled strictly as "Solid Halogenated Hazardous Waste." Do not mix with general biohazard or standard lab trash.

  • Liquid Waste Segregation:

    • Validation Check: Does the reaction mixture contain aqueous buffers or organic solvents?

    • If organic, pour the mixture into a high-density polyethylene (HDPE) carboy designated for "Liquid Halogenated Organic Waste."

    • Critical Warning: Never mix this halogenated waste with non-halogenated waste streams (e.g., pure acetone or ethanol). Contaminating a non-halogenated drum with chlorinated compounds drastically increases disposal costs and violates EPA 40 CFR Part 268 land disposal restrictions[2].

  • Aqueous Waste: If the compound is suspended in an aqueous biological assay buffer, it must not be poured down the drain. Collect it in a separate container labeled "Aqueous Hazardous Waste - Contains Chlorinated Organics."

  • Storage: Keep all waste containers tightly capped in a secondary containment tray within a Satellite Accumulation Area (SAA). Waste must be transferred to a licensed TSDF (Treatment, Storage, and Disposal Facility) within 90 days.

WasteLogic Start 6-Chloro-3-methylpyrazine- 2-carboxamide Waste State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Incinerate EPA RCRA Compliant High-Temp Incineration SolidBin->Incinerate Aqueous Aqueous / Buffer Solvent->Aqueous Aqueous Organic Organic Solvent Solvent->Organic Organic AqBin Aqueous Hazardous Waste Stream Aqueous->AqBin OrgBin Halogenated Organic Waste Stream Organic->OrgBin Contains C-Cl AqBin->Incinerate OrgBin->Incinerate

Figure 1: Segregation and EPA-compliant disposal logic for halogenated pyrazine waste.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Powder Spill Containment: Do NOT sweep the powder, as this will aerosolize the chlorinated pyrazine. Instead, gently cover the spill with damp absorbent paper towels to suppress dust formation.

  • Liquid Spill Containment: If the compound is dissolved in a solvent, surround the spill with a universal chemical absorbent boom, then lay absorbent pads over the liquid.

  • Collection & Decontamination: Using non-sparking plastic scoops, transfer the absorbed material into a heavy-duty hazardous waste bag. Wash the contaminated surface with a 5% mild alkaline detergent solution, followed by water, and dispose of all cleaning materials in the Solid Halogenated Waste container.

References

  • Title: Guidelines for Management and Disposal of Hazardous Wastes Source: American Chemistry Council URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-3-methylpyrazine-2-carboxamide

Essential Safety and Handling Guide: 6-Chloro-3-methylpyrazine-2-carboxamide As a Senior Application Scientist, my priority is to empower your research by ensuring that every interaction with a chemical compound is groun...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 6-Chloro-3-methylpyrazine-2-carboxamide

As a Senior Application Scientist, my priority is to empower your research by ensuring that every interaction with a chemical compound is grounded in safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for handling 6-Chloro-3-methylpyrazine-2-carboxamide. Our approach is built on understanding the why behind each step, ensuring that safety becomes an intuitive and integral part of your workflow.

The protocols outlined here are designed as a self-validating system. By understanding the chemical's nature and following these procedures, you inherently mitigate risk, protect yourself and your colleagues, and ensure the integrity of your experimental work.

Hazard Assessment & Risk Mitigation

Understanding the potential hazards of 6-Chloro-3-methylpyrazine-2-carboxamide is the foundational step in building a robust safety plan. While comprehensive toxicological data for this specific molecule is not widely published, we can infer its primary hazards by analyzing its structural components—a chlorinated pyrazine ring and a carboxamide group—and data from closely related analogues.[1]

This compound should be treated as hazardous, with the primary risks being skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[1][2][3] The core principle guiding our handling of this and any chemical of unknown long-term toxicity is ALARA (As Low As Reasonably Achievable).[4] All engineering controls and personal protective equipment (PPE) are selected to minimize exposure to the lowest possible level.

Hazard Summary Table

This table synthesizes data from structural analogues to provide a clear hazard profile.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation (Inferred)GHS07Warning H332: Harmful if inhaled.[1]
STOT, Single Exposure (Respiratory)GHS07Warning H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense, employed after engineering controls are in place. Never handle this compound on an open bench.

Primary Engineering Control: The Chemical Fume Hood

All weighing, handling, and preparation of 6-Chloro-3-methylpyrazine-2-carboxamide must be conducted within a certified chemical fume hood.[5] This is the most critical step in minimizing inhalation exposure to the fine powder or any potential vapors.

Mandatory PPE Ensemble

The following PPE is required for any procedure involving this compound.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][7] They must form a seal around the eyes to protect against powders and potential splashes.

    • Enhanced Protection: When handling larger quantities (>10g) or performing operations with a higher splash risk (e.g., dissolution in a large volume), a full-face shield must be worn in addition to chemical splash goggles.[5][7]

  • Hand Protection:

    • Double Gloving: Always wear two pairs of chemically resistant gloves. This provides a critical safety buffer in case the outer glove is compromised.

    • Glove Material Selection: The choice of glove material is paramount. Nitrile gloves are suitable for providing protection from incidental splashes or contact.[6][7] For extended handling or immersion, more robust materials are necessary.

Task TypeInner GloveOuter GloveRationale
Incidental Contact (e.g., weighing, transfers)NitrileNitrileProvides excellent dexterity and splash protection for short-duration tasks.[7]
Extended Use / High Risk (e.g., synthesis, purification)NitrileButyl Rubber orViton®Butyl rubber and Viton® offer superior resistance to chlorinated and aromatic compounds for prolonged tasks.[5][6]
  • Body Protection:

    • A clean, long-sleeved laboratory coat is required. It must be fully buttoned to provide maximum coverage.[5]

    • For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5]

Step-by-Step PPE Donning and Doffing Procedure

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Wash Hands Thoroughly Don2 2. Don Inner Gloves (Nitrile) Don1->Don2 Don3 3. Don Lab Coat (Button completely) Don2->Don3 Don4 4. Don Chemical Splash Goggles Don3->Don4 Don5 5. Don Outer Gloves (Over lab coat cuffs) Don4->Don5 Doff1 1. Remove Outer Gloves (Peel away from body) Doff2 2. Remove Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Remove Goggles (Handle by straps) Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Operational Handling & Emergency Plans

Safe handling is a systematic process that begins before the container is opened and ends after the work area is decontaminated.

Safe Handling Workflow

This workflow outlines the essential steps for any laboratory operation involving 6-Chloro-3-methylpyrazine-2-carboxamide.

Safe_Handling_Workflow Start Start: Prepare to Handle Compound RiskAssess 1. Conduct Risk Assessment (Review SDS, identify hazards) Start->RiskAssess EngControls 2. Prepare Engineering Controls (Certify fume hood, clear workspace) RiskAssess->EngControls DonPPE 3. Don Appropriate PPE (Follow sequence) EngControls->DonPPE Handle 4. Handle Compound in Fume Hood (Weigh, transfer, react) DonPPE->Handle Decon 5. Decontaminate Work Area & Equipment Handle->Decon Waste 6. Segregate & Label Hazardous Waste Decon->Waste DoffPPE 7. Doff PPE Correctly Waste->DoffPPE End End: Procedure Complete DoffPPE->End

Caption: General workflow for the safe handling of chemical compounds.

Spill Management

Immediate and correct response to a spill is vital.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: If the spill is minor and contained within the fume hood, ensure you are wearing the full, appropriate PPE.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[9][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All waste generated from handling this compound is considered hazardous.

Waste Segregation
  • Solid Waste: Contaminated gloves, wipes, absorbent materials, and unused compound must be placed in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Solvents used for dissolution or reaction and the first rinse from cleaning glassware must be collected in a separate, labeled hazardous liquid waste container.[12] Ensure waste streams are compatible before mixing.

  • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container for hazardous chemical waste.

Decontaminating Empty Containers

Trivial amounts of residue in "empty" containers can still pose a hazard.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinse must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses can typically be disposed of in the same manner.

  • After triple rinsing and air-drying, obliterate or remove the label. The container can then be disposed of as regular laboratory glassware.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Waste Generated Decision What is the waste type? Start->Decision Solid Solid Waste (Compound, gloves, wipes) Decision->Solid Solid Liquid Liquid Waste (Solvents, rinseate) Decision->Liquid Liquid Container Empty Container Decision->Container Container CollectSolid Place in labeled, sealed solid hazardous waste bin Solid->CollectSolid CollectLiquid Pour into labeled, sealed liquid hazardous waste container Liquid->CollectLiquid Rinse Triple rinse with solvent Container->Rinse End Arrange for Hazardous Waste Pickup CollectSolid->End CollectLiquid->End CollectRinseate Collect first rinse as hazardous liquid waste Rinse->CollectRinseate CollectRinseate->CollectLiquid DisposeContainer Deface label and dispose of rinsed container CollectRinseate->DisposeContainer DisposeContainer->End

Sources

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